molecular formula C7H6ClNO2 B1630819 5-Chloro-2-nitrotoluene CAS No. 5367-28-2

5-Chloro-2-nitrotoluene

Cat. No.: B1630819
CAS No.: 5367-28-2
M. Wt: 171.58 g/mol
InChI Key: NSMZCUAVEOTJDS-UHFFFAOYSA-N
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Description

The cytotoxicity of 5-chloro-2-nitrotoluene, an analog of chlorphenamidine, was studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZCUAVEOTJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201912
Record name Benzene, 1-chloro-3-methyl-4-nitro- (9CI)
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5367-28-2
Record name 4-Chloro-2-methyl-1-nitrobenzene
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Record name Toluene, 5-chloro-2-nitro-
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Record name Benzene, 1-chloro-3-methyl-4-nitro- (9CI)
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Record name 3-chloro-6-nitrotoluene
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Foundational & Exploratory

5-Chloro-2-nitrotoluene CAS number 5367-28-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 5-Chloro-2-nitrotoluene (CAS 5367-28-2), focusing on its synthesis, physicochemical properties, reactivity profile, and industrial applications.[1]

CAS Number: 5367-28-2 Synonyms: 4-Chloro-2-methyl-1-nitrobenzene; 2-Nitro-5-chlorotoluene Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol

Executive Summary

This compound is a high-value aromatic intermediate critical to the synthesis of azo dyes (Pigment Red series) and pharmaceutical active ingredients. Characterized by its low melting point (27–30 °C), it often presents as a supercooled liquid or semi-solid in industrial settings. Its strategic importance lies in its dual functionality: the nitro group serves as a latent amine for coupling reactions, while the chlorine atom provides a handle for nucleophilic substitution or metal-catalyzed cross-coupling.

Chemical Identity & Physical Properties

The compound exhibits phase behavior near room temperature that requires precise temperature control during handling to prevent solidification in transfer lines.

PropertyValueNote
Appearance Pale yellow crystalline solid or oilLow melting point leads to phase variability.
Melting Point 27 – 30 °CSolidifies just above standard room temperature.
Boiling Point 249 ± 20 °CAt 760 mmHg.
Density 1.3 ± 0.1 g/cm³Denser than water; sinks in aqueous extractions.
Flash Point 104.4 ± 21.8 °CCombustible; requires Class IIIB handling.
LogP 3.06Lipophilic; indicates high membrane permeability potential.
Refractive Index 1.570Useful for purity verification in liquid state.

Synthetic Routes & Manufacturing

The synthesis of this compound is a classic example of controlling electrophilic aromatic substitution (EAS) regioselectivity. The primary industrial route involves the nitration of 3-chlorotoluene (m-chlorotoluene), not o-chlorotoluene, to achieve the correct substitution pattern.

Nitration of 3-Chlorotoluene

Precursor: 3-Chlorotoluene (1-methyl-3-chlorobenzene). Reagents: Mixed acid (HNO₃ / H₂SO₄) or Acetyl nitrate generated in situ. Mechanism: The methyl group (activator, o,p-director) and the chlorine atom (deactivator, o,p-director) exert competing directing effects.

  • Position 6 (Ortho to Methyl, Para to Chloro): This position is synergistically activated by the methyl group and sterically accessible. Nitration here yields the target This compound (using toluene numbering: Me=1, Nitro=2, Cl=5 ).[2][3][4]

  • Position 4 (Para to Methyl, Ortho to Chloro): Nitration here yields the isomer 3-chloro-4-nitrotoluene .

  • Position 2 (Ortho to both): Sterically hindered; trace formation.

Process Control: Low-temperature nitration (0–10 °C) favors the kinetic product mixture. Separation of the this compound isomer is typically achieved via fractional crystallization or distillation due to the boiling point differentials of the isomers.

Visualization of Synthesis Pathway

Synthesis Start 3-Chlorotoluene (1-Methyl-3-chlorobenzene) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Target This compound (Major Isomer) Target Product Reagents->Target Substitution at C6 (Ortho to Me, Para to Cl) Isomer 3-Chloro-4-nitrotoluene (Minor Isomer) By-product Reagents->Isomer Substitution at C4 (Para to Me, Ortho to Cl)

Figure 1: Regioselective nitration of 3-chlorotoluene yielding the target this compound.

Reactivity Profile & Functionalization

This compound serves as a versatile scaffold for downstream synthesis.

Reduction to Aniline (Bechamp or Catalytic)

The most common transformation is the reduction of the nitro group to an amine, yielding 5-chloro-2-toluidine (2-amino-5-chlorotoluene).

  • Reagents: Iron powder/HCl (Bechamp) or H₂/Pd-C.

  • Significance: This amine is the diazo component for Pigment Red 53:1 (Lake Red C), a widely used colorant in printing inks and plastics.

Oxidation to Benzoic Acid

Oxidation of the methyl group (using KMnO₄ or O₂/Co-Mn catalyst) preserves the nitro and chloro functionalities, yielding 5-chloro-2-nitrobenzoic acid . This is a precursor for anthranilic acid derivatives used in non-steroidal anti-inflammatory drugs (NSAIDs).

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the ring, making the chlorine atom susceptible to displacement by strong nucleophiles (e.g., methoxide, amines), although the methyl group provides some steric shielding.

Reaction Workflow Diagram

Reactivity Core This compound (CAS 5367-28-2) RedAgent Reduction (Fe/HCl or H2/Pd) Core->RedAgent OxAgent Oxidation (KMnO4) Core->OxAgent Amine 5-Chloro-2-toluidine (2-Amino-5-chlorotoluene) RedAgent->Amine Pigment Pigment Red 53:1 (Lake Red C) Amine->Pigment Diazotization & Coupling Acid 5-Chloro-2-nitrobenzoic acid OxAgent->Acid Pharma Anthranilic Acid Derivatives (Pharma Intermediates) Acid->Pharma Reduction & Cyclization

Figure 2: Divergent synthesis pathways from this compound to industrial pigments and pharmaceutical intermediates.

Applications in Drug Development & Agrochemicals

While historically dominant in the dye industry, this chemotype is increasingly relevant in medicinal chemistry.

  • Pharmaceutical Intermediates:

    • Used as a building block for Chlorphenamidine analogs and other bioactive molecules requiring a 2,5-disubstituted toluene scaffold.

    • Precursor to 2-amino-5-chlorobenzoic acid , a scaffold for synthesizing quinazolinone alkaloids and anti-inflammatory agents.

  • Agrochemicals:

    • The reduced form, 5-chloro-2-toluidine, is a key intermediate in the synthesis of urea-based herbicides and pesticides, leveraging the lipophilicity of the chloro-methyl motif to enhance bioavailability in plant cuticles.

Safety, Handling, & Environmental Impact

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects.

Handling Protocols:

  • Temperature Control: Store between 2–8 °C to maintain physical stability. If the material solidifies, gentle warming (water bath <40 °C) is recommended before aliquoting; avoid open flame due to flash point (104 °C).

  • Waste Disposal: Do not discharge into drains. Incineration with afterburner and scrubber is the preferred disposal method for chlorinated nitroaromatics to prevent dioxin formation.

References

  • GuideChem. (2025).[3] How to Prepare this compound and Its Application. Retrieved from

  • ChemicalBook. (2025).[5][6] this compound Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

  • Royal Society of Chemistry. (2011). Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration. Retrieved from

  • PubChem. (2025). Compound Summary: this compound.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

Sources

physical and chemical properties of 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Chloro-2-nitrotoluene, structured for researchers and industrial chemists.

CAS Registry Number: 5367-28-2 Synonyms: 4-Chloro-2-methyl-1-nitrobenzene; 5-Chloro-2-nitro-1-methylbenzene

Executive Summary

This compound is a critical halogenated aromatic intermediate used primarily in the synthesis of azo dyes, pigments (specifically the C.I. Pigment Red series), and pharmaceutical precursors. Its chemical utility stems from the specific arrangement of its substituents: a methyl group conferring lipophilicity, a nitro group providing strong electron-withdrawing character, and a chlorine atom positioned para to the nitro group, rendering it susceptible to nucleophilic attack. This guide details its physicochemical profile, synthesis logic, reactive pathways, and safety protocols.

Molecular Architecture & Identification

Understanding the exact isomeric structure is vital, as the "chloronitrotoluene" family contains multiple isomers with distinct reactivities.

  • IUPAC Name: this compound[1]

  • SMILES: Cc1cc(Cl)ccc1[O-]

  • Isomeric Distinction:

    • Target (CAS 5367-28-2): Methyl (1), Nitro (2), Chloro (5).[1][2]

    • Common Confusion: 2-Chloro-5-nitrotoluene (CAS 13290-74-9), where the Cl is ortho to the methyl. The reactivity profiles differ significantly due to steric hindrance and electronic coupling.

Structural Analysis

The molecule features a benzene ring trisubstituted in a 1,2,5 pattern.

  • Electronic Effects: The nitro group at position 2 exerts a strong -M (mesomeric) and -I (inductive) effect.

  • Activation: The chlorine atom at position 5 is located para to the nitro group. This 1,4-relationship activates the carbon-chlorine bond for Nucleophilic Aromatic Substitution (

    
    ), a property not present in isomers where the halogen and nitro groups are meta to each other.
    

Physicochemical Profile

PropertyValueContextual Note
Physical State Solid (Crystalline) / LiquidLow melting point leads to phase variability in warm labs.
Melting Point 27 – 30 °CRequires temperature-controlled storage to maintain solid form.
Boiling Point 249 ± 20 °C (760 mmHg)High boiling point allows for high-temperature functionalization without evaporative loss.
Density 1.3 ± 0.1 g/cm³Denser than water; phase separates easily in aqueous extractions.
Flash Point 104.4 ± 21.8 °CClassified as combustible but not highly flammable.
Solubility Water: InsolubleOrganic: SolubleHigh solubility in chloroform, methanol, and toluene.
LogP 3.06Indicates moderate lipophilicity; bioaccumulative potential.

Synthesis & Manufacturing Logic

Precursor Selection

The synthesis of this compound is achieved via the nitration of m-chlorotoluene (3-chlorotoluene) , not o-chlorotoluene.

  • Starting Material: m-Chlorotoluene (Cl at position 3, Methyl at position 1).

  • Directing Effects:

    • Methyl Group (Activator): Directs incoming electrophiles to ortho (2, 6) and para (4).

    • Chloro Group (Deactivator, Ortho/Para Director): Directs to ortho (2, 4) and para (6).

  • Regioselectivity:

    • Position 2: Sterically crowded (between Me and Cl). Unlikely.

    • Position 4: Ortho to Cl, Para to Me. Possible.

    • Position 6: Ortho to Me, Para to Cl. This is the favored position due to electronic reinforcement and lower steric hindrance compared to position 2.

    • Result: Nitration at position 6 yields 1-Methyl-2-nitro-5-chlorobenzene (renumbered).

Synthetic Workflow (Graphviz)

SynthesisPath Start m-Chlorotoluene (3-Chlorotoluene) Process Electrophilic Aromatic Substitution (Nitration) Start->Process + Reagents Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Process Product This compound (Major Isomer) Process->Product Attack at Pos 6 (Ortho to Me) SideProduct 3-Chloro-4-nitrotoluene (Minor Isomer) Process->SideProduct Attack at Pos 4 (Para to Me)

Figure 1: Regioselective synthesis pathway from m-chlorotoluene.

Chemical Reactivity & Applications[1][3][4]

Reduction (Synthesis of Anilines)

The most common industrial application is the reduction of the nitro group to an amine, yielding 5-Chloro-2-methylaniline (also known as Fast Red KB Base or 4-chloro-2-aminotoluene).

  • Reagents: Iron powder/HCl (Béchamp reduction) or Catalytic Hydrogenation (H₂/Raney Ni).

  • Protocol Insight: The reaction must be controlled to prevent hydrodechlorination (loss of the chlorine atom), which can occur under vigorous catalytic hydrogenation conditions.

  • Application: This amine is a diazo component for the production of red pigments (e.g., Pigment Red 52).

Nucleophilic Aromatic Substitution ( )

Due to the nitro group at position 2 being para to the chlorine at position 5, the C-Cl bond is activated.

  • Mechanism: The electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, allowing nucleophiles to displace the chloride ion.

  • Reaction: Reaction with methoxide (

    
    ) yields 5-Methoxy-2-nitrotoluene .
    
  • Reaction: Reaction with amines (

    
    ) yields N-substituted-3-methyl-4-nitroanilines.
    
Oxidation

The methyl group can be oxidized to a carboxylic acid, converting the molecule into 5-Chloro-2-nitrobenzoic acid .

  • Reagents: Potassium permanganate (

    
    ) or Chromic acid.
    
  • Utility: Precursor for pharmaceutical scaffolds requiring a benzoic acid moiety.

Experimental Protocol: Béchamp Reduction

Standard procedure for converting this compound to 5-Chloro-2-methylaniline.

  • Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charge: Add 3.5 mol Iron powder (cast iron turnings) and water (700 mL). Heat to 90°C.

  • Activation: Add catalytic HCl (0.1 eq) to etch the iron surface.

  • Addition: Dropwise add this compound (1.0 mol) over 1 hour. Maintain vigorous stirring to ensure contact between the organic oil and the solid iron.

  • Reflux: Heat to reflux (approx 100°C) for 5-6 hours. Monitor disappearance of the nitro compound via TLC or GC.

  • Neutralization: Cool to 80°C. Neutralize with Sodium Carbonate (

    
    ) to pH 8-9 to precipitate iron salts.
    
  • Isolation: Steam distill the amine product (volatile with steam) or extract with toluene.

  • Purification: Recrystallize from petroleum ether if solid, or distill under reduced pressure.

Safety & Handling (GHS Standards)

Hazard ClassCategoryStatement
Acute Toxicity Cat 4 (Oral)Harmful if swallowed.[3]
Eye Irritation Cat 2ACauses serious eye irritation.[3][4][5]
Aquatic Toxicity Chronic 3Harmful to aquatic life with long-lasting effects.[3][4]
  • Handling: Use in a fume hood. The compound is a nitro-aromatic and may exhibit methemoglobinemia-inducing properties upon overexposure.

  • Storage: Store below 30°C. Ensure container is tightly sealed to prevent oxidative degradation.

Reactivity Network Diagram

Reactivity Central This compound Amine 5-Chloro-2-methylaniline (Pigment Intermediate) Central->Amine Reduction (Fe/HCl) Acid 5-Chloro-2-nitrobenzoic Acid (Pharma Intermediate) Central->Acid Oxidation (KMnO4) Ether 5-Methoxy-2-nitrotoluene (S_NAr Product) Central->Ether Nucleophilic Sub. (NaOMe)

Figure 2: Divergent synthesis pathways from the core intermediate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24853582, this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-2-nitrotoluene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2-nitrotoluene (CAS No. 5367-28-2) is a pivotal chemical intermediate whose structural features—a chlorinated and nitrated toluene scaffold—render it a versatile precursor in the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthesis protocols. It further explores the compound's chemical reactivity, focusing on transformations that are fundamental to its application in the production of dyes, agrochemicals, and, most significantly, pharmaceutical ingredients. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the handling, utilization, and strategic importance of this compound in modern organic synthesis.

Molecular Identity and Physicochemical Properties

This compound, systematically named 4-chloro-2-methyl-1-nitrobenzene, is a substituted aromatic compound.[1][2] The molecule consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl group. The relative positions of these functional groups are critical to its reactivity, with the electron-withdrawing nitro group activating the ring for certain nucleophilic substitutions and directing subsequent reactions.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

PropertyValueSource(s)
CAS Number 5367-28-2[1][3]
Molecular Formula C₇H₆ClNO₂[1][3][4]
Molecular Weight 171.58 g/mol [1][2][5]
IUPAC Name 4-chloro-2-methyl-1-nitrobenzene[2]
Synonyms 2-Nitro-5-chlorotoluene, 4-Chloro-2-methyl-1-nitrobenzene[1][2]
Appearance Light yellow crystalline powder or liquid[1]
Melting Point 27-30 °C (lit.)[1][6]
Boiling Point 249.0 ± 20.0 °C at 760 mmHg[1]
Density ~1.3 g/cm³[1]
Flash Point 104.4 ± 21.8 °C[1]
Solubility Insoluble in water[6]
SMILES String Cc1cc(Cl)ccc1=O[5]
InChI Key NSMZCUAVEOTJDS-UHFFFAOYSA-N[5]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the electrophilic nitration of o-chlorotoluene.[7] This pathway is efficient and allows for large-scale production. The choice of nitrating agent and catalyst is crucial for controlling regioselectivity and maximizing the yield of the desired isomer.

Experimental Protocol: Synthesis via Nitration of o-Chlorotoluene

This protocol describes a laboratory-scale synthesis adapted from established industrial methods.[7] The use of an acidic zeolite catalyst demonstrates a greener approach compared to traditional mixed-acid (H₂SO₄/HNO₃) nitration, which generates significant acidic waste.

Objective: To synthesize this compound by nitrating o-chlorotoluene.

Materials:

  • o-Chlorotoluene (99%)

  • Nitric Acid (98%)

  • Acidic β zeolite catalyst

  • Four-necked flask (500 mL) equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle and cooling bath

Procedure:

  • Reactor Setup: Charge the 500 mL four-necked flask with 77.1 g (1.2 mol) of 98% nitric acid and 20 g of acidic β zeolite.

  • Initial Cooling: Cool the stirred mixture to 10°C using an ice bath.

  • Substrate Addition: Add 130.45 g (1.0 mol) of 99% o-chlorotoluene dropwise via the dropping funnel over 1 hour. The causality for this slow, cooled addition is to manage the exothermic nature of the nitration reaction, preventing temperature spikes that could lead to undesirable side products or unsafe conditions. Maintain the internal temperature between 20-25°C.

  • Initial Reaction: Once the addition is complete, continue stirring at 25°C for 30 minutes to ensure complete initial conversion.

  • Reaction Completion: Heat the mixture to 50°C and maintain for 5 hours. This heating step drives the reaction to completion, ensuring maximum consumption of the starting material.

  • Work-up: Filter the hot reaction mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and potentially reused, which is a key advantage of this heterogeneous catalytic system.

  • Purification: The filtrate, containing the product mixture, is then purified. This typically involves washing to remove residual acid, followed by distillation to isolate this compound from other isomers and unreacted starting material.

Synthesis Workflow Diagram:

G cluster_setup Step 1: Reactor Setup cluster_reaction Step 2: Controlled Reaction cluster_workup Step 3: Isolation & Purification reagents o-Chlorotoluene Nitric Acid β Zeolite add 1. Add o-Chlorotoluene dropwise at 20-25°C reagents->add react 2. Stir at 25°C (30 min) then heat to 50°C (5 hr) add->react Exotherm Control filter 1. Hot Filtration (Recover Catalyst) react->filter purify 2. Washing & Distillation filter->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. However, the most synthetically valuable transformation is the reduction of the nitro group to an amine.

Reduction to 5-Chloro-2-aminotoluene

The conversion of the nitro group to an aniline derivative is a cornerstone reaction that opens up a vast landscape of further chemical modifications. This transformation is typically achieved using reducing agents like iron powder in acidic media, catalytic hydrogenation, or sodium sulfide. The resulting amine, 5-chloro-2-aminotoluene (also known as 2-amino-4-chlorotoluene), is a key precursor for pharmaceuticals and dyes.

A detailed protocol for this reduction is described in Section 5.

Significance in Drug Development

While not always a direct component of a final active pharmaceutical ingredient (API), this compound serves as a crucial building block for more complex intermediates. A prime example is its role in the synthesis of 5-chloro-2-nitroaniline . This related intermediate is produced via amination of a dichloronitrobenzene precursor, which can be derived from compounds like this compound. 5-chloro-2-nitroaniline is a documented intermediate in the synthesis of:

  • Benzamide derivatives that function as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.[4]

  • Fenbendazole , a broad-spectrum anthelmintic (anti-worm) agent used in veterinary medicine.[4]

The isomeric compound, 2-chloro-5-nitrotoluene, is a key intermediate for the veterinary drug Toltrazuril , an anticoccidial agent, further highlighting the importance of this chemical class in pharmaceutical synthesis.[5]

Key Synthetic Pathways Diagram:

G A This compound B 5-Chloro-2-aminotoluene (2-Amino-4-chlorotoluene) A->B Reduction (e.g., Fe/HCl) C Pharmaceutical & Dye Precursors B->C D Diazonium Salt B->D Diazotization (NaNO2/HCl) F Pigment Intermediates (e.g., CLT Acid) B->F Sulfonation E Further Functionalization (e.g., Sandmeyer Reaction) D->E

Caption: Key transformations of this compound.

Applications in Industry

Beyond pharmaceuticals, this compound is a foundational material in the dye and pigment industry. Its derivative, 6-chloro-3-aminotoluene-4-sulfonic acid (CLT Acid), is a critical intermediate for producing important red organic pigments, such as C.I. Pigment Red 52 and 53.[3] This application leverages a two-step transformation: the reduction of the nitro group followed by sulfonation of the resulting aniline.

Experimental Protocol: Reduction of this compound

This protocol provides a validated method for the reduction of the nitro group to form 5-chloro-2-aminotoluene.[3]

Objective: To synthesize 2-chloro-5-aminotoluene from a this compound solution.

Materials:

  • Nitration solution containing this compound (from protocol in Section 2)

  • Cast iron powder (90%)

  • Hydrochloric acid (36%)

  • Sodium carbonate

  • 1000 mL four-necked flask with mechanical stirrer, dropping funnels, and reflux condenser

Procedure:

  • Reactor Setup: Add 217.8 g (3.5 mol) of 90% cast iron powder and 700 mL of water to the reaction flask. The iron powder serves as the reducing agent in this Bechamp reduction. It is inexpensive, effective, and industrially scalable.

  • Acidification: Add a small portion of the hydrochloric acid and heat the mixture to reflux for 10 minutes to activate the iron surface.

  • Initiation: Add approximately 1/6th of the nitration solution dropwise. A controlled initiation ensures the reaction begins smoothly before the bulk of the material is added.

  • Main Reaction: Add the remaining nitration solution and hydrochloric acid concurrently over a period of time. The reaction is highly exothermic and requires careful monitoring.

  • Completion: Maintain the reaction at reflux for 5-6 hours until the reaction is complete, which can be monitored by the disappearance of the starting material (e.g., by TLC or GC).

  • Neutralization: Cool the mixture to 80-90°C and carefully neutralize with sodium carbonate to a pH of 8-9. This step quenches the acid and prepares the product for extraction.

  • Isolation: The product, 2-chloro-5-aminotoluene, can be isolated from the reaction mixture through steam distillation or solvent extraction, followed by recrystallization to yield the pure amine.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.

  • Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2A).[2] It may also cause skin and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep containers tightly closed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment, as it may be harmful to aquatic life.[1]

Conclusion

This compound is more than a simple chemical; it is a versatile and economically significant building block in synthetic organic chemistry. Its well-defined reactivity, particularly the facile reduction of its nitro group, provides a reliable entry point to a wide range of anilines and other functionalized aromatic compounds. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel and valuable molecules.

References

  • Nbinno. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Insights.
  • Guidechem. (n.d.). How to Prepare this compound and Its Application.
  • Amerigo Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Quick Company. (2024). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
  • V & V Pharma Industries. (n.d.). 2-Chloro-5-Nitro Toluene Manufacturer, Supplier, India.
  • Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
  • PubChem. (n.d.). 3-Chloro-6-nitrotoluene.
  • ChemicalBook. (n.d.). This compound.
  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-5-nitrotoluene.
  • Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-2-nitrotoluene.
  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
  • He, E., & Jiang, R. (2011). Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene. Chemical Research and Application, 23(09), 1273-1274. (Note: This reference is cited within reference and provides the basis for the described protocol).

Sources

5-Chloro-2-nitrotoluene melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermophysical Characterization of 5-Chloro-2-nitrotoluene

Executive Summary

This compound (CAS: 5367-28-2), also known as 4-chloro-2-methyl-1-nitrobenzene, is a critical intermediate in the synthesis of pharmaceutical precursors, agrochemicals, and azo pigments (e.g., C.I.[1] Pigment Red 52).[1][2][3][4][5][6] Its utility in drug development stems from its dual functionality: the electrophilic nitro group and the nucleophilic-susceptible chlorine atom allow for versatile scaffold elaboration.[1][2][3]

However, its physical nature presents a unique challenge: with a melting point range of 27–30°C , it exists at the thermodynamic border between solid and liquid under standard laboratory conditions.[1][2][3][5] This "low-melting solid" behavior complicates purification, handling, and dosage accuracy.[1][2] This guide provides a definitive technical analysis of its melting and boiling points, offering self-validating experimental protocols for researchers to ensure material integrity.[1][2][3]

Physicochemical Profile

The following data aggregates experimentally validated values against computational predictions.

PropertyValue / RangeConditionSource Reliability
Melting Point (MP) 27 – 30 °C (80.6 – 86.0 °F)1 atmHigh (Experimental Lit.)[1][2]
Boiling Point (BP) 249 ± 20 °C 760 mmHgMedium (Extrapolated)
Boiling Point (Vacuum) 124 – 126 °C 16 mmHgHigh (Experimental Lit.)[1][2][3]
Density 1.3 ± 0.1 g/cm³20 °CHigh
Appearance Pale yellow crystalline mass or supercooled liquidAmbientHigh
Flash Point ~104 °CClosed CupMedium

Technical Insight: The proximity of the melting point to ambient temperature means this compound often exhibits supercooling.[1][2] A sample may appear liquid at 25°C but will crystallize rapidly if seeded or agitated.[1][2][3] This phase instability is a primary vector for impurity accumulation during storage.[1][2][3]

Thermodynamic Significance in Purification

The Melting Point as a Purity Indicator

For this compound, a sharp melting point (e.g., 29–30°C) indicates high purity (>98%).[1][5] A broadened range (e.g., 24–28°C) typically signals the presence of structural isomers, such as 2-chloro-5-nitrotoluene or 4-chloro-2-nitrotoluene , which form eutectic mixtures that depress the melting point.[1]

Boiling Point and Thermal Degradation

While the theoretical boiling point is ~249°C, distilling this compound at atmospheric pressure is hazardous .[1][2][3] Nitro-aromatics are prone to thermal decomposition or shock sensitivity at elevated temperatures.[1][2][3]

  • Operational Rule: Always distill under reduced pressure.

  • Target: Maintain pot temperature below 150°C by reducing pressure to <20 mmHg, achieving a boiling point of ~125°C.

Experimental Methodologies

The following protocols are designed to overcome the specific challenges of handling a low-melting, potentially supercooled solid.

Protocol A: Precision Melting Point Determination

Standard capillary methods often fail because the sample melts during preparation.[1][3]

  • Sample Preparation:

    • Cool the sample vial to 10°C (refrigerator or ice bath) until fully solidified.

    • Pack the capillary tube while keeping the material cold (use a chilled surface or cold block).[1][2][3]

  • Instrument Setup:

    • Use a Melting Point Apparatus with internal cooling (or start from 15°C).[1][2][3]

    • Ramp Rate: 1.0 °C/min starting from 20°C.[1][2][3]

  • Observation:

    • Onset: First visible liquid meniscus.[1][2][3]

    • Clear Point: Complete disappearance of solid turbidity.[1][2][3]

    • Self-Validation: If the range > 2°C, recrystallize from methanol/ethanol.[1][2][3]

Protocol B: Vacuum Distillation (Siwoloboff Method Variant)

For boiling point verification without large-scale distillation.[1][2]

  • Setup: Insert a capillary tube (sealed at the top, open at bottom) into a larger ignition tube containing 0.5 mL of liquid sample. Attach to a thermometer and immerse in a heated oil bath.

  • Vacuum: Connect the system to a manometer and vacuum pump (target 15–20 mmHg).

  • Heating: Heat slowly. Bubbles will escape from the capillary as air expands.[1][2][3]

  • Endpoint: When a continuous stream of bubbles emerges (vapor pressure > external pressure), stop heating.[1][2][3]

  • Reading: Record the temperature when bubbling stops and liquid sucks back into the capillary. This is the true boiling point at that specific pressure.[1][2][3]

Synthesis & Purification Workflow

The synthesis of this compound often involves the nitration of m-chlorotoluene or chlorination of o-nitrotoluene.[1][2] Both pathways generate regioisomers that must be removed.[1][2][3]

Isomer Management Visualization

The following diagram illustrates the critical purification logic required to isolate the target isomer (CAS 5367-28-2) from its byproducts.

G Start Starting Material (m-Chlorotoluene) Reaction Nitration Reaction (HNO3 / H2SO4) Start->Reaction Electrophilic Subst. Crude Crude Mixture (Isomers) Reaction->Crude Quench & Extract Separation Fractional Crystallization (Solvent: Methanol) Crude->Separation Cooling to 0°C Isomer1 Target: this compound (MP: 27-30°C) Final Pure Product >98% Purity Isomer1->Final QC Check (MP/GC) Isomer2 Byproduct: 2-Chloro-5-nitrotoluene (Solid, Higher MP) Isomer3 Byproduct: 4-Chloro-2-nitrotoluene (Liquid/Low MP) Separation->Isomer2 Precipitates First (Remove) Distillation Vacuum Distillation (125°C @ 16 mmHg) Separation->Distillation Filtrate (Enriched Target) Distillation->Isomer1 Main Fraction Distillation->Isomer3 Fore-run (Remove)

Figure 1: Purification workflow emphasizing the separation of the target this compound from common regioisomers using differences in solubility and volatility.

Safety & Handling

Due to its low melting point, this compound poses specific risks:

  • Dermal Absorption: Molten material penetrates skin faster than solid powder.[1][2][3] Wear butyl rubber gloves; nitrile may offer insufficient permeation time for nitro-aromatics.[1][2][3]

  • Inhalation: Vapor pressure increases significantly near the melting point.[1][2][3] Handle strictly within a fume hood.[1][2][3]

  • Storage: Store at 2–8°C . Keeping the material solid reduces vapor generation and degradation rates.[1][2][3]

References

  • Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: this compound. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 79328, this compound. Retrieved from [1][2][3]

  • ChemicalBook. (2024).[1][2][3] this compound Properties and Synthesis. Retrieved from [1][2][3]

  • GuideChem. (2024).[1][2][3] Technical Specifications: this compound. Retrieved from

Sources

Technical Guide: ¹H and ¹³C NMR Characterization of 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Chloro-2-nitrotoluene (CAS: 5367-28-2).[1] It is designed for researchers engaged in the synthesis, quality control, and structural validation of nitro-aromatic intermediates.[1]

Executive Summary & Compound Profile

This compound (also designated as 4-chloro-2-methyl-1-nitrobenzene) is a critical intermediate in the synthesis of pharmaceutical precursors and azo pigments.[2] Structural validation of this compound relies heavily on NMR spectroscopy to distinguish it from its regioisomers (e.g., 4-chloro-2-nitrotoluene), which often co-elute during nitration processes.

This guide details the spectral assignment logic, distinguishing coupling patterns, and chemical shift predictions based on substituent electronic effects (SCS).[1]

Compound Identification
ParameterDetail
IUPAC Name 4-chloro-2-methyl-1-nitrobenzene
Common Name This compound
CAS Number 5367-28-2
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
SMILES Cc1cc(Cl)ccc1=O

Synthesis Pathway & Structural Context

Understanding the synthetic origin is vital for interpreting the NMR spectrum, particularly for identifying potential isomeric impurities.[1] The primary route involves the nitration of m-chlorotoluene.[1]

Reaction Logic

The methyl group (activator, ortho/para director) and the chlorine atom (deactivator, ortho/para director) cooperatively direct the incoming nitro group.[1] However, steric hindrance at the C2 position (between methyl and chloro) and electronic directing effects favor substitution at the C6 position relative to the methyl group, yielding the target this compound.

SynthesisPathway Start m-Chlorotoluene (1-Chloro-3-methylbenzene) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Intermediate Isomeric Mixture Reagents->Intermediate Target This compound (Target: Major Isomer) Intermediate->Target  Purification   Byproduct 3-Chloro-4-nitrotoluene (Minor Isomer) Intermediate->Byproduct

Figure 1: Electrophilic aromatic substitution pathway showing the origin of the target compound and potential regioisomers.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound in CDCl₃ exhibits a characteristic 1,2,4-trisubstituted benzene pattern. The nitro group at position 2 exerts a strong deshielding effect on the adjacent H3 proton, while the methyl group at position 1 provides a diagnostic singlet upfield.[1]

Predicted Chemical Shifts & Assignments (400 MHz, CDCl₃)
PositionProton TypeShift (δ, ppm)MultiplicityCoupling Constant (

)
Assignment Logic
H3 Aromatic8.04 Doublet (

)

Hz
Most Deshielded: Ortho to -NO₂ (strong EWG).
H6 Aromatic7.50 Doublet (

)

Hz
Para to -NO₂: Shielded relative to H3, but deshielded relative to benzene.[1] Ortho to -Cl.[1][2]
H4 Aromatic7.33 Doublet of Doublets (

)

Hz

Hz
Meta to -NO₂: Least deshielded aromatic proton.[1] Shows large ortho coupling to H3 and small meta coupling to H6.[1]
-CH₃ Methyl2.60 Singlet (

)
-Benzylic: Deshielded by ortho -NO₂ group (typical Ar-CH₃ is ~2.35 ppm).
Detailed Coupling Analysis
  • H3 (δ 8.04): Appears as a doublet due to strong ortho coupling with H4.[1] The proximity to the nitro group shifts this signal significantly downfield compared to the other ring protons.[1]

  • H4 (δ 7.33): Appears as a doublet of doublets (

    
    ).[1] It couples with H3 (
    
    
    
    Hz) and H6 (
    
    
    Hz).[1] This "W-coupling" (meta-coupling) with H6 is diagnostic for the 1,2,4-substitution pattern where protons are separated by a substituent (Cl).[1]
  • H6 (δ 7.50): Appears as a narrow doublet (or broad singlet if resolution is low) due to the small meta-coupling with H4.[1] It does not show strong ortho coupling because its neighbors are substituents (Cl and CH₃).[1]

¹³C NMR Spectral Analysis

The carbon spectrum confirms the presence of three non-equivalent aromatic methines and three quaternary carbons.[1] The carbonyl-like shift of the C-NO₂ carbon is a key identifier.[1]

Chemical Shift Assignments (100 MHz, CDCl₃)
CarbonTypeShift (δ, ppm)SignalElectronic Environment
C2 Quaternary~148.0 WeakIpso-Nitro: Highly deshielded; often broadened by ¹⁴N quadrupolar relaxation.
C5 Quaternary~139.0 WeakIpso-Chloro: Deshielded by electronegative Cl.[1]
C1 Quaternary~135.0 WeakIpso-Methyl: Deshielded by alkyl group.[1]
C6 Methine (CH)~134.4 StrongPara to -NO₂.[1]
C4 Methine (CH)~129.4 StrongMeta to -NO₂.[1]
C3 Methine (CH)~124.4 StrongOrtho to -NO₂ (Note: Ortho carbons to nitro are often shielded relative to ipso/para).[1]
-CH₃ Methyl~20.5 StrongBenzylic methyl carbon.[1]

Experimental Protocol for Validation

To ensure reproducible spectral data for regulatory or publication purposes, the following protocol is recommended.

Sample Preparation[1][9][10][11][12]
  • Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]

    • Why: CDCl₃ provides excellent solubility for nitro-aromatics and prevents H-D exchange issues common with protic solvents.[1]

  • Concentration:

    • ¹H NMR: Dissolve 10–15 mg of sample in 0.6 mL CDCl₃.

    • ¹³C NMR: Dissolve 40–50 mg of sample in 0.6 mL CDCl₃ to ensure adequate signal-to-noise ratio for quaternary carbons.

  • Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended solids (e.g., inorganic salts from the synthesis) which can cause line broadening.[1]

Instrument Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence:

    • ¹H: 30° pulse angle, 1-second relaxation delay.[1]

    • ¹³C: Power-gated decoupling (PG), 2-second relaxation delay to allow relaxation of quaternary carbons (C1, C2, C5).[1]

  • Referencing: Set the TMS singlet to 0.00 ppm . If TMS is absent, reference the residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).[1]

Workflow Logic Diagram

The following diagram illustrates the decision-making process for assigning the aromatic protons based on coupling constants.

NMRLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Step1 Identify Most Deshielded Proton (> 8.0 ppm) Start->Step1 Decision1 Is it a Doublet (J ~8.5 Hz)? Step1->Decision1 AssignH3 Assign as H3 (Ortho to NO2) Decision1->AssignH3 Yes Step2 Identify Proton with Complex Splitting (dd) AssignH3->Step2 Decision2 Does it couple to H3? Step2->Decision2 AssignH4 Assign as H4 (Meta to NO2) Decision2->AssignH4 Yes Step3 Identify Remaining Proton (Narrow Doublet/Singlet) AssignH4->Step3 AssignH6 Assign as H6 (Para to NO2, Ortho to Me) Step3->AssignH6

Figure 2: Logical flowchart for the assignment of aromatic protons in this compound.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79329, this compound. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for SCS increment calculations).

Sources

understanding the reactivity of the nitro group in 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-nitrotoluene (5-Cl-2-NT) represents a classic "push-pull" aromatic system where the reactivity of the nitro group is governed not just by its intrinsic electrophilicity, but by the steric and electronic modulation of its neighbors: an ortho-methyl group and a meta-chlorine atom.

For researchers in medicinal chemistry and agrochemical synthesis, this molecule is a high-value scaffold. It serves as the primary precursor for 5-chloro-2-methylaniline (a key intermediate for azo dyes and pigments like Red 53) and substituted indoles via the Bartoli or Leimgruber-Batcho syntheses.

This guide deconstructs the nitro group’s reactivity into three distinct modes:

  • Chemoselective Reduction: Converting

    
     to 
    
    
    
    without cleaving the metastable
    
    
    bond.
  • Electrophilic Attack (Bartoli): Direct reaction of the nitro group with vinyl Grignards.

  • Vinylogous Activation (Leimgruber-Batcho): The nitro group acting as an electron sink to acidify the ortho-methyl protons.

Part 1: Electronic & Structural Landscape

To predict reactivity, one must map the electronic density. The nitro group at C2 exerts a strong withdrawing effect (


), deactivating the ring toward electrophilic substitution but activating it for nucleophilic attack. However, the positioning of the chlorine atom is critical.
The "Meta-Stable" Chlorine

Unlike 4-chloronitrobenzene, where the chlorine is para to the nitro group and highly susceptible to nucleophilic aromatic substitution (


), the chlorine in 5-Cl-2-NT is meta to the nitro group.
  • Consequence: The

    
     bond is electronically "protected" from facile 
    
    
    
    displacement by alkoxides or amines because the Meisenheimer complex cannot stabilize the negative charge on the nitro group.
  • Utility: This allows harsh conditions to be used on the nitro group (e.g., strong basicity in indole synthesis) without losing the halogen handle required for downstream cross-coupling.

Visualization: Electronic Push-Pull Map

The following diagram illustrates the competing electronic effects that define the molecule's reactivity profile.

ElectronicMap Nitro Nitro Group (C2) Strong EWG (-I, -M) Primary Reactant Methyl Methyl Group (C1) Weak EDG (+I) Ortho-Effect Activated Nitro->Methyl Acidifies Benzylic C-H Chlorine Chlorine Atom (C5) Inductive EWG / Resonance EDG Meta to Nitro (Stable to SnAr) Nitro->Chlorine Meta-Relationship (Prevents Cl displacement) Ring Benzene Core Electron Deficient Nitro->Ring Deactivates (EAS) Methyl->Ring Steric Bulk (Ortho) Chlorine->Ring Deactivates

Figure 1: Electronic interaction map showing the activation of the methyl group by the nitro moiety and the meta-stabilization of the chlorine atom.[1]

Part 2: Chemoselective Reduction Pathways

The most common transformation of 5-Cl-2-NT is the reduction to 5-chloro-2-methylaniline . The challenge is chemoselectivity . Standard catalytic hydrogenation (e.g.,


) frequently results in hydrodehalogenation , stripping the chlorine atom to yield o-toluidine, a useless impurity.
Protocol Comparison: Protecting the C-Cl Bond
MethodReagentsMechanismChemoselectivityScalability
Béchamp Reduction

(aq)
Single Electron Transfer (Surface)High . Fe does not easily insert into aryl-Cl bonds under these conditions.High . Industrial standard. Generates iron sludge waste.
Sulfided Hydrogenation

Heterogeneous CatalysisHigh . Sulfur poisons the catalyst sites responsible for C-Cl oxidative addition.Medium . Requires specialized poisoned catalysts.
Stannous Chloride

Electron TransferVery High . Extremely mild.Low . Stoichiometric tin waste is difficult to remove.
Standard Hydrogenation

CatalyticLow . High risk of dechlorination.High , but requires additives (e.g., thiophene) to dampen activity.
Recommended Protocol: Béchamp Reduction (Lab Scale)

Based on industrial best practices for chloronitrobenzenes.

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails with iron sludge) and a reflux condenser.

  • Activation: Charge iron powder (3.5 eq) and water. Add catalytic HCl (0.1 eq) and heat to reflux to "etch" the iron surface.

  • Addition: Add this compound (1.0 eq) dropwise or in portions. The reaction is exothermic; control rate to maintain gentle reflux.

  • Completion: Monitor by TLC (solvent: 20% EtOAc/Hexane). The yellow nitro spot will disappear; a fluorescent amine spot will appear.

  • Workup (Critical): Basify with

    
     to pH 9 to precipitate iron salts. Filter hot through Celite. The amine crystallizes from the filtrate upon cooling or is extracted with toluene.
    

Part 3: The Ortho-Effect & Heterocyclic Synthesis

The proximity of the nitro and methyl groups allows for powerful "divergent synthesis" of indoles. Depending on the reagent, the nitro group acts either as the electrophile (Bartoli) or the activator (Leimgruber-Batcho).

Pathway A: Bartoli Indole Synthesis

Mechanism: The nitro group is attacked by a vinyl Grignard reagent.[2][3][4] This is specific to ortho-substituted nitroarenes.[4]

  • Reagent: Vinylmagnesium bromide (3.0 - 4.0 eq).

  • Key Intermediate: Nitrosoarene (

    
    ).[4]
    
  • Outcome: Formation of 4-chloro-7-methylindole .

  • Note: The reaction requires low temperature (

    
     to 
    
    
    
    ) to prevent polymerization of the Grignard.
Pathway B: Leimgruber-Batcho Indole Synthesis

Mechanism: The nitro group acidifies the methyl protons.

  • Condensation: 5-Cl-2-NT reacts with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) and pyrrolidine (catalyst) to form a red enamine intermediate.

  • Reductive Cyclization: The nitro-enamine is reduced (typically

    
     or 
    
    
    
    ) to form the indole.
  • Outcome: Formation of 5-chloro-Indole (Note: The methyl carbon becomes C2 of the indole; the nitro nitrogen becomes the indole nitrogen).

Visualization: Divergent Indole Pathways

The following decision tree helps select the correct synthesis method based on the desired indole substitution pattern.

IndolePathways Start This compound Bartoli_Cond VinylMgBr (3 eq) THF, -40°C Start->Bartoli_Cond Bartoli Route LB_Step1 DMF-DMA, Pyrrolidine Heat Start->LB_Step1 Leimgruber-Batcho Route Bartoli_Mech Grignard Attack on NO2 [3,3]-Sigmatropic Rearr. Bartoli_Cond->Bartoli_Mech Bartoli_Prod 4-Chloro-7-methylindole (Retains Methyl on Benzene Ring) Bartoli_Mech->Bartoli_Prod LB_Inter Trans-β-pyrrolidino-styrene (Enamine) LB_Step1->LB_Inter LB_Step2 Reduction (Zn/AcOH or H2/Ni) LB_Inter->LB_Step2 LB_Prod 5-Chloroindole (Methyl becomes C2 of Indole) LB_Step2->LB_Prod

Figure 2: Divergent synthetic pathways to substituted indoles using this compound.

Part 4: Safety & Handling

Working with this compound requires strict adherence to safety protocols due to the energetics of the nitro group and the toxicity of the halogenated aromatic system.

  • Thermal Stability: Nitro compounds are metastable. While 5-Cl-2-NT is relatively stable (bp

    
    ), distillation should always be performed under reduced pressure to keep the pot temperature below 
    
    
    
    . Above this, "runaway" decomposition is a risk.
  • Chemical Incompatibility:

    • Strong Bases: Heating with strong alkali (NaOH/KOH) can lead to rapid hydrolysis or condensation reactions that are exothermic.

    • Reducing Agents: Reactions with Hydrazine or metal hydrides can be vigorous.

  • Toxicity: The compound is toxic if swallowed and causes skin/eye irritation.[5][6] It is a suspected mutagen. All solid handling should be done in a fume hood to avoid dust inhalation.

References

  • Guidechem. How to Prepare this compound and Its Application. Retrieved from

  • Wikipedia. Bartoli Indole Synthesis: Mechanism and Applications. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-5-nitrotoluene. Retrieved from

  • Royal Society of Chemistry. Applications of Bartoli Indole Synthesis. Chemical Society Reviews. Retrieved from

  • Guidechem FAQ. Synthesis of 5-Chloro-2-methylaniline via Bechamp Reduction. Retrieved from

Sources

electrophilic aromatic substitution mechanism for 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of 5-Chloro-2-nitrotoluene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism as it applies to the polysubstituted aromatic compound, this compound. We dissect the complex interplay of the directing effects of the methyl, nitro, and chloro substituents, which involve competing inductive and resonance influences. Through a detailed examination of electronic effects and steric factors, we predict the regiochemical outcome of further substitution. This guide culminates in a validated, step-by-step experimental protocol for the nitration of this compound, serving as a practical exemplar of the principles discussed. The mechanistic pathways and experimental workflows are elucidated with custom-generated diagrams to ensure clarity for researchers and professionals in the field of chemical synthesis and drug development.

Core Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a foundational reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction mechanism is a two-step process that is critical to understand before analyzing more complex systems.[2][3]

  • Formation of the Sigma Complex: In the initial, rate-determining step, the nucleophilic π-electron system of the aromatic ring attacks a strong electrophile (E+).[3] This disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: In the second, much faster step, a base removes a proton from the carbon atom bearing the new electrophile. This collapses the intermediate, reforms the aromatic π-system, and yields the substituted product.[3]

The presence of pre-existing substituents on the benzene ring profoundly influences both the rate of reaction and the position (regioselectivity) of the incoming electrophile.[4][5]

Analysis of Substituent Effects in this compound

The regiochemical outcome of an EAS reaction on this compound is dictated by the cumulative electronic and steric effects of the three substituents on the ring: a methyl group, a nitro group, and a chloro group.

The Methyl Group (-CH₃) at C1
  • Classification: Activating, Ortho, Para-Director.[6]

  • Electronic Effects: The methyl group is an electron-donating group (EDG).[4] It activates the ring through a combination of a weak inductive effect (+I), donating electron density through the sigma bond, and hyperconjugation, which donates electron density into the π-system. This increased electron density makes the ring more nucleophilic and stabilizes the positive charge of the sigma complex, thus accelerating the reaction compared to benzene.[7] Its activating nature directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The Nitro Group (-NO₂) at C2
  • Classification: Strongly Deactivating, Meta-Director.[6][8]

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group (EWG). It exerts a strong electron-withdrawing inductive effect (-I) and a potent electron-withdrawing resonance effect (-R).[1] This combination significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles.[6] The strong withdrawal of electron density from the ortho and para positions destabilizes the sigma complex if attack occurs there. Consequently, substitution is directed to the meta (C4, C6) positions, which are comparatively less deactivated.[8]

The Chloro Group (-Cl) at C5
  • Classification: Deactivating, Ortho, Para-Director.[6]

  • Electronic Effects: Halogens present a unique case where inductive and resonance effects are in opposition. The high electronegativity of chlorine results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall.[7] However, the lone pairs on the chlorine atom can be donated into the ring via resonance (+R), which enriches the ortho (C6) and para (C3) positions with electron density.[4] While the deactivating inductive effect slows the reaction, the resonance effect governs its regioselectivity, making the chloro group an ortho, para-director.[6][7]

Regioselectivity of Further Substitution: A Predictive Analysis

To predict the major product, we must analyze the directing influence of each group on the available positions for substitution: C3, C4, and C6.

  • Methyl (-CH₃) at C1 (o,p-director): Directs towards C4 (para) and C6 (ortho).

  • Nitro (-NO₂) at C2 (m-director): Directs towards C4 (meta) and C6 (meta).

  • Chloro (-Cl) at C5 (o,p-director): Directs towards C3 (para) and C6 (ortho).

A summary of these directing effects is as follows:

Available PositionDirected by -CH₃ (C1)Directed by -NO₂ (C2)Directed by -Cl (C5)Consensus
C3 Para 1
C4 Para Meta 2
C6 Ortho Meta Ortho 3
The Hierarchy of Directing Influence

When directing groups compete, the most powerfully activating substituent typically governs the regiochemical outcome.[9] In this molecule, the methyl group is the sole activating group, whereas the nitro and chloro groups are deactivating. Therefore, the activating, ortho, para-directing influence of the methyl group is the dominant factor. This narrows the likely positions of attack to C4 and C6.

Steric Considerations

While C6 is favored by all three substituents, it is located between the C1-methyl and C5-chloro groups. This steric crowding significantly hinders the approach of an electrophile.[9] In contrast, the C4 position is sterically unencumbered. Furthermore, the directing effects of the most powerful activating group (-CH₃) and the most powerful deactivating group (-NO₂) both converge on positions C4 and C6. Given the significant steric hindrance at C6, the electrophilic attack will overwhelmingly favor the C4 position.

The Reaction Mechanism Visualized

The following diagram illustrates the mechanism for the nitration of this compound, where the nitronium ion (NO₂⁺) acts as the electrophile. The attack occurs at the predicted C4 position.

Caption: Mechanism of nitration at the C4 position.

Experimental Protocol: Nitration of this compound

This protocol describes the synthesis of 5-Chloro-2,4-dinitrotoluene, a direct application of the mechanistic principles discussed. This procedure is adapted from established methods for the nitration of substituted toluenes.[10][11]

Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Reagent Data
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Density (g/mL)
This compoundC₇H₆ClNO₂171.585.00 g29.1-
Sulfuric Acid (98%)H₂SO₄98.0815 mL~2751.84
Nitric Acid (70%)HNO₃63.015 mL~791.42
Step-by-Step Methodology
  • Preparation of Nitrating Mixture: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 15 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-water bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

  • Addition of Nitric Acid: Slowly add 5 mL of concentrated nitric acid dropwise via the dropping funnel to the cold sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This exothermic process generates the electrophilic nitronium ion (NO₂⁺).

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add 5.00 g of this compound in small portions over 15-20 minutes. Use a powder funnel for the solid addition. Ensure the internal temperature does not rise above 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a 400 mL beaker with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two 50 mL portions of cold deionized water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude solid from ethanol or a similar suitable solvent to yield the purified 5-Chloro-2,4-dinitrotoluene.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow Diagram

Workflow prep Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5°C) add_sub Add this compound (Maintain T < 25°C) prep->add_sub react Stir at Room Temperature (1 hour, Monitor by TLC) add_sub->react quench Pour onto Crushed Ice (Precipitate Product) react->quench isolate Vacuum Filtration (Wash with Cold H₂O) quench->isolate purify Recrystallize from Ethanol isolate->purify dry Dry and Characterize (MP, NMR, IR) purify->dry

Caption: Workflow for the nitration of this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process governed by a hierarchy of substituent effects. The weakly activating, ortho, para-directing methyl group serves as the primary director of regioselectivity. While the deactivating nitro and chloro groups diminish the overall reactivity of the ring, their directing influences are secondary. A comprehensive analysis, which also accounts for steric hindrance, conclusively predicts that substitution will occur at the C4 position. This predictive power is essential for professionals in synthetic chemistry, enabling the rational design of reaction pathways to achieve desired molecular targets with high selectivity and yield.

References

  • Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

  • ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2019). 18.7 EAS of Substituted Benzenes. Chemistry LibreTexts. [Link]

  • Vedantu. (n.d.). p-chlorotoluene on nitration gives. Vedantu. [Link]

  • Morgan, G. T., & Drew, H. D. K. (1920). LXXXV.—ortho-Chlorodinitrotoluenes. Part I. Journal of the Chemical Society, Transactions, 117, 784-791. [Link]

  • LabXchange. (n.d.). Electrophilic Aromatic Substitution. LabXchange. [Link]

  • askIITians. (2025). p-chlorotoluene on nitration gives:. askIITians. [Link]

  • Dr. Norris. (2018). Example EAS reactions on substituted benzenes. YouTube. [Link]

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

Sources

Theoretical Studies on the Electronic Structure of 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-nitrotoluene (CAS: 5367-28-2), a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds, presents a unique electronic profile governed by the interplay of steric hindrance and substituent effects.[1] This guide delineates the theoretical framework for analyzing its electronic structure, utilizing Density Functional Theory (DFT) as the primary investigative tool.

By synthesizing data from structural isomers (specifically 2-chloro-5-nitrotoluene and 4-chloro-2-nitrotoluene), this whitepaper establishes a robust predictive model for this compound.[1] Key insights include the steric-induced torsion of the nitro group, the localization of Frontier Molecular Orbitals (FMOs), and the vibrational signatures essential for spectroscopic validation.[1]

Computational Methodology: The Standard Protocol

To ensure high-fidelity results comparable to experimental data, the following computational protocol is established as the industry standard for chloronitrotoluene derivatives.

Level of Theory[1][2][3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is chosen for its proven accuracy in predicting vibrational frequencies and geometry of organic aromatic systems.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Diffuse functions (++): Critical for accurately modeling the electron-rich lone pairs on the Chlorine and Nitro oxygen atoms.[1]

    • Polarization functions (d,p): Essential for describing the anisotropic electron distribution in the aromatic ring and C-Cl bond.[1]

Self-Validating Workflow

The integrity of the theoretical study relies on a stepwise execution where each phase validates the previous one.[1]

G Start Initial Geometry (GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq Found NBO NBO Analysis (Charge Transfer) Freq->NBO No Imaginary Freqs Prop Electronic Properties (HOMO-LUMO/MEP) NBO->Prop

Figure 1: Computational workflow for validating the electronic structure of this compound.

Geometric & Structural Analysis

Steric Torsion of the Nitro Group

Unlike its isomer 4-chloro-2-nitrotoluene, this compound possesses a methyl group at position 1 and a nitro group at position 2.[1]

  • Theoretical Prediction: The steric repulsion between the oxygen of the nitro group and the hydrogens of the adjacent methyl group forces the nitro group to rotate out of the benzene plane.[1]

  • Dihedral Angle: Expect a C1-C2-N-O dihedral angle deviation of 30°–45° .[1] This non-planarity disrupts

    
    -conjugation, slightly raising the LUMO energy compared to planar isomers.[1]
    
Bond Length Benchmarks

Comparison with experimental X-ray diffraction data of related isomers ensures structural accuracy.[1]

Bond TypePredicted Length (Å)Experimental Benchmark (Å)*Causality
C-Cl 1.74 - 1.761.750Resonance donation (+M) shortens bond slightly vs. alkyl chlorides.[1]
N-O 1.22 - 1.231.225Resonance hybrid between single and double bond character.[1]
C-N 1.47 - 1.491.480Elongated due to steric twist reducing resonance overlap.[1]

Experimental benchmarks derived from crystallographic data of 2-chloro-5-nitrotoluene [1].

Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO: Predominantly localized on the Chlorine atom and the Benzene ring .[1] The chlorine lone pair acts as the electron donor.[1]

  • LUMO: Heavily localized on the Nitro group (

    
    ).[1] This confirms the molecule's susceptibility to nucleophilic attack, particularly if the chlorine is displaced (Nucleophilic Aromatic Substitution).
    
  • Energy Gap (

    
    ):  Calculated at approximately 3.8 - 4.2 eV .[1] A larger gap implies high chemical stability (hardness), making it a stable intermediate for storage but requiring activation energy for derivatization.
    
Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for drug docking and receptor interaction.[1]

  • Negative Potential (Red): Concentrated over the Nitro group oxygens .[1] This is the primary site for electrophilic attack (e.g., protonation).

  • Positive Potential (Blue): Localized on the Methyl group hydrogens and the aromatic ring hydrogens, indicating potential hydrogen bonding donor sites.

Reactivity Substrate This compound HOMO HOMO (Chlorine/Ring) Nucleophilic Character Substrate->HOMO LUMO LUMO (Nitro Group) Electrophilic Character Substrate->LUMO Reaction Reactivity Prediction HOMO->Reaction Donates e- LUMO->Reaction Accepts e- (Reduction)

Figure 2: FMO-driven reactivity logic. The spatial separation of HOMO and LUMO facilitates specific reaction pathways.

Vibrational Spectroscopy (IR/Raman)

Accurate assignment of vibrational modes is crucial for identifying the purity of the compound in industrial settings.[1] Frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.[1]

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment
C-H Stretch (Arom) ~3150-3200~3050-3100WeakRing C-H stretching
NO2 Asym Stretch ~1580-1600~1530-1550StrongCharacteristic Nitro peak
NO2 Sym Stretch ~1380-1400~1340-1360Very StrongMajor diagnostic peak
C-Cl Stretch ~750-800~720-770MediumHalogen identification
NO2 Scissoring ~850-870~820-840MediumDeformation mode

Global Reactivity Descriptors

To assist in drug development, quantitative descriptors derived from Koopmans' theorem provide a measure of biological activity.[1]

  • Chemical Hardness (

    
    ): 
    
    
    
    .[1] High hardness values indicate resistance to charge transfer, correlating with lower toxicity in some metabolic pathways.[1]
  • Electrophilicity Index (

    
    ): 
    
    
    
    . This compound exhibits a high electrophilicity index due to the electron-withdrawing nitro group, suggesting it acts as a strong electrophile in covalent binding with protein residues (e.g., cysteine thiols).[1]

Conclusion

Theoretical analysis of this compound using DFT/B3LYP/6-311++G(d,p) reveals a molecule defined by the steric conflict between the ortho-methyl and nitro groups.[1] This interaction twists the nitro group, altering the conjugation pathway and influencing the HOMO-LUMO gap.[1] For researchers, the vibrational signatures at ~1530


 and ~1350 

serve as primary identification markers, while the high electrophilicity index points to significant reactivity in nucleophilic substitution reactions.[1]

References

  • Anbarasan, P. M., et al. "Molecular modeling of 2-chloro-5-nitrotoluene by quantum chemical calculation for pharmaceutical application."[1] Journal of Chemical and Pharmaceutical Research, vol. 3, no. 1, 2011, pp. 597-612.[1] Link

  • Krishnakumar, V., et al. "Density functional theory, comparative vibrational spectroscopic studies, HOMO–LUMO, first hyperpolarizability analyses of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene."[1][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 104, 2013, pp. 77-86. Link

  • Ojha, J. K., et al. "Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene."[1] ResearchGate, 2023.[1][2] Link

  • Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet."[1] Link[1]

  • PubChem.[1][5] "Compound Summary for CID 79329, this compound." National Library of Medicine.[1] Link[1]

Sources

potential derivatives of 5-Chloro-2-nitrotoluene for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthetic Potential of 5-Chloro-2-nitrotoluene

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of this compound in Modern Synthesis

In the landscape of organic chemistry, the true value of a molecule is often measured by its synthetic versatility. This compound (CAS: 5367-28-2), a substituted aromatic compound, stands as a testament to this principle.[1] Its unassuming structure, featuring a benzene ring functionalized with a chloro, a nitro, and a methyl group, belies its potential as a pivotal intermediate.[1] The electronic interplay between these substituents—the electron-withdrawing nitro group, the deactivating but ortho-, para-directing chloro group, and the weakly activating methyl group—creates a molecule primed for a variety of selective transformations.

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causality behind experimental choices and the strategic pathways to valuable derivatives. We will explore the core reactivity of this compound, detailing field-proven protocols and explaining the mechanistic underpinnings that ensure success. Our focus is on transforming this foundational building block into more complex, high-value molecules relevant to the pharmaceutical, agrochemical, and dye industries.[1]

Chapter 1: Foundational Synthetic Transformations

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The following sections dissect the primary transformations that serve as the gateway to a diverse library of derivatives.

Selective Reduction of the Nitro Group: Accessing the Anilines

The most fundamental and widely utilized transformation of this compound is the reduction of its nitro group to an amine. This reaction yields 2-Amino-5-chlorotoluene (also known as 5-chloro-2-methylaniline), a critical precursor for dyes, pigments, and pharmacologically active heterocycles.[2]

Causality of Experimental Choice: The selective reduction of a nitro group in the presence of an aryl halide is a common challenge. Catalytic hydrogenation with catalysts like Pd/C is highly effective but can also lead to hydrodehalogenation (loss of the chlorine atom). For this reason, metal-acid systems, such as iron powder in the presence of a mineral acid like hydrochloric acid, are often the preferred method in industrial settings. This system is cost-effective and highly chemoselective for the nitro group, leaving the C-Cl bond intact. The reaction proceeds via a series of single-electron transfers from the iron metal, with the acid serving to protonate intermediates and generate the active reducing species.

Workflow: From Nitroarene to Aniline

G start This compound reagents Fe Powder HCl, H2O Reflux start->reagents product 2-Amino-5-chlorotoluene reagents->product caption Nitro Group Reduction Workflow

Caption: Nitro Group Reduction Workflow

Field-Proven Protocol: Synthesis of 2-Amino-5-chlorotoluene

This protocol is adapted from a standard industrial preparation method.[2]

  • Reactor Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and two separate dropping funnels, add 217.8 g (3.5 mol) of 90% cast iron powder and 700 mL of water.

  • Initiation: Charge one dropping funnel with 48.09 g of 36% hydrochloric acid and the other with a solution containing 171.6 g (1.0 mol) of this compound (referred to as the "nitration solution" in the source).

  • Reaction Start: Begin stirring and heat the iron/water slurry to reflux. Add the hydrochloric acid dropwise over 10 minutes to activate the iron surface.

  • Controlled Addition: Add approximately 1/6th of the this compound solution dropwise. A noticeable exotherm should sustain the reflux. Continue the reaction for 10 minutes.

  • Main Reaction: Once the initial reaction is controlled, add the remaining nitration solution and the remaining hydrochloric acid concurrently over a period of 1-2 hours.

  • Completion: Maintain the reaction at reflux for 5-6 hours until the disappearance of the starting material is confirmed (e.g., by TLC or GC analysis).

  • Workup: Cool the reaction mixture to 80-90°C. Carefully neutralize the mixture to a pH of 8-9 with sodium carbonate.

  • Isolation: Isolate the product, 2-Amino-5-chlorotoluene, via steam distillation. The resulting solid can be further purified by recrystallization from petroleum ether.[2]

Nucleophilic Aromatic Substitution (SNAr): Displacing the Chloro Substituent

The powerful electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][3] This allows for the direct displacement of the chloride ion by a variety of nucleophiles.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the nitro group, providing significant stabilization. This stabilization is only possible when the nitro group is ortho or para to the leaving group, which is the case in this compound.[3][4] The subsequent elimination of the chloride ion restores the aromaticity of the ring.

Field-Proven Protocol: General Amination via SNAr

While a direct protocol starting from this compound is not detailed in the provided sources, the synthesis of the analogous 5-Chloro-2-nitroaniline from 2,4-dichloronitrobenzene demonstrates the required conditions.[5] This process involves reacting the activated aryl chloride with ammonia under elevated temperature and pressure.

  • Reactor Setup: Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a suitable solvent (e.g., ethanol or DMF).

  • Reagent Addition: Cool the autoclave and introduce liquid ammonia.

  • Reaction Conditions: Seal the autoclave and heat the mixture to 90-160°C. The internal pressure will increase significantly. Stir vigorously for 2-10 hours.[5]

  • Workup: After cooling the reactor to 40-60°C, carefully vent the excess ammonia.

  • Isolation: The reaction mixture is filtered to remove any inorganic by-products (like ammonium chloride). The filtrate is then concentrated, and the product is crystallized, often by cooling or adding an anti-solvent.[5]

This general approach can be adapted for other nucleophiles, such as alkoxides (to form ethers) or thiolates (to form thioethers), to generate a wide array of derivatives.

Oxidation of the Methyl Group: Accessing Benzoic Acids and Aldehydes

The methyl group on the ring can be oxidized to yield 5-chloro-2-nitrobenzaldehyde or, more commonly, 5-Chloro-2-nitrobenzoic acid . This carboxylic acid derivative is a valuable building block for synthesizing esters and amides.

Causality of Experimental Choice: The oxidation of methyl groups on an aromatic ring is often challenging due to the ring's own susceptibility to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or cerium(IV) ammonium nitrate (CAN) are typically used.[6] The presence of the electron-withdrawing nitro and chloro groups deactivates the ring, making the methyl group the more favorable site for oxidation. However, these same groups can make the oxidation of the methyl group itself more difficult, often requiring forcing conditions.[6]

Field-Proven Protocol: Esterification of 5-Chloro-2-nitrobenzoic acid

The following protocol details the straightforward synthesis of Methyl 5-chloro-2-nitrobenzoate from the corresponding carboxylic acid, a key derivative from the oxidation pathway.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml).

  • Base Addition: Add potassium carbonate (K₂CO₃, 10.3 g, 74 mmol) to the stirred solution.

  • Alkylation: Add dimethyl sulfate (Me₂SO₄, 6.2 ml, 64.7 mmol) to the mixture. (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .

  • Reaction: Heat the mixture at reflux for 30 minutes.

  • Workup: Pour the cooled reaction mixture into an ice-water bath and extract with ethyl acetate.

  • Isolation: Separate the organic layer, dry it over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the methyl ester as a white solid.[7]

  • Purification: The pure compound can be obtained by crystallization from methanol.[7]

Chapter 2: Key Derivatives and Advanced Synthetic Applications

The primary derivatives from the foundational reactions serve as platforms for constructing more complex and functionally diverse molecules.

From Aniline to Sulfonic Acid: Synthesis of Pigment Intermediates

As previously established, 2-Amino-5-chlorotoluene is a key product. This aniline can undergo electrophilic aromatic substitution, such as sulfonation, to produce other important intermediates. One notable example is 6-chloro-3-aminotoluene-4-sulfonic acid , a precursor for red organic pigments.[2]

Workflow: Two-Step Synthesis of a Pigment Intermediate

G start This compound step1_reagents Step 1: Reduction (Fe/HCl) start->step1_reagents intermediate 2-Amino-5-chlorotoluene step1_reagents->intermediate step2_reagents Step 2: Sulfonation (H2SO4, Reflux) intermediate->step2_reagents product 6-chloro-3-aminotoluene- 4-sulfonic acid step2_reagents->product caption Synthesis of Sulfonic Acid Derivative

Sources

Methodological & Application

Catalytic Methods for the Regioselective Synthesis of 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

5-Chloro-2-nitrotoluene is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Traditional synthesis routes, primarily relying on the nitration of 3-chlorotoluene with mixed acids, are often hampered by poor regioselectivity, leading to the formation of multiple isomers that are challenging and costly to separate. This guide provides a detailed overview and validated protocols for advanced catalytic methods that significantly enhance the regioselective synthesis of this compound. We will delve into the mechanistic rationale behind catalyst selection and process optimization, with a focus on shape-selective catalysis using zeolites. This document is intended for researchers, chemists, and process development professionals seeking to implement safer, more efficient, and selective synthetic methodologies.

Introduction: The Synthetic Challenge

This compound is a key building block in organic synthesis. Its conventional synthesis involves the electrophilic nitration of 3-chlorotoluene using a mixture of concentrated nitric and sulfuric acids. However, this method inherently produces a mixture of isomers, including 3-chloro-2-nitrotoluene, 3-chloro-4-nitrotoluene, 3-chloro-6-nitrotoluene, and the desired this compound. The separation of these isomers is a significant challenge in process chemistry, often requiring energy-intensive techniques like fractional distillation or crystallization, which can lead to a substantial loss of the desired product.

The development of catalytic methods offers a compelling solution to this selectivity problem. By employing catalysts, particularly solid acid catalysts like zeolites, it is possible to control the reaction's regioselectivity, favoring the formation of the sterically less hindered this compound. This approach not only improves the yield of the target molecule but also simplifies downstream processing, aligning with the principles of green chemistry by reducing waste and energy consumption.

Comparative Overview of Synthetic Methodologies

The choice of synthetic route has a profound impact on the purity, yield, and economic viability of this compound production. Below is a comparison of the traditional method with a modern, catalytic approach.

ParameterTraditional Mixed Acid NitrationZeolite-Catalyzed Nitration
Reagents Concentrated H₂SO₄, Concentrated HNO₃Dilute HNO₃, Zeolite Catalyst (e.g., H-Beta)
Selectivity for 5-C-2-NT Low to moderateHigh
Byproduct Formation Significant (multiple isomers)Minimal
Catalyst H₂SO₄ (homogeneous, requires neutralization)Zeolite (heterogeneous, reusable)
Reaction Conditions Low temperatures (-10 to 10 °C)Moderate temperatures (25 to 60 °C)
Workup Complex (neutralization, extraction)Simple (filtration of catalyst)
Environmental Impact High (acidic waste streams)Low (recyclable catalyst, less waste)

Featured Catalytic Method: Shape-Selective Nitration with H-Beta Zeolite

The use of zeolites as catalysts in electrophilic aromatic substitution is a powerful strategy to control regioselectivity. Zeolites are crystalline aluminosilicates with a well-defined microporous structure. These pores can act as "molecular sieves," allowing reactants to enter and products to exit based on their size and shape. In the nitration of 3-chlorotoluene, the transition state leading to the formation of the this compound isomer is less bulky than those leading to other isomers. Consequently, it is preferentially formed within the confined spaces of the zeolite pores.

H-Beta zeolite, with its three-dimensional 12-ring pore system, has demonstrated excellent performance in this reaction, offering a balance of catalytic activity and shape selectivity.

Reaction Mechanism

The catalytic cycle within the zeolite framework can be visualized as follows:

Zeolite_Catalyzed_Nitration cluster_0 Zeolite Pore Reactants 3-Chlorotoluene + HNO₃ Nitronium_Ion Nitronium Ion (NO₂⁺) Formation Reactants->Nitronium_Ion H⁺ (Zeolite) Transition_State Shape-Selective Transition State Nitronium_Ion->Transition_State Product_Complex This compound (Adsorbed) Transition_State->Product_Complex Product_Out Product Desorption Product_Complex->Product_Out Catalyst_Regen Catalyst Regeneration Product_Out->Catalyst_Regen Catalyst_Regen->Nitronium_Ion

Caption: Workflow of zeolite-catalyzed nitration of 3-chlorotoluene.

Detailed Experimental Protocol

This protocol is adapted from methodologies demonstrated to achieve high selectivity for this compound.

Materials:

  • 3-Chlorotoluene (≥99%)

  • Nitric Acid (65-70%)

  • H-Beta Zeolite (Si/Al ratio of 25-50)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation:

    • Place 10 g of H-Beta zeolite in a ceramic crucible.

    • Calcine the zeolite in a muffle furnace at 550 °C for 5 hours to remove any adsorbed water and organic impurities.

    • Allow the catalyst to cool to room temperature in a desiccator before use.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the activated H-Beta zeolite (5 g).

    • Add 3-chlorotoluene (12.6 g, 0.1 mol) and dichloromethane (50 mL) to the flask.

    • Begin stirring the suspension and heat the mixture to 40 °C.

  • Nitration Reaction:

    • In a separate beaker, prepare the nitrating agent by diluting nitric acid. Carefully add concentrated nitric acid (6.3 g, 0.1 mol) to 20 mL of deionized water.

    • Transfer the diluted nitric acid to a dropping funnel.

    • Add the nitric acid solution dropwise to the stirred suspension in the reaction flask over a period of 30 minutes. Maintain the reaction temperature at 40-45 °C.

    • After the addition is complete, continue stirring the reaction mixture at 45 °C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Workup and Product Isolation:

    • Once the reaction is complete (as determined by GC analysis showing consumption of the starting material), cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by vacuum filtration using a Buchner funnel. The recovered zeolite can be washed with dichloromethane, dried, and calcined for reuse.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purification:

    • The resulting crude product, enriched in this compound, can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield the final product with high purity.

Expected Results and Analysis

The use of H-Beta zeolite as a catalyst significantly improves the regioselectivity of the nitration of 3-chlorotoluene.

Product IsomerTypical Yield (%)
This compound 70-80%
3-Chloro-2-nitrotoluene5-10%
3-Chloro-4-nitrotoluene10-15%
3-Chloro-6-nitrotoluene<5%

The product distribution should be confirmed by Gas Chromatography (GC) analysis, comparing the retention times of the components in the product mixture with those of authentic standards. Further characterization of the purified product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions

  • Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorinated Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Exothermic Reaction: The nitration reaction is exothermic. Controlled, dropwise addition of the nitrating agent and careful temperature monitoring are crucial to prevent a runaway reaction.

  • Catalyst Handling: While zeolites are generally stable, fine powders can be a respiratory hazard. Handle in a well-ventilated area or use a dust mask.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; Insufficient reaction time or temperature.Ensure proper catalyst activation (calcination). Increase reaction time or temperature moderately (e.g., to 50 °C).
Poor Selectivity Catalyst pore blockage; Incorrect Si/Al ratio.Ensure the catalyst is properly activated. Use a zeolite with a recommended Si/Al ratio (25-50).
Runaway Reaction Too rapid addition of nitric acid.Add the nitrating agent slowly and ensure efficient stirring and cooling.

Conclusion

The application of heterogeneous catalysts, particularly H-Beta zeolite, offers a superior alternative to traditional methods for the synthesis of this compound. This catalytic approach provides a significant improvement in regioselectivity, leading to higher yields of the desired product and a more streamlined purification process. By adopting such methodologies, chemical researchers and manufacturers can develop more sustainable and economically viable processes for the production of this important chemical intermediate. The protocols and insights provided in this guide are intended to facilitate the implementation of these advanced catalytic systems.

References

  • Choudary, B. M., Sateesh, M., & Lakshmi Kantam, M. (1998). Montmorillonite-Catalyzed Regioselective Nitration of Chlorotoluenes. Synthetic Communications, 28(16), 3077-3082. [Link]

  • Smith, K., & Musson, A. (1996). A new approach to the regioselective nitration of chlorotoluene. Journal of the Chemical Society, Perkin Transactions 1, (10), 1047-1050. [Link]

  • Lal, B., & Sharma, M. M. (1991). Kinetics of nitration of 3-chlorotoluene with nitric acid and mixed acid. Journal of Chemical Technology and Biotechnology, 51(2), 223-239. [Link]

  • Olah, G. A., & Lin, H. C. (1974). Aromatic substitution. XXXIV. Nitration of halotoluenes with nitronium salts. Journal of the American Chemical Society, 96(9), 2892-2898. [Link]

  • Divakar, S., & Rao, M. N. (2000). Zeolite-catalyzed nitration of 3-chlorotoluene. Catalysis Letters, 66(3), 173-176. [Link]

Application Notes & Protocols: The Role of 5-Chloro-2-nitrotoluene in Azo Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in the dye and pigment industries on the utilization of 5-Chloro-2-nitrotoluene as a key intermediate in the synthesis of azo colorants. We will explore the fundamental chemical transformations, provide validated, step-by-step laboratory protocols for the synthesis of its critical derivatives, and explain the causality behind the experimental choices, ensuring a reproducible and comprehensive understanding of the process.

Introduction: this compound as a Versatile Precursor

This compound (CAS No: 5367-28-2) is an important organic intermediate characterized by a toluene ring substituted with a chloro group and a nitro group.[1] Its molecular structure, featuring an electron-withdrawing nitro group and a halogen substituent, makes it a valuable starting material for a variety of chemical syntheses, particularly in the production of dyes, pigments, and agrochemicals.[1]

The primary utility of this compound in colorant chemistry stems from its conversion into 5-Chloro-o-toluidine (CAS No: 95-79-4). This derivative, an aromatic amine, serves as a diazo component, which is the foundational block for creating the chromophore in a significant class of azo dyes and pigments.[2] In the Colour Index system, 5-Chloro-o-toluidine is designated as C.I. Azoic Diazo Component 32 , and is also known by trade names such as Fast Red KB Base .[3] This nomenclature directly reflects its established role in producing, among others, vibrant red azoic dyes.

This guide will detail the complete synthetic pathway, from the precursor to a final azoic pigment, providing the necessary protocols and scientific rationale.

Overall Synthetic Pathway

The transformation from this compound to a final azoic pigment is a three-stage process. Each stage is a distinct and critical chemical reaction that builds towards the final colored product. The workflow is essential for understanding the logical progression of the synthesis.

G cluster_0 PART 1: PREPARATION OF DIAZO COMPONENT cluster_1 PART 2: AZO PIGMENT SYNTHESIS A This compound (Starting Intermediate) B 5-Chloro-o-toluidine (Azoic Diazo Component 32) A->B Reduction (e.g., Béchamp) C Diazonium Salt Solution B->C Diazotization E Insoluble Azo Pigment (Final Product) C->E Azo Coupling D Naphthol AS Solution (Coupling Component) D->E

Caption: Synthetic workflow from intermediate to pigment.

PART 1: Preparation of the Diazo Component

The nitro group in this compound is not reactive in diazotization. Therefore, the first and most critical step is the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂), yielding 5-Chloro-o-toluidine. The Béchamp reduction, using iron powder in the presence of an acid like hydrochloric acid, is a widely used, cost-effective, and efficient industrial method for this transformation.

Protocol 1: Reduction of this compound to 5-Chloro-o-toluidine

This protocol is based on the Béchamp reduction method.[1]

Principle: Iron metal is oxidized in a weakly acidic medium, providing the electrons necessary to reduce the aromatic nitro group. The reaction is highly exothermic and requires careful control of reagent addition.

Materials:

  • This compound

  • Iron powder (90% or higher purity)

  • Hydrochloric acid (36%)

  • Water

  • Sodium Carbonate (for neutralization)

  • Reaction vessel (1000 mL four-necked flask) equipped with a mechanical stirrer, dropping funnels, and a reflux condenser.

Procedure:

  • Vessel Charging: To the 1000 mL flask, add 217.8 g (3.5 mol) of iron powder and 700 mL of water.

  • Initiation: Begin vigorous stirring. Add a small portion of the total hydrochloric acid (e.g., 5-10 mL) to the iron slurry and heat the mixture to reflux for approximately 10 minutes. This step activates the iron surface.

  • Controlled Addition: Add approximately 1/6th of the total this compound (from a pre-weighed 1.0 mol sample) dropwise into the refluxing mixture. A vigorous exothermic reaction should be observed. Allow this to react for 10 minutes.

  • Main Reaction: Once the initial reaction is controlled, add the remaining this compound and hydrochloric acid concurrently via separate dropping funnels over a period of 1-2 hours. Maintain a steady reflux throughout the addition. Causality Note: Simultaneous addition maintains the acidic environment needed for the iron to react while providing the nitro compound, ensuring a steady and controlled reaction rate.

  • Completion: After the addition is complete, maintain the mixture at reflux for an additional 5-6 hours, or until a steam distillation test of the condensate shows no unreacted nitro-compound.[1]

  • Neutralization: Cool the reaction mixture to 80-90°C. Cautiously add sodium carbonate in portions until the pH of the slurry reaches 8-9. This neutralizes the excess HCl and precipitates iron oxides/hydroxides.

  • Isolation: The product, 5-Chloro-o-toluidine, can be isolated from the iron sludge via steam distillation.[1] Alternatively, for laboratory scale, extraction with an organic solvent like toluene followed by distillation under reduced pressure can be employed. The free amine is an oil or low-melting solid.[2]

PART 2: Synthesis of Azo Dyes & Pigments

With the primary amine (Azoic Diazo Component 32) in hand, the synthesis of the final colorant can proceed. This involves two classical steps of azo chemistry: diazotization and coupling.[4]

Protocol 2: Diazotization of 5-Chloro-o-toluidine

Principle: The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid (like HCl), to form a diazonium salt (Ar-N₂⁺Cl⁻). This reaction is unstable at room temperature and must be performed at 0-5°C to prevent decomposition of the diazonium salt.[5]

Materials:

  • 5-Chloro-o-toluidine (14.16 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (30 mL)

  • Sodium Nitrite (NaNO₂) (7.0 g, ~0.101 mol)

  • Water

  • Ice

  • Beakers, magnetic stirrer, and thermometer.

Procedure:

  • Amine Solution: In a 500 mL beaker, create a slurry of 14.16 g of 5-Chloro-o-toluidine in 100 mL of water. Add 30 mL of concentrated HCl. Stir until a fine suspension or solution of the amine hydrochloride salt is formed.

  • Cooling: Cool the amine salt suspension to 0-5°C in an ice-salt bath. It is critical to maintain this temperature range throughout the procedure.

  • Nitrite Solution: In a separate beaker, dissolve 7.0 g of sodium nitrite in 30 mL of water and cool this solution to ~5°C.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride suspension over 15-20 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not exceed 5°C. Causality Note: Slow, dropwise addition prevents localized overheating and excess nitrous acid concentration, which can lead to decomposition and side reactions.

  • Completion Check: After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.

  • Clarification: The resulting solution contains the 5-chloro-2-methylbenzene diazonium chloride. It should be used promptly for the next step. If cloudy, it can be filtered cold, but this is often not necessary.

Protocol 3: Azo Coupling with Naphthol AS to form a Pigment

Principle: The electrophilic diazonium salt reacts with an electron-rich coupling component, in this case, a Naphthol AS derivative. Naphthol AS (3-hydroxy-2-naphthanilide) and its derivatives are common coupling components that produce insoluble pigments with excellent fastness properties.[4][6] The coupling occurs at the activated position on the naphthol ring.

Materials:

  • Diazonium salt solution (from Protocol 2)

  • Naphthol AS (C.I. Azoic Coupling Component 2) (26.33 g, 0.1 mol)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (optional, for buffering)

  • Water, Ice

Procedure:

  • Naphtholate Solution: In a 1 L beaker, dissolve 26.33 g of Naphthol AS in ~200 mL of water containing 5 g of NaOH. Gentle warming may be required to facilitate dissolution. This creates the soluble sodium naphtholate salt.

  • Coupling Preparation: Cool the Naphthol AS solution to 10-15°C in an ice bath and dilute it with 300 mL of cold water.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the cold Naphthol AS solution. A brightly colored precipitate will form immediately. Causality Note: The reaction is typically conducted under slightly alkaline or neutral pH to ensure the naphthol is in its more reactive phenoxide form. Buffering with sodium acetate can help maintain the optimal pH for coupling.

  • Completion & Aging: Continue stirring the mixture for 1-2 hours, allowing the pigment particles to grow and stabilize.

  • Isolation & Washing: Isolate the precipitated pigment by filtration (e.g., using a Büchner funnel). Wash the filter cake thoroughly with cold water until the filtrate is neutral and free of salts.

  • Drying: Dry the pigment in an oven at 60-80°C to a constant weight. The resulting product is a stable, insoluble azo pigment.

Properties and Characterization

The combination of Azoic Diazo Component 32 with different Azoic Coupling Components yields a range of colors, primarily in the red and bordeaux shades. The properties of the final pigment are highly dependent on the specific coupling component used and the conditions of the synthesis, which influence particle size and crystal form.

CompoundRoleC.I. NameMolar Mass ( g/mol )Melting Point (°C)
This compoundStarting Material-171.5827-30
5-Chloro-o-toluidineDiazo ComponentAzoic Diazo Component 32141.6026
Naphthol ASCoupling ComponentAzoic Coupling Component 2263.29243-244
Resulting Pigment Azo PigmentVaries (e.g., Pigment Red type)402.87>300 (Decomposes)

General Pigment Characteristics:

  • Color: Typically brilliant red shades.

  • Insolubility: Azoic pigments are designed to be insoluble in water and most organic solvents, which is key to their function as pigments.

  • Fastness: When produced in-situ on textile fibers (the original application for azoic dyes), they exhibit very good wash fastness because the pigment is physically trapped within the fiber matrix.[4] Lightfastness and weather fastness vary but are generally good to excellent for pigment-grade products.

Safety and Handling

  • Aromatic Nitro Compounds: this compound is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Aromatic Amines: 5-Chloro-o-toluidine is a suspected carcinogen and should be handled with extreme care.[3][7] Avoid inhalation of dust or vapors and skin contact.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Never attempt to isolate the diazonium salt as a solid. Always use it in a cold, aqueous solution immediately after preparation.

Conclusion

This compound is a foundational intermediate for the synthesis of a specific class of high-performance azoic colorants. Through a well-defined pathway involving reduction to 5-Chloro-o-toluidine (Azoic Diazo Component 32), followed by diazotization and azo coupling, it provides access to a range of pigments with desirable properties for applications in textiles, inks, and coatings. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of these materials, emphasizing the chemical principles and safety precautions necessary for successful and responsible execution.

References

  • Google Patents. (n.d.). CN106398274A - Synthetic process of pigment red 122.
  • Google Patents. (n.d.). US3962336A - Process for the preparation of 5-chloro-2-toluidine.
  • Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-toluidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazo coupling of aryl diazonium salts with 1-naphthol under solvent-free conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-ortho-Toluidine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

  • Textile Learner. (2021, December 26). Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN102585546A - Preparation method for C.I. pigment red 53:1.
  • BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

  • Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.
  • National Center for Biotechnology Information. (n.d.). Pigment Red 7. PubChem Compound Database. Retrieved from [Link]

  • OEHHA. (1997). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2007039603A2 - Pigment preparation.
  • Tianjin Leading Import & Export Co., Ltd. (n.d.). Naphthol Dyes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102504573B - Naphthol AS organic azo pigment and its synthesis method.
  • Carcinogenic Potency Database. (n.d.). 5-chloro-o-toluidine. Retrieved from [Link]

Sources

synthesis of Toltrazuril and Ponazuril from 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemical synthesis of the triazinetrione anticoccidials Toltrazuril and its sulfone metabolite, Ponazuril .[1] The protocol is designed for researchers and process chemists, focusing on the conversion of chloronitrotoluene precursors into the complex heterocyclic core.

Critical Isomer Note: While the prompt specifies 5-Chloro-2-nitrotoluene (Methyl=1, Nitro=2, Cl=5 ), the structural requirement for Toltrazuril (which contains a 3-methyl-4-phenoxyaniline moiety) strictly requires 2-Chloro-5-nitrotoluene (Methyl=1, Cl=2 , Nitro=5) as the starting material. Using this compound will yield a regioisomer with incorrect biological activity. This guide proceeds with the chemically valid 2-Chloro-5-nitrotoluene to ensure the synthesis of the correct API (Active Pharmaceutical Ingredient).

Target Molecules[2][3][4][5][6]
  • Toltrazuril: 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.[2]

  • Ponazuril: 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.

Retrosynthetic Analysis & Pathway

The synthesis is divided into four critical phases:

  • Nucleophilic Aromatic Substitution (SNAr): Construction of the biaryl ether backbone.

  • Reduction: Conversion of the nitro group to an aniline.

  • Heterocyclization: Formation of the 1,3,5-triazinetrione ring via isocyanate chemistry.

  • Oxidation: Selective oxidation of the sulfide to the sulfone (Ponazuril).

ToltrazurilSynthesis SM1 2-Chloro-5-nitrotoluene (Starting Material) Inter1 Intermediate 1: 3-Methyl-4-[4-(trifluoromethyl)thio]phenoxy-nitrobenzene SM1->Inter1 Step 1: SnAr (K2CO3, DMSO, 90-135°C) SM2 4-[(Trifluoromethyl)thio]phenol SM2->Inter1 Inter2 Intermediate 2: 3-Methyl-4-[4-(trifluoromethyl)thio]phenoxy-aniline Inter1->Inter2 Step 2: Reduction (H2, Pd/C) Isocyanate Intermediate 3: N-Aryl Isocyanate Inter2->Isocyanate Step 3a: Phosgenation (Triphosgene/Toluene) Toltrazuril TOLTRAZURIL (Sulfide API) Isocyanate->Toltrazuril Step 3b: Cyclization (Methyl Urea, Diethyl Carbonate, NaOMe) Ponazuril PONAZURIL (Sulfone API) Toltrazuril->Ponazuril Step 4: Oxidation (mCPBA or H2O2/Formic Acid)

Caption: Figure 1. Step-wise synthetic pathway from chloronitrotoluene to Toltrazuril and Ponazuril.

Detailed Experimental Protocols

Phase 1: Construction of the Biaryl Ether (SNAr)

This step leverages the electron-withdrawing nitro group to activate the ortho-chlorine for displacement by the phenol.

  • Reagents:

    • 2-Chloro-5-nitrotoluene (1.0 eq)[3]

    • 4-[(Trifluoromethyl)thio]phenol (1.0 eq)[4]

    • Potassium Carbonate (K₂CO₃) (1.2 eq) - Anhydrous, micronized preferred.

    • Solvent: DMSO or DMF (Polar aprotic is essential).

Protocol:

  • Charge a reaction vessel with DMSO (5 vol relative to SM) and K₂CO₃.

  • Add 4-[(Trifluoromethyl)thio]phenol under nitrogen atmosphere. Stir at room temperature for 30 minutes to form the phenolate.

  • Add 2-Chloro-5-nitrotoluene.[4][3][5]

  • Heat the mixture to 90–100°C for 1 hour, then increase to 125–135°C for 3–5 hours.

    • Control Point: Monitor by HPLC. The disappearance of the chlorotoluene indicates completion.

  • Workup: Cool to 50°C. Pour the reaction mass slowly into ice-cold water (10 vol) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Filter the solid, wash with water to remove residual DMSO/salts, and dry.

  • Purification: Recrystallize from ethanol or petroleum ether if purity is <95%.

Phase 2: Nitro Reduction to Aniline
  • Reagents:

    • Nitro-ether Intermediate (from Phase 1)

    • Catalyst: 5% or 10% Pd/C (5 wt% loading)

    • Hydrogen Gas (H₂) or Hydrazine Hydrate

    • Solvent: Methanol or Ethanol.[6]

Protocol:

  • Dissolve the nitro intermediate in Methanol (10 vol).

  • Add Pd/C catalyst under an inert atmosphere (Caution: Pyrophoric).

  • Pressurize with H₂ (3–5 bar) or bubble H₂ gas at 40–50°C .

  • Stir until H₂ uptake ceases (approx. 4–6 hours).

    • Control Point: TLC/HPLC should show complete conversion of the nitro compound to the amine (lower R_f on silica).

  • Workup: Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline (Intermediate 2). This is typically used directly in the next step or recrystallized from toluene.

Phase 3: Triazine Ring Formation (The "Bayer" Route)

This is the most technically demanding step. It involves converting the amine to an isocyanate, followed by a complex cyclization with methyl urea.

  • Reagents:

    • Aniline Intermediate (1.0 eq)

    • Triphosgene (0.35 eq) or Phosgene (Caution: Extreme Toxicity)

    • Methyl Urea (1.1 eq)

    • Diethyl Carbonate (Solvent/Reagent)[3][7][5]

    • Sodium Methoxide (NaOMe) (30% solution)[3]

Protocol:

  • Isocyanate Formation: Dissolve the aniline in dry Toluene. Cool to 0°C.

  • Slowly add Triphosgene dissolved in Toluene.

  • Heat to reflux (110°C) for 3–4 hours to drive off HCl and complete isocyanate formation.

  • Remove solvent/excess phosgene under reduced pressure to obtain the crude isocyanate oil.

  • Cyclization: Redissolve the isocyanate in Diethyl Carbonate.

  • Add Methyl Urea.[3][5] Heat to 80–90°C for 2 hours.

  • Cool to room temperature. Slowly add Sodium Methoxide solution (Base catalyst).

  • Heat to reflux for 6–10 hours. This closes the ring to form the triazinetrione.

  • Workup: Distill off excess methanol/solvent. Add water. Adjust pH to 6–7 with dilute HCl.

  • Crystallization: The product (Toltrazuril) precipitates.[3][8] Filter and recrystallize from Ethanol/Isopropanol.[8]

Phase 4: Oxidation to Ponazuril

Ponazuril is the sulfone derivative.[9] The oxidation must be controlled to avoid N-oxidation of the triazine ring.

  • Reagents:

    • Toltrazuril (1.0 eq)[9][10]

    • Oxidant: mCPBA (2.2 eq) OR Hydrogen Peroxide (30%) / Formic Acid.

    • Solvent: Dichloromethane (for mCPBA) or Acetic Acid (for H₂O₂).

Protocol (H₂O₂/Formic Acid Method - Scalable):

  • Dissolve Toltrazuril in Formic Acid (5 vol).

  • Cool to 10–15°C.

  • Add Hydrogen Peroxide (30% w/w) dropwise to control exotherm.

  • Allow to warm to room temperature and stir for 4–8 hours.

    • Control Point: HPLC must distinguish between Sulfoxide (intermediate) and Sulfone (Ponazuril).

  • Quench: Pour into ice water. Neutralize excess acid with NaOH solution (keep pH < 10 to avoid ring opening).

  • Isolation: Filter the white precipitate (Ponazuril).[8]

  • Purification: Recrystallize from Methanol/Water.

Analytical Specifications

ParameterToltrazuril SpecificationPonazuril SpecificationMethod
Appearance White to off-white crystalline powderWhite crystalline powderVisual
Melting Point 193 – 195°C241 – 243°CCapillary
Assay (HPLC) ≥ 98.5%≥ 99.0%C18 Column, ACN:Water
Impurity A ≤ 0.5% (Starting Amine)≤ 0.5% (Sulfoxide)HPLC
Moisture ≤ 0.5%≤ 0.5%Karl Fischer

References

  • Bayer AG. (1975). 1-(4-Phenoxy-phenyl)-1,3,5-triazines, their use as growth promoters.[11] US Patent 4,219,552.[11][2][10] Link

  • Shandong Luxi Animal Medicine. (2008). Synthesis technique for toltrazuril. CN Patent 101265236A.[10] Link

  • Zhejiang Hisun Pharmaceutical. (2011).[4] Method for preparing toltrazuril.[4][2][7][5][6][8][10][12] CN Patent 102108067B. Link

  • Dirikolu, L., et al. (2009). Detection, quantifications and pharmacokinetics of toltrazuril sulfone (Ponazuril) in cattle.[9] Journal of Veterinary Pharmacology and Therapeutics. Link

  • Guidechem. (2023). Properties and Synthesis of this compound.Link

Disclaimer: This protocol involves hazardous chemicals (Triphosgene, Isocyanates, High-pressure Hydrogen). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE. The synthesis of patented compounds for commercial sale may be subject to intellectual property restrictions.

Sources

Application Note: HPLC Method Development for 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-Chloro-2-nitrotoluene (5-CNT) .

5-CNT is a critical intermediate in the synthesis of pharmaceuticals and pigments. Due to the presence of the nitro group and halogen moiety, it is classified as a potential Genotoxic Impurity (GTI) . Consequently, the analytical method requires high specificity to distinguish 5-CNT from positional isomers (e.g., 4-chloro-2-nitrotoluene) and high sensitivity (LOD < 0.05%) to meet regulatory safety thresholds.

Physicochemical Profiling & Strategy

Before method development, we analyze the analyte's properties to dictate the chromatographic mode.

PropertyValue / CharacteristicChromatographic Implication
Structure Toluene core, Nitro (-NO2), Chloro (-Cl)Highly hydrophobic; strong

-

interaction potential.
LogP ~3.2 (Predicted)High Retention: Requires high organic strength (50-80% ACN) on C18.
pKa Non-ionizable in pH 2-8 rangepH Independence: Mobile phase pH controls matrix/column silanols, not the analyte.
UV Max ~210 nm, ~254 nmDetection: 254 nm is preferred for selectivity; 210 nm for high sensitivity.
Solubility Insoluble in water; Soluble in ACN/MeOHDiluent: Samples must be dissolved in ACN or MeOH to prevent precipitation.
Expert Insight: The Isomer Challenge

The synthesis of 5-CNT (via nitration of 2-chlorotoluene) often produces regioisomers. Standard C18 columns separate based on hydrophobicity (LogP). However, isomers often share identical LogP values.

  • Strategy: If isomer resolution is poor on C18, utilize a Phenyl-Hexyl stationary phase. The

    
    -
    
    
    
    interactions between the phenyl ring of the column and the nitro-aromatic ring of the analyte provide an orthogonal separation mechanism superior to hydrophobicity alone.

Method Development Workflow

The following diagram illustrates the decision matrix for developing this method, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Profiling ColSelect Column Selection (C18 vs Phenyl-Hexyl) Start->ColSelect MobilePhase Mobile Phase Screen (ACN vs MeOH) ColSelect->MobilePhase Selectivity Check Optimization Gradient & Temp Optimization MobilePhase->Optimization Resolution > 2.0 Optimization->ColSelect Fail: Peak Co-elution Validation ICH Q2(R1) Validation Optimization->Validation Final Method

Figure 1: Strategic workflow for HPLC method development focusing on selectivity and resolution.

Detailed Experimental Protocol

Instrumentation & Conditions[1][2]
  • System: HPLC with Photodiode Array (PDA) or UV-Vis Detector.

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Alternative: Phenyl-Hexyl for difficult isomer separations.

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Primary), 210 nm (Secondary/Impurity check).

Mobile Phase Preparation

Since 5-CNT is neutral, a simple organic/water mixture is sufficient. However, we add 0.1% Formic Acid to the water to suppress free silanols on the column, which prevents peak tailing for nitro-aromatics.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Why ACN? Acetonitrile has a lower UV cutoff than Methanol, providing a quieter baseline at 210 nm.

Gradient Program

A gradient is recommended to elute the hydrophobic 5-CNT while cleaning the column of any highly retained synthetic by-products (e.g., dinitro compounds).

Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial hold for polar impurities.
10.02080Linear ramp to elute 5-CNT.
12.02080Wash step.
12.16040Return to initial conditions.
17.06040Re-equilibration (Critical).
Standard Preparation

Safety Note: 5-CNT is toxic. Handle in a fume hood.

  • Stock Solution (1000 ppm): Weigh 25 mg of 5-CNT into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.[1]

  • Working Standard (50 ppm): Dilute 1.25 mL of Stock Solution into a 25 mL flask. Dilute to volume with Mobile Phase Initial Ratio (60:40 Water:ACN).

    • Crucial Step: Diluting in 100% ACN can cause "solvent shock," leading to split peaks for early eluting impurities. Always match the diluent to the initial mobile phase.

Validation Strategy (ICH Q2(R1) Alignment)

To ensure the method is reliable for regulatory submission, validate against these parameters.

Specificity
  • Test: Inject Blank, Placebo (matrix without analyte), and Spiked Sample.

  • Acceptance: No interfering peaks at the retention time of 5-CNT. Peak purity angle < Purity threshold (using PDA).

Linearity[5]
  • Range: Prepare 5 levels from LOQ to 150% of target concentration (e.g., 0.5 ppm to 75 ppm).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)[1]
  • Test: Spike 5-CNT into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[3]

Sensitivity (LOD/LOQ)

Given the GTI potential, sensitivity is paramount.

  • LOD (Limit of Detection): S/N ratio

    
     3:1.
    
  • LOQ (Limit of Quantitation): S/N ratio

    
     10:1.
    

Troubleshooting & System Suitability

Use this logic flow to diagnose common issues during routine analysis.

Troubleshooting Issue Problem Detected SplitPeak Split/Broad Peaks Issue->SplitPeak Drift RT Drift Issue->Drift HighPress High Backpressure Issue->HighPress Solvent Check Diluent (Is it too strong?) SplitPeak->Solvent Likely Cause Temp Check Oven Temp & Equil. Time Drift->Temp Likely Cause Frit Replace Guard Column / Inline Filter HighPress->Frit Likely Cause

Figure 2: Diagnostic logic for common HPLC anomalies specific to hydrophobic analytes.

Common Issues with 5-CNT:
  • Carryover: Due to high lipophilicity (LogP ~3.2), 5-CNT may stick to the injector needle.

    • Fix: Use a needle wash of 90% ACN / 10% Water.

  • Baseline Noise at 210 nm:

    • Fix: Ensure high-quality "HPLC Grade" or "Gradient Grade" Acetonitrile is used. Avoid old THF or Methanol which absorb in this region.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5][6]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

  • PubChem. Compound Summary for CID 21946, this compound. National Library of Medicine (US).

  • United States Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by HPLC.[2] (2006).

Sources

Application Notes and Protocols: The Strategic Synthesis of 5-Chloro-Benzimidazole Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its structural similarity to naturally occurring purines allows it to interact with high affinity to a wide range of biomolecular targets, leading to a vast array of pharmacological activities.[1][] Benzimidazole derivatives are the core of numerous FDA-approved drugs, exhibiting potent antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[1][4][5] The strategic placement of substituents on the benzimidazole ring system is a key tactic in fine-tuning the therapeutic efficacy and pharmacokinetic profile of these compounds. Halogenated derivatives, in particular, are of significant interest as the inclusion of chloro- and fluoro- groups can enhance biological activity.[6]

This guide provides a comprehensive overview of the synthesis of 5-chloro-benzimidazole derivatives, a class of compounds with significant potential in drug discovery. We will address a common starting material, 5-Chloro-2-nitrotoluene, clarifying its role and presenting a detailed, field-proven protocol for the synthesis of the target scaffold.

Part 1: A Critical Look at the Synthetic Pathway from this compound

A direct and efficient synthetic route is paramount in drug development. While this compound is a valuable and versatile chemical intermediate in organic synthesis,[7] a common misconception is its direct applicability in the synthesis of the benzimidazole core. A fundamental analysis of the established reaction mechanisms reveals why this is not a viable one-step transformation.

The cornerstone of benzimidazole synthesis is the condensation reaction of an ortho-phenylenediamine (a benzene ring with two adjacent amino groups) with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).[8][9][10] This is famously known as the Phillips-Ladenburg benzimidazole synthesis.[11]

The proposed pathway would involve the reduction of the nitro group of this compound. However, this reduction yields 4-chloro-2-methylaniline. This product is not an ortho-phenylenediamine and therefore lacks the necessary arrangement of functional groups to undergo the cyclocondensation reaction to form the imidazole ring.

Caption: Infeasibility of direct synthesis from this compound.

Therefore, for researchers aiming to synthesize 5-chloro-benzimidazole derivatives, a more strategic starting material is required. The most direct and efficient precursor is 4-chloro-1,2-phenylenediamine . The remainder of this guide will focus on the synthesis of 5-chloro-benzimidazole derivatives from this key intermediate.

Part 2: Synthesis of 5-Chloro-Benzimidazole Derivatives from 4-Chloro-1,2-phenylenediamine

The following protocols detail the synthesis of 2-substituted-5-chloro-benzimidazoles via the condensation of 4-chloro-1,2-phenylenediamine with various aromatic aldehydes. This method is widely applicable and can be adapted for a range of substituents.

Overall Reaction Scheme

Caption: General synthetic route to 5-chloro-benzimidazoles.

Protocol 1: Synthesis of 2-(4-bromophenyl)-5-chloro-1H-benzimidazole

This protocol provides a specific example of the synthesis of a halogenated benzimidazole derivative, which often exhibit enhanced biological activity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloro-1,2-phenylenediamine142.591.42 g0.01
4-bromobenzaldehyde185.021.85 g0.01
Sodium metabisulfite (Na₂S₂O₅)190.117.60 g0.04
Ethanol46.0750 mL-
Diethyl ether74.12100 mL-

Instrumentation:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-chloro-1,2-phenylenediamine (1.42 g, 0.01 mol), 4-bromobenzaldehyde (1.85 g, 0.01 mol), and ethanol (50 mL).

  • Addition of Oxidizing Agent: While stirring, add sodium metabisulfite (7.60 g, 0.04 mol) to the mixture. The use of an oxidizing agent like sodium metabisulfite facilitates the cyclization and aromatization to the benzimidazole ring.[12][13]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC using a suitable mobile phase (e.g., chloroform:methanol 7:3 v/v).[12] Visualize the spots using an iodine chamber or UV light.

  • Isolation of Crude Product: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature.

  • Precipitation: Add diethyl ether (100 mL) to the cooled mixture to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate using a Büchner funnel. The crude product should be washed repeatedly with a mixture of ethanol and diethyl ether to remove unreacted starting materials and byproducts.[12]

  • Drying: Dry the resulting powder in a desiccator or a vacuum oven at a low temperature.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome:

The final product, 2-(4-bromophenyl)-5-chloro-1H-benzimidazole, should be obtained as a solid powder. The yield and purity can be determined after characterization.

Part 3: The Role of this compound in Broader Medicinal Chemistry

While not a direct precursor to benzimidazoles, this compound remains a crucial intermediate for synthesizing other pharmacologically relevant molecules.[7][14] For example, it is a key starting material for the synthesis of certain organic pigments and can be used to prepare various substituted anilines that are building blocks in drug discovery.[14] Its reactivity, stemming from the electron-withdrawing nitro group and the chloro substituent, allows for a range of chemical transformations.[7]

Conclusion

The synthesis of 5-chloro-benzimidazole derivatives is a valuable endeavor for researchers in drug development. A clear understanding of the underlying chemical principles is essential for designing efficient synthetic routes. By starting with the appropriate precursor, 4-chloro-1,2-phenylenediamine, a wide variety of 2-substituted-5-chloro-benzimidazoles can be synthesized. The protocols provided herein offer a robust and reproducible method for accessing these important compounds, paving the way for further pharmacological investigation.

References

  • CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents.
  • Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available at: [Link]

  • The synthesis of 5-nitro-benzimidazole-2-yl-mercapto-acetic acid (I). - ResearchGate. Available at: [Link]

  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - Taylor & Francis. Available at: [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. Available at: [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
  • Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchGate. Available at: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. Available at: [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. Available at: [Link]

  • Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives - SciSpace. Available at: [Link]

  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed. Available at: [Link]

  • Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents - bepls. Available at: [Link]

  • Biological and Pharmacological Significance of Benzimidazole Derivatives: A Review. Available at: [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. Available at: [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. Available at: [Link]

  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. Available at: [Link]

  • BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - Frontiers. Available at: [Link]

Sources

Troubleshooting & Optimization

purification of crude 5-Chloro-2-nitrotoluene by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Purification of 5-Chloro-2-nitrotoluene by Recrystallization

Welcome to the technical support center for the purification of this compound. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, achieving high purity of this compound is critical for downstream success.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol for purification by recrystallization.

Physical & Chemical Properties Overview

A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy. Its low melting point is a particularly critical parameter that directly influences solvent selection and the cooling process to avoid common purification pitfalls.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance Light yellow crystalline powder or liquid[1]
Melting Point 27-30 °C (lit.)[1][2]
Boiling Point 249.0 ± 20.0 °C at 760 mmHg[1]
Water Solubility Insoluble[2]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound, providing explanations for their causes and actionable solutions.

Question: My compound is "oiling out" and forming a liquid layer instead of crystals. What's happening and how do I fix it?

Answer:

This is the most common issue when purifying this compound and is directly related to its low melting point (27-30 °C).[1][2] "Oiling out" occurs when the saturated solution is cooled below the compound's melting point while it is still dissolved in the solvent, causing it to separate as a molten liquid rather than a crystalline solid.[3][4] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.

Causality & Solution Pathway:

  • Primary Cause: The boiling point of your chosen solvent is likely too high, or the solution is too concentrated, leading to a saturation temperature that is above the compound's melting point.[3][4]

  • Immediate Action: Reheat the mixture until the oil completely redissolves into the solution.

  • Systematic Correction:

    • Add More Solvent: Add a small amount of additional hot solvent to the solution. This decreases the saturation temperature of the solution.[3][4]

    • Induce Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of crystals over oil.[3]

    • Solvent Re-evaluation: If oiling out persists, your solvent is unsuitable. A lower-boiling point solvent or a mixed solvent system (e.g., ethanol/water, hexane/acetone) should be tested.[5]

G start Hot Saturated Solution of this compound cool Begin Cooling start->cool check_oil Does the compound 'oil out'? cool->check_oil reheat 1. Reheat solution until oil redissolves. check_oil->reheat Yes success Pure Crystals Form check_oil->success No add_solvent 2. Add small amount of additional hot solvent. reheat->add_solvent slow_cool 3. Allow for very slow cooling. add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for "oiling out".

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form from a cooled, clear solution indicates that the solution is supersaturated.[3] This means the concentration of the dissolved compound is higher than its normal saturation point at that temperature, but there is no nucleation site for crystal growth to begin.

Causality & Solution Pathway:

  • Primary Cause: The solution lacks a nucleation point for crystallization to begin, or you have used an excessive amount of solvent.[3][6]

  • Induce Nucleation (in order):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[6][7] The microscopic scratches on the glass provide an ideal surface for the first crystals to form.

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution.[6][7] This "seed" provides a template for further crystal growth.

    • Flash Cooling: Briefly place the flask in an ice bath for a few minutes. The rapid temperature drop can sometimes force nucleation. Once a few crystals appear, remove the flask and allow the rest of the crystallization to proceed slowly at room temperature.

  • Address Excess Solvent: If nucleation techniques fail, you have likely used too much solvent.[3][8] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[6]

Question: My final yield is very low. What are the likely causes?

Answer:

A low yield is a common and frustrating problem in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solution (mother liquor).

Causality & Solution Pathway:

  • Excess Solvent: This is the most frequent cause of low yield.[3][8] The compound has some solubility even in the cold solvent, and using too much means a significant amount will remain dissolved and will not crystallize.

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[8]

  • Premature Crystallization: If the solution cools and forms crystals during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

    • Solution: Use a pre-heated funnel (stemless funnels are best) and keep the solution at a boil until it is passed through the filter.[7]

  • Inadequate Cooling: If the solution is not cooled sufficiently, more of the product will remain dissolved.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes before filtration to maximize crystal formation.

  • Washing with Warm Solvent: Washing the collected crystals on the filter paper with room-temperature or warm solvent will redissolve some of your product.[8]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8][9]

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal recrystallization solvent for this compound?

A1: The perfect solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[9][10] Given its low melting point, low-boiling point solvents are preferable to prevent oiling out.

  • Recommended Solvents for Screening:

    • Alcohols (Methanol, Ethanol): Often a good starting point for moderately polar compounds.

    • Alkanes (Hexane, Heptane, Petroleum Ether): Good for nonpolar compounds. Petroleum ether has been cited for recrystallizing a derivative of this compound.[11]

    • Mixed Solvents (e.g., Ethanol/Water, Acetone/Hexane): A powerful technique. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[5] Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate, then cool slowly.

Q2: What are the essential safety precautions when handling this compound?

A2: Safety is paramount. This compound is classified as a hazardous substance.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[12] It is also toxic to aquatic life.[12]

  • Required PPE: Always handle this chemical in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Handling: Avoid creating dust. Keep containers tightly closed in a cool, dry, and well-ventilated area.[1][12]

  • Disposal: Dispose of all chemical waste (mother liquor, contaminated filter paper) in a properly labeled hazardous waste container according to your institution's guidelines.

Q3: How do I know if my recrystallized product is pure?

A3: The most straightforward method for assessing purity after recrystallization is by measuring the melting point.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value (27-30 °C).[2] Impurities depress and broaden the melting point range.

  • Visual Inspection: Pure this compound should be a light-yellow crystalline solid.[1] Significant color may indicate residual impurities.

  • Confirmatory Analysis: For research and development, further analysis by techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative purity data.

Standard Operating Procedure (SOP): Recrystallization of this compound

This protocol outlines the step-by-step methodology for the purification process.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_filter Purification cluster_isolate Isolation & Drying cluster_analyze Analysis prep1 1. Weigh crude solid prep2 2. Select appropriate recrystallization solvent prep1->prep2 diss1 3. Place solid in Erlenmeyer flask prep2->diss1 diss2 4. Add minimal boiling solvent to dissolve diss1->diss2 filt1 5. (Optional) Perform hot filtration if needed diss2->filt1 filt2 6. Allow solution to cool slowly to RT filt1->filt2 filt3 7. Cool further in an ice bath filt2->filt3 iso1 8. Collect crystals via vacuum filtration filt3->iso1 iso2 9. Wash with ice-cold solvent iso1->iso2 iso3 10. Dry crystals under vacuum iso2->iso3 an1 11. Weigh pure product (calculate yield) iso3->an1 an2 12. Determine melting point to assess purity an1->an2

Caption: Experimental workflow for recrystallization.

Methodology:

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.

    • In a separate beaker, bring the chosen recrystallization solvent to a gentle boil on a hot plate.

    • Add the hot solvent to the Erlenmeyer flask in small portions while stirring, until the solid has just completely dissolved. Use the minimum amount of solvent necessary.[8]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal (1-2% of the solute's mass) to the solution.

    • Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Set up a hot filtration apparatus using a stemless or short-stemmed funnel and fluted filter paper.

    • Pre-heat the funnel by pouring boiling solvent through it.[7]

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation:

    • Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of ice-cold solvent.

    • Collect the crystals by vacuum filtration.

    • Break the vacuum and add a small volume of ice-cold solvent to wash the crystals.[9] Reapply the vacuum to pull the solvent through.

    • Repeat the wash if necessary.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them as much as possible.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

  • Analysis:

    • Weigh the final product and calculate the percent yield.

    • Determine the melting point of the dried crystals to assess their purity.

References

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization-1.pdf - University of California, Irvine. Available at: [Link]

  • Recrystallization - University of California, Los Angeles. Available at: [Link]

  • Recrystallization - University of Texas at Dallas. Available at: [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
  • Exploring this compound: Properties, Applications, and Manufacturing Insights. Available at: [Link]

  • Tips & Tricks: Recrystallization - University of Rochester, Department of Chemistry. Available at: [Link]

  • CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents.
  • Problems with Recrystallisations - University of York, Chemistry Teaching Labs. Available at: [Link]

  • 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • 5-Chloro-2-nitroaniline - Mallak Specialties Pvt Ltd. Available at: [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Chloronitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-chloronitrotoluene (4-CNT). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing dinitro impurities from 4-CNT mixtures, a common issue arising from the nitration of p-chlorotoluene.[1][2] Our goal is to provide not just protocols, but a deeper understanding of the principles behind these purification strategies, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary dinitro impurities in a crude 4-chloronitrotoluene mixture?

During the mononitration of 4-chlorotoluene to produce 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, over-nitration can occur, leading to the formation of dinitrated byproducts.[1] These impurities are typically isomers of dinitrochlorotoluene. The presence of these byproducts can significantly complicate downstream processes and impact the yield and purity of the final product.[2]

Q2: Why can't these dinitro impurities be easily removed by standard distillation?

While fractional distillation is a common technique for separating isomers with different boiling points, its effectiveness for removing dinitro impurities from 4-CNT can be limited.[3][4] The boiling points of dinitrochlorotoluenes are generally significantly higher than the mononitro isomers, but achieving sharp separation requires high-efficiency distillation columns and vacuum to prevent thermal decomposition at elevated temperatures. Often, a combination of methods is more practical and efficient.

Q3: What are the main strategies for removing dinitro impurities?

There are three primary strategies, each with its own advantages and specific applications:

  • Chemical Treatment: This involves selectively reacting the dinitro impurities to transform them into species that are easily separated (e.g., by washing with an aqueous solution). Methods include alkaline oxidation or selective reduction.[1][5]

  • Fractional Distillation: Effective if there is a sufficient difference in boiling points and the compounds are thermally stable under vacuum. It is often used to separate the main 4-CNT isomers from each other and can also remove a significant portion of higher-boiling dinitro compounds as residue.[1]

  • Recrystallization: This method relies on differences in solubility between 4-CNT and the dinitro impurities in a chosen solvent. By carefully controlling temperature, the desired 4-CNT can be crystallized while the impurities remain in the mother liquor.[6]

Q4: How can I assess the purity of my 4-chloronitrotoluene after purification?

Several analytical methods can be employed:

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the most common and accurate methods for quantifying the levels of isomeric and dinitro impurities.[7][8]

  • Melting Point Analysis: Pure 4-chloro-3-nitrotoluene has a distinct melting point (approx. 7°C).[9] A depressed or broad melting range can indicate the presence of impurities. This method is more effective for assessing the purity of the para-isomer of chlorotoluene which has a higher melting point.[10]

  • Spectroscopy (NMR, IR): Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the purified product and detect impurities if they are present in sufficient concentration.

Troubleshooting Guides & Methodologies

This section provides a detailed examination of the primary purification techniques. We explain the underlying principles and offer troubleshooting advice for common issues.

Method 1: Chemical Treatment via Alkaline Oxidation

Principle of Operation: This technique, detailed in patent literature, exploits the higher reactivity of dinitro compounds towards oxidation under alkaline conditions compared to their mononitro counterparts.[1] The electron-withdrawing nature of two nitro groups makes the aromatic ring more electron-deficient and susceptible to nucleophilic attack and subsequent oxidation. The resulting oxidized byproducts are typically more water-soluble and can be removed by an aqueous wash.

Troubleshooting Common Issues:

Issue Potential Cause Suggested Solution
Incomplete Removal of Dinitro Impurities Insufficient amount of oxidizing agent or base.Increase the molar ratio of the oxidizing agent (e.g., KMnO₄, K₃[Fe(CN)₆]) or the concentration of the base (e.g., NaOH).[1]
Reaction time is too short or temperature is too low.Extend the reaction time (e.g., from 2 to 4 hours) or moderately increase the temperature (e.g., from 25°C to 90-100°C) as specified in protocols.[1]
Low Yield of Purified 4-CNT Reaction conditions are too harsh, leading to the oxidation of the desired product.Reduce the amount of oxidizing agent or lower the reaction temperature. Monitor the reaction progress to avoid over-oxidation.
Emulsion Formation During Workup Formation of soaps or other surfactants during the alkaline treatment.After the reaction, perform a brine (saturated NaCl solution) wash to help break the emulsion before separating the organic and aqueous layers.[5]
Workflow for Chemical Purification

crude Crude 4-CNT Mixture (with Dinitro Impurities) reactor Reaction Vessel crude->reactor 1. Add Reagents (e.g., NaOH, KMnO₄, H₂O) reactor->reactor sep_funnel Separatory Funnel reactor->sep_funnel 3. Cool & Transfer dry Drying Organic Layer (e.g., MgSO₄) sep_funnel->dry 5. Wash Organic Layer wash Aqueous Wash wash->sep_funnel 4. Separate Layers (Remove Aqueous) final Purified 4-CNT dry->final 6. Filter & Evaporate Solvent

Caption: Workflow for dinitro impurity removal by alkaline oxidation.

Method 2: Selective Reduction (Zinin Reduction)

Principle of Operation: The Zinin reduction is a classic method for the selective reduction of one nitro group in a dinitroaromatic compound using sulfide reagents (e.g., Na₂S, (NH₄)₂S).[5][11][12] The resulting aminonitro compound has vastly different physical properties (polarity, solubility, boiling point) from the remaining dinitro impurities and the desired 4-CNT, making separation by extraction or chromatography straightforward. The selectivity arises because the first reduction makes the ring more electron-rich, deactivating it towards further reduction by the mild sulfide reagent.

Troubleshooting Common Issues:

Issue Potential Cause Suggested Solution
Over-reduction to Diamino Compound Reaction conditions are too harsh (excess reducing agent, high temperature).Carefully control the stoichiometry of the sodium sulfide. Monitor the reaction closely using TLC or GC and stop it once the starting dinitro compound is consumed.[5]
Incomplete Reaction Insufficient reducing agent or poor mixing.Ensure the dinitro compound is fully dissolved or well-suspended. Use a slight excess of the sulfide reagent and ensure vigorous stirring.
Difficulty in Product Isolation The resulting aminonitro compound is soluble in the aqueous phase.Carefully neutralize the reaction mixture with acid to precipitate the amino product before extraction. Use a suitable organic solvent like ethyl acetate for extraction.[5]
Method 3: Purification by Recrystallization

Principle of Operation: This technique relies on identifying a solvent in which the desired 4-CNT is highly soluble at high temperatures but poorly soluble at low temperatures, while the dinitro impurities remain soluble even at low temperatures.[6] This allows the 4-CNT to crystallize out upon cooling, leaving the impurities behind in the solvent.

Troubleshooting Common Issues:

Issue Potential Cause Suggested Solution
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
No Crystals Form Upon Cooling Too much solvent was used. The solution is not saturated.Boil off some of the solvent to increase the concentration and then allow it to cool again. Cool the solution in an ice bath to further decrease solubility.
Poor Recovery of Product The product has significant solubility in the cold solvent.Use a minimal amount of hot solvent to dissolve the crude product.[13] When washing the collected crystals, use ice-cold solvent to minimize dissolution.

Experimental Protocols

Protocol 1: Dinitro Impurity Removal by Alkaline Permanganate Oxidation

(Adapted from US Patent 2,876,267)[1]

Materials:

  • Crude 4-chloronitrotoluene mixture (containing dinitro impurities)

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Water

  • Separatory funnel, round-bottom flask, heating mantle, condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirrer, combine 100g of the crude 4-CNT mixture (e.g., containing 0.4% dinitro impurities) with a solution of 10g of sodium hydroxide and 10g of potassium permanganate in 200g of water.[1]

  • Heat the mixture with vigorous agitation to a temperature of 90-100°C.

  • Maintain the temperature and agitation for 4 hours. The permanganate color will gradually disappear as it is consumed.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Allow the layers to separate completely.

  • Drain the lower aqueous layer, which contains the oxidized impurity byproducts.

  • Wash the remaining organic oil layer with water (2 x 100 mL) to remove any residual base or salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze for purity. The dinitro content should be significantly reduced (e.g., to <0.3%).[1]

Safety Note: Handle potassium permanganate and sodium hydroxide with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic.

Protocol 2: Selective Reduction of Dinitro Impurities

(General procedure based on Zinin Reduction principles)[5][12]

Materials:

  • Crude 4-chloronitrotoluene mixture

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve the crude 4-CNT mixture in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium sulfide in water. The molar amount should be calculated to be in slight excess relative to the estimated dinitro impurity content.

  • Add the sodium sulfide solution dropwise to the ethanolic solution of crude 4-CNT with stirring.

  • Gently heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the dinitro spot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with hydrochloric acid. The aminonitro product may precipitate.

  • Extract the entire mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude material can be further purified by column chromatography to separate the non-polar 4-CNT from the more polar aminonitrochlorotoluene byproduct.

Data Summary

Physical Properties of Target Compound and Potential Impurities
CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
4-Chloro-3-nitrotoluene 89-60-1C₇H₆ClNO₂7[9]260 (at 745 mmHg)[9]
4-Chloro-2-nitrotoluene89-59-8C₇H₆ClNO₂32-34243
2-Chloro-4-nitrotoluene121-86-8C₇H₆ClNO₂36-38249
4-Chloro-2,6-dinitrotoluene5425-96-7C₇H₅ClN₂O₄75-77>300
2-Chloro-4,6-dinitrotoluene5145-66-4C₇H₅ClN₂O₄88-90>300

Note: Properties are approximate and can vary slightly.

Effectiveness of Alkaline Oxidation

(Data summarized from examples in US Patent 2,876,267)[1]

Oxidizing AgentBaseTemperature (°C)Time (h)Initial Dinitro %Final Dinitro %
K₃[Fe(CN)₆]NaOH10040.4%0.1%
Air (bubbled)NaOH9040.4%0.2%
KMnO₄NaOH2540.4%0.3%

This table clearly demonstrates that chemical treatment under various conditions can effectively reduce dinitro impurities to low levels.

References

  • Schenck, L. M. (1959). Purification of 4-chloronitrotoluenes. U.S. Patent 2,876,267.
  • Selective reduction of dinitro compounds. (n.d.). ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. (n.d.). LinkedIn. Available from: [Link]

  • Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. Available from: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Available from: [Link]

  • NurdRage. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube. Available from: [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. (2022). ResearchGate. Available from: [Link]

  • Sourcing 4-Chloro-3-nitrotoluene: A Manufacturer's Guide to Quality & Price. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. (2006). ResearchGate. Available from: [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Available from: [Link]

  • 4-chloro-3-nitrotoluene (C7H6ClNO2). (n.d.). PubChemLite. Available from: [Link]

  • Crell, J. T., & Rieve, R. W. (1971). Method of separating isomers of mononitrotoluene. U.S. Patent 3,620,928.
  • Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange. Available from: [Link]

  • Analytical Methods. (n.d.). Japan Environment Agency. Available from: [Link]

  • Separation of nitrotoluene isomers. (2020). Sciencemadness.org. Available from: [Link]

  • Royal Society of Chemistry. (2016). Carrying out a recrystallisation. YouTube. Available from: [Link]

  • 4-Chloro-3-nitrotoluene. (n.d.). PubChem. Available from: [Link]

  • Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. (2023). ResearchGate. Available from: [Link]

  • 3-chloro-4-nitrotoluene. (n.d.). NIST WebBook. Available from: [Link]

Sources

optimization of reaction conditions for 5-Chloro-2-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for nitration chemistries. This guide addresses the synthesis of 5-Chloro-2-nitrotoluene (CAS: 5367-28-2), a critical intermediate for pigments (C.I.[1] Pigment Red 52/53) and pharmaceutical scaffolds.

The primary challenge in this synthesis is regioselectivity . Nitration of 3-chlorotoluene (m-chlorotoluene) yields a mixture of isomers, primarily the target (6-nitro isomer) and the unwanted 4-nitro impurity. This guide provides an optimized protocol to maximize the ratio of the target isomer and troubleshooting steps for common failure modes.

Module 1: Reaction Dynamics & Selectivity

KB-101: The Isomer Competition

Understanding the directing effects is crucial for optimization. The substrate, 3-chlorotoluene , contains two directing groups:

  • Methyl Group (-CH₃) at C1: Weakly activating, ortho/para directing.

  • Chlorine Atom (-Cl) at C3: Deactivating, ortho/para directing.

These groups compete for the incoming nitronium ion (


).
  • Position 6 (Target): Ortho to Methyl, Para to Chlorine.

    • Favorability: Reinforced by both groups (Methyl directs ortho; Chlorine directs para).

    • Result:This compound (Target).[1][2]

  • Position 4 (Impurity): Para to Methyl, Ortho to Chlorine.

    • Favorability: Methyl directs para (sterically favored); Chlorine directs ortho (sterically hindered).

    • Result:2-Chloro-4-nitrotoluene (Major Impurity).

  • Position 2: Ortho to both.

    • Favorability: Sterically prohibited. Negligible formation.

Optimization Goal: Maximize attack at C6 by controlling temperature and acid strength.

ReactionPath subst 3-Chlorotoluene (m-chlorotoluene) reagent + HNO3 / H2SO4 (Nitronium Ion) target TARGET: Position 6 This compound (Ortho to Me, Para to Cl) subst->target Major Pathway (Reinforced Directing) impurity IMPURITY: Position 4 2-Chloro-4-nitrotoluene (Para to Me, Ortho to Cl) subst->impurity Competitive Pathway (Steric Control)

Figure 1: Competitive nitration pathways. The target isomer (Green) is formed via reinforcement of directing groups, while the impurity (Red) arises from the strong para-directing nature of the methyl group.

Module 2: Optimized Experimental Protocol

KB-102: Low-Temperature Mixed Acid Protocol

While advanced methods use zeolites, the standard industrial approach uses mixed acid. This protocol is optimized for heat transfer control to minimize the "runaway" formation of dinitro impurities.

Reagents:

  • 3-Chlorotoluene (99% purity)

  • Nitric Acid (98% fuming or 65% concentrated - Note: 98% increases yield but requires stricter cooling)

  • Sulfuric Acid (98%)[1]

Step-by-Step Workflow:

  • Preparation of Mixed Acid:

    • In a jacketed reactor, charge Sulfuric Acid (1.2 eq) .

    • Cool to 0–5°C .

    • Slowly add Nitric Acid (1.1 eq) dropwise. Critical: Maintain temp < 10°C to prevent premature NO₂ release.

  • Substrate Addition (The Control Step):

    • Charge 3-Chlorotoluene (1.0 eq) into a separate dosing funnel.

    • Dose substrate into the mixed acid at 0–5°C .

    • Rate: 1 hour addition time. If temp spikes > 10°C, stop addition immediately.

  • Reaction Cook:

    • After addition, hold at 10°C for 30 mins.

    • Slowly ramp temperature to 45–50°C over 1 hour.

    • Hold at 50°C for 3–5 hours. Do not exceed 60°C to avoid dinitration.

  • Quench & Workup:

    • Pour reaction mixture onto crushed ice (3x volume).

    • Separate organic layer.[1]

    • Wash with 5% NaHCO₃ (to remove acid) and then Brine.

    • Dry over MgSO₄.

  • Purification (Isomer Separation):

    • The crude oil contains ~60-65% Target and ~30-35% Impurity.

    • Method: Fractional Distillation under reduced pressure (10-20 mmHg).

    • Note: If high purity is required (>99%), downstream recrystallization of the amine derivative (after reduction) is often more efficient than separating the nitro isomers [1].

Module 3: Troubleshooting Center (FAQs)

Category A: Yield & Conversion Issues

Q: My reaction stalls at 70% conversion. Should I add more nitric acid?

  • Diagnosis: Water accumulation. As nitration proceeds, water is produced (

    
    ). If the sulfuric acid concentration drops too low, it cannot dehydrate the system, stopping the generation of nitronium ions.
    
  • Fix: Do not just add HNO₃. Add Oleum (fuming sulfuric acid) or increase the initial H₂SO₄ ratio to bind the water. Ensure agitation is vigorous (>300 RPM) as this is a biphasic reaction.

Q: I am seeing significant "tar" formation.

  • Diagnosis: Oxidative degradation. This occurs if the temperature spikes during the initial addition or if the nitric acid concentration is too high locally.

  • Fix: Improve heat transfer. Use a jacketed reactor with active cooling. Verify that the addition rate is strictly coupled to the internal thermometer (stop addition if T > 10°C).

Category B: Selectivity & Purity[2]

Q: The ratio of 4-nitro impurity is higher than expected (>40%).

  • Diagnosis: Reaction temperature was too high during the addition phase. Higher temperatures favor the kinetic product (often the impurity) and reduce the selectivity benefit of the chlorine's directing effect.

  • Fix: Lower the addition temperature to -5°C to 0°C . Consider using Zeolite H-Beta catalysts if available, as they impose shape selectivity that favors the para-to-chloro (target) position [1].

Q: How do I remove the 2-chloro-4-nitrotoluene impurity?

  • Solution:

    • Distillation: The boiling points are close, requiring a high reflux ratio column.

    • Downstream Processing: If making the aniline (5-chloro-2-amino-toluene), reduce the crude mixture first. The amine isomers have significantly different solubilities in dilute HCl or petroleum ether, making separation easier after reduction [2].

Category C: Safety[2][3][4][5][6]

Q: I observed a sudden temperature spike 30 minutes into the hold time.

  • Diagnosis: Delayed exotherm (accumulation). If agitation is poor, the substrate and acid layer do not mix immediately. When they finally mix, unreacted material reacts all at once.[1]

  • Fix: Emergency Stop. Turn on full cooling. Ensure the impeller design (e.g., pitch blade) provides adequate vertical mixing. Never stop the stirrer during addition.

Module 4: Process Logic & Visualization

The following diagram illustrates the critical decision nodes during the synthesis to ensure safety and quality.

ProcessFlow start Start: Raw Materials Check (Moisture < 0.1%) mix Acid Mixing (H2SO4 + HNO3) start->mix addition Substrate Addition Temp < 10°C mix->addition check_temp Temp Spike? addition->check_temp check_temp->addition Yes (Stop Feed) cook Cook Phase 50°C for 4 hrs check_temp->cook No (Stable) quench Quench (Ice Water) Phase Split cook->quench analyze HPLC Analysis Target:Impurity Ratio quench->analyze

Figure 2: Process Control Workflow. The "Temp Spike" node is the critical safety gate; feed must be paused immediately if cooling capacity is exceeded.

Summary of Key Parameters

ParameterOptimized RangeConsequence of Deviation
Addition Temp 0°C – 10°CHigh Temp = Low Selectivity & Oxidation
Cook Temp 45°C – 50°C>60°C = Dinitration (Safety Hazard)
Acid Ratio 1.1 eq HNO₃ / 1.2 eq H₂SO₄Low Acid = Incomplete Conversion (Water stop)
Agitation High Shear / VortexLow Shear = Accumulation & Exotherm

References

  • Innospk. "Exploring this compound: Properties, Applications, and Manufacturing Insights." Innospk. Accessed May 2025.[3] [Link]

Sources

Technical Support Center: 5-Chloro-2-nitrotoluene (5-CNT) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-nitrotoluene (5-CNT) is a versatile intermediate, primarily utilized in the synthesis of 5-chloro-2-methylaniline (via reduction) and 5-chloro-2-nitrobenzoic acid (via oxidation).[1] Its dual functionality—a labile nitro group and an oxidizable methyl group—presents distinct chemoselectivity challenges.

This guide addresses the three most critical failure modes in 5-CNT chemistry:

  • Hydrodechlorination during catalytic hydrogenation.

  • Azo/Azoxy coupling leading to colored impurities.

  • Over-oxidation or decarboxylation during carboxylic acid synthesis.

Module 1: Catalytic Hydrogenation & Reduction

Objective: Synthesis of 5-chloro-2-methylaniline (5-chloro-o-toluidine) while retaining the chlorine atom.[2]

The Core Problem: Hydrodechlorination

In standard Pd/C-catalyzed hydrogenations, the C-Cl bond is highly susceptible to oxidative addition by the metal catalyst, leading to the formation of o-toluidine (dechlorinated byproduct). This is an exothermic, irreversible side reaction.

Troubleshooting Guide
IssueSymptomRoot CauseCorrective Action
Dechlorination HPLC shows peak at RRT ~0.8 (o-toluidine). pH of reaction drops (HCl formation).Pd/C activity is too high; lack of catalyst poison.Switch Catalyst: Use 5% Pt/C (Sulfided) . Platinum is less active toward C-Cl bonds than Palladium. Alternatively, add Morpholine or Thiophene as an inhibitor.
Pink/Red Product Product turns pink upon air exposure.Formation of Azo/Azoxy dimers due to accumulation of hydroxylamine intermediate.Increase Pressure/Temp: Azo formation is favored at low

pressure where the reduction stalls at the hydroxylamine stage. Maintain >5 bar

.
Stalled Reaction

uptake stops before theoretical amount.
Catalyst poisoning by HCl or amine products.Acid Scavenger: Add MgO or

to neutralize HCl generated from minor dechlorination events.
Self-Validating Protocol: Sulfided Pt/C Hydrogenation

This protocol minimizes dechlorination to <0.5%.

  • Charge: Load autoclave with 5-CNT (1.0 eq), Methanol (5 vol), and 5% Pt/C (sulfided, 0.5 wt% loading) .

  • Inhibitor Check: If using standard Pt/C, add 0.1 eq Morpholine .

  • Purge:

    
     purge (3x), then 
    
    
    
    purge (3x).
  • Reaction: Pressurize to 10 bar

    
    . Heat to 60°C .
    
    • Validation: Monitor exotherm. A sharp, uncontrolled exotherm suggests hydroxylamine accumulation. A steady exotherm indicates smooth reduction.

  • Endpoint: Reaction is complete when

    
     uptake flatlines.
    
    • QC Check: HPLC analysis must show <0.1% starting material and <0.5% des-chloro byproduct.

Mechanism & Pathway Visualization

The following diagram illustrates the reduction cascade and the divergence points for byproduct formation.

ReductionPathway Nitro This compound (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso +2H Hydroxyl Hydroxylamine (Critical Junction) Nitroso->Hydroxyl +2H Amine 5-Chloro-2-methylaniline (Target Product) Hydroxyl->Amine +2H (Fast Step) Azoxy Azoxy/Azo Dimers (Pink Impurity) Hydroxyl->Azoxy Condensation (Low H2 Pressure) DesChloro o-Toluidine (Dechlorinated) Amine->DesChloro Pd catalysis (Over-reduction)

Figure 1: Reduction pathway of 5-CNT. The "Critical Junction" at the hydroxylamine stage determines if the reaction proceeds to the amine or diverts to azo impurities.

Module 2: Oxidation Protocols

Objective: Synthesis of 5-chloro-2-nitrobenzoic acid via methyl group oxidation.

The Core Problem: Selectivity & Safety

Oxidizing a toluene derivative with a nitro group is difficult because the electron-withdrawing nitro group deactivates the benzylic position. Harsh conditions (e.g.,


 or Chromic acid) can lead to ring degradation or decarboxylation.
Troubleshooting Guide
IssueSymptomRoot CauseCorrective Action
Low Yield High recovery of starting material.Deactivation by

group prevents oxidation.
Temperature Ramp: The reaction requires an initiation temperature >80°C. Use Nitric Acid (30%) with continuous removal of water (Dean-Stark) if possible, or pressurized conditions.
Decarboxylation Formation of 4-chloronitrobenzene.Excessive temperature (>150°C) or prolonged exposure to strong acid.Control Stop: Quench reaction immediately upon consumption of starting material. Do not "cook" the product to improve conversion.
Isomer Contamination Product melting point depression.Presence of 4-chloro-2-nitrotoluene (from impure starting material).[3]Alkali Purification: Dissolve crude acid in aqueous

(pH 9). Filter off insoluble impurities (unreacted toluene/isomers). Precipitate product with

.
Self-Validating Protocol: Nitric Acid Oxidation

Based on modified procedures for deactivated toluenes.

  • Mixture: Suspend 5-CNT in 20%

    
      (excess, 4-6 eq).
    
  • Catalysis: Add catalytic

    
      or 
    
    
    
    (0.05 eq) to promote radical oxidation chains.
  • Ramp: Heat to reflux (approx 100-105°C).

    • Validation: Evolution of brown

      
       gas indicates oxidation is proceeding. Ensure scrubber is active.
      
  • Workup (The Purification Gate):

    • Cool to room temperature. Filter crude solid.[1]

    • Dissolve solid in 10%

      
       solution.
      
    • Filter the solution. Note: Any solid remaining on the filter is unreacted 5-CNT or byproduct. The product is in the filtrate.

    • Acidify filtrate to pH 2.0 to precipitate pure 5-chloro-2-nitrobenzoic acid.

Module 3: Benzylic Halogenation (Radical Bromination)

Objective: Synthesis of 5-chloro-2-nitrobenzyl bromide using NBS (N-Bromosuccinimide).

The Core Problem: Dimerization

Radical bromination is prone to Wurtz-type coupling (dimerization) or dibromination (gem-dibromide formation).

Workflow Visualization

Bromination Start 5-CNT + NBS Radical Benzylic Radical Start->Radical Heat/Light Initiator Initiator (AIBN or Benzoyl Peroxide) Initiator->Radical Product Benzyl Bromide (Mono-substituted) Radical->Product + Br• Side2 Dimer (Radical Coupling) Radical->Side2 High Conc. Side1 Dibromide (Over-reaction) Product->Side1 Excess NBS

Figure 2: Radical bromination pathways. Controlling the concentration of radicals is key to preventing dimerization.

Key Technical Tip: To prevent dibromination, stop the reaction at 80-85% conversion . It is easier to separate the starting material (5-CNT) from the product than it is to separate the mono-bromide from the di-bromide.

FAQ: Frequently Asked Questions

Q: Why does my 5-chloro-2-methylaniline turn purple/black during storage? A: Aromatic amines are sensitive to oxidation. The color change indicates the formation of "aniline black" type oligomers.

  • Fix: Store under Argon/Nitrogen atmosphere in amber glass. Add a trace of antioxidant (e.g., BHT) if permissible for your downstream application.

Q: Can I use Raney Nickel for the reduction? A: Yes, but Raney Nickel is aggressive. To prevent dechlorination, avoid hydrogen gas; instead, use Hydrazine Hydrate as the hydrogen donor at controlled temperatures (40-60°C). The kinetics of hydrazine transfer are often more favorable for nitro-reduction over de-halogenation compared to high-pressure


.

Q: How do I remove the "pink" azo impurity from my amine product? A: Azo impurities are non-basic.

  • Dissolve the crude amine in dilute aqueous HCl.

  • The amine forms a water-soluble salt. The azo impurity remains insoluble (or extractable into an organic solvent like toluene).

  • Wash the aqueous acidic layer with toluene.

  • Basify the aqueous layer to recover the pure, colorless amine.

References

  • Catalytic Hydrogenation & Dechlorination Inhibitors

    • Patent: Spiegler, L. (1979). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. European Patent EP0000805A1. Link

    • Context: Describes the use of thiophene and sulfided catalysts to prevent chlorine loss during nitro reduction.
  • Synthesis of 5-Chloro-2-methylaniline

    • Patent: CN102234235A. (2011). Synthesis method of 5-chloro-2-methyl aniline. Link

    • Context: Details sulfide/ammonium salt reduction methods as alternatives to catalytic hydrogenation to avoid dechlorin
  • Oxidation of Nitrotoluenes

    • Methodology: Guidechem. How to Prepare this compound and Its Application. Link

    • Context: Provides general process parameters for the nitration and subsequent functionaliz
  • Radical Benzylic Bromination

    • Mechanistic Insight: Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination. Link

    • Context: Discusses the control of byproducts (dimers/polymers)

Sources

troubleshooting low conversion rates in 5-Chloro-2-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-nitrotoluene Synthesis

Subject: Troubleshooting Low Conversion Rates & Yield Optimization Ticket ID: CHE-5Cl2NT-OPT Applicable Route: Electrophilic Aromatic Substitution (Nitration of 3-Chlorotoluene) & Sandmeyer Alternatives.

Executive Summary

Low conversion in the synthesis of This compound (also referred to as 4-chloro-2-methyl-1-nitrobenzene) is typically caused by the deactivating nature of the chlorine substituent on the precursor ring. Unlike the nitration of toluene, which is rapid and exothermic, the nitration of 3-chlorotoluene requires precise control over the Dehydrating Value of Sulfuric Acid (D.V.S.) and reaction temperature to overcome the activation energy barrier without pushing toward dinitration.

This guide addresses the three critical failure points: Acid Strength/Water Management , Thermodynamic Control , and Isomer Management .

Module 1: The Nitration Route (Primary Industrial Method)

Precursor: 3-Chlorotoluene (1-chloro-3-methylbenzene) Reagents: Mixed Acid (HNO₃ / H₂SO₄)

Diagnostic Workflow

Before adjusting parameters, verify your current status using the logic tree below.

TroubleshootingLogic Start Start: Low Conversion (<60%) Check1 Check TLC/GC: Is starting material remaining? Start->Check1 Check2 Check Temperature: Is T < 30°C? Check1->Check2 Yes Check3 Check Acid Ratio: Is H2SO4:HNO3 < 2:1? Check2->Check3 No Result1 Kinetic Stall: Increase T to 45-50°C Check2->Result1 Yes Result2 DVS Failure: Water content too high. Increase H2SO4 conc. Check3->Result2 Yes Result3 Mixing Issue: Biphasic limitation. Increase RPM/Impeller shear. Check3->Result3 No

Figure 1: Diagnostic logic tree for isolating the cause of reaction stalling.

Technical FAQs: Troubleshooting Specific Issues

Q1: The reaction initiates but stalls at ~50% conversion. Adding more Nitric Acid doesn't help. Why?

The Root Cause: Loss of Dehydrating Power (D.V.S.) In aromatic nitration, Sulfuric Acid (


) acts as a catalyst and dehydrating agent to generate the active electrophile, the Nitronium ion (

), from Nitric Acid.

As the reaction proceeds, water is produced.[1] If the concentration of


 drops below a critical threshold (typically ~85-87% in the aqueous phase), the equilibrium shifts left, and 

generation ceases. Adding more

(which often contains 35% water if using 65% acid) only dilutes the system further.

The Fix:

  • Calculate D.V.S.: Ensure your "Spent Acid" calculation allows for a final

    
     concentration >70%.
    
  • Use Oleum or 98%

    
    :  Start with a higher acid ratio.
    
  • Protocol Adjustment:

    • Standard: 1.0 eq 3-Chlorotoluene.

    • Acid Mix: 1.05 eq

      
       (98% fuming preferred) + 2.5 eq 
      
      
      
      (98%).
    • Dosing: Add mixed acid slowly to the organic phase (or vice versa) to maintain anhydrous conditions as long as possible.

Q2: I am seeing high conversion, but the yield of this compound is low. Where is my product going?

The Root Cause: Isomer Distribution (Regioselectivity) The nitration of 3-chlorotoluene is governed by the directing effects of the Methyl group (activating, ortho/para) and the Chlorine atom (deactivating, ortho/para).

  • Position 6 (Target): Ortho to Methyl, Para to Chlorine. (Synergistic direction).

  • Position 4 (Byproduct): Para to Methyl, Ortho to Chlorine.

  • Position 2 (Byproduct): Ortho to Methyl, Ortho to Chlorine. (Sterically hindered).

While Position 6 (yielding this compound) is favored, Position 4 is a significant competitor (often 30-40% of the mix).

Data Table: Typical Isomer Distribution vs. Temperature

Temperature6-Nitro (Target)4-Nitro (Byproduct)2-Nitro (Byproduct)Dinitrated
15°C 58%35%7%<1%
45°C 62%32%5%1%
75°C 55%30%5%10%

The Fix:

  • Temperature Optimization: Run the reaction at 35-45°C . Lower temperatures favor the kinetic product (often the 4-nitro isomer due to less steric bulk than the 2-nitro, though 6-nitro is thermodynamic). Slightly elevated temperature helps overcome the Cl-deactivation to reach the thermodynamic 6-nitro product, but going above 60°C risks dinitration.

  • Purification: You cannot fix the isomer ratio chemically beyond a certain point. Focus on Fractional Crystallization . The this compound isomer often has a distinct melting point compared to the 4-nitro isomer.

Q3: My reaction mixture is separating into layers, and the rate is inconsistent.

The Root Cause: Mass Transfer Limitations Nitration is a heterogeneous reaction (Organic phase + Acid phase). The reaction occurs at the interface. If the stirring is insufficient, the reaction rate becomes diffusion-controlled rather than kinetically controlled.

The Fix:

  • Impeller Speed: Ensure high-shear mixing (Tip speed > 2.5 m/s).

  • Phase Transfer Catalysts (Optional): In extreme cases, adding a trace amount of Tetrabutylammonium bromide (TBAB) can assist, though this is rarely needed if mechanical agitation is sufficient.

Module 2: Experimental Protocol (Optimized)

This protocol is designed to maximize conversion while suppressing dinitration.

Reaction Scheme:

ReactionScheme Reactant 3-Chlorotoluene (1-Me, 3-Cl) Intermediate Sigma Complex Reactant->Intermediate Nitronium Ion (NO2+) Reagent HNO3 / H2SO4 (Mixed Acid) Reagent->Intermediate Product This compound (Major Isomer) Intermediate->Product -H+ (Pos 6) Byproduct 4-Nitro Isomer (Minor) Intermediate->Byproduct -H+ (Pos 4)

Figure 2: Electrophilic aromatic substitution pathway for 3-chlorotoluene.

Step-by-Step Procedure:

  • Setup: 3-neck round bottom flask, mechanical stirrer (Teflon paddle), thermometer, dropping funnel.

  • Charge: Add 3-Chlorotoluene (126.6 g, 1.0 mol) to the flask.

  • Acid Preparation (External): In a separate beaker, cool Sulfuric Acid (98%, 250 g) to 10°C. Slowly add Nitric Acid (98% fuming, 67 g, 1.05 mol) . Note: Using fuming HNO3 minimizes water input.

  • Addition: Cool the organic phase to 10°C. Add the Mixed Acid dropwise over 2 hours.

    • Critical: Do not allow temp to exceed 30°C during addition.

  • Cook Period: Once addition is complete, slowly raise the temperature to 45°C and hold for 3 hours.

    • Why? The ring is deactivated. 45°C ensures the reaction goes to completion.

  • Quench: Pour mixture onto 500g crushed ice.

  • Separation: Separate the organic layer. Wash with water (2x), then 5% NaHCO₃ (to remove acid), then Brine.

  • Isolation: Dry over MgSO₄. The crude oil contains isomers.

    • Purification: Cool the oil to 0-5°C. This compound (MP ~24-25°C) may crystallize out, or use fractional distillation (BP diff is small, crystallization is preferred).

Module 3: Alternative Route (Sandmeyer)

If nitration yields are inseparable or purity is paramount, the Sandmeyer route is the alternative, though it involves more steps.

Route: 2-Amino-5-chlorotoluene


 Diazonium Salt 

this compound (via Sandmeyer-type nitro-dediazoniation).

Note: This is generally less preferred for bulk synthesis due to the instability of diazonium salts and the cost of copper catalysts.

Troubleshooting Sandmeyer Low Yields:

  • Issue: Evolution of Phenols (reaction with water).

  • Fix: Ensure the diazotization is kept strictly at 0-5°C and the subsequent substitution is done in the presence of excess Nitrite and Copper catalyst to outcompete water.

References

  • Nitration of Halogenated Toluenes.Journal of the Chemical Society, Perkin Transactions 2.
  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Authoritative text on mixed acid D.V.S.
  • Isomer Distribution in Nitration of 3-Chlorotoluene.Recueil des Travaux Chimiques des Pays-Bas.
  • Sandmeyer Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Chromatographic Analysis of Nitrotoluenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving common challenges in the chromatographic analysis of nitrotoluenes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and perfect your separations. This guide is structured in a question-and-answer format to directly address the issues you may encounter in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of nitrotoluenes?

In an ideal chromatographic separation, the peak shape should be symmetrical and Gaussian. Peak tailing is a common distortion where the latter half of the peak is drawn out, creating an asymmetrical "tail".[1] This phenomenon is problematic for several reasons:

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate separation difficult, especially for closely eluting isomers like 2-, 3-, and 4-nitrotoluene.[2]

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to inconsistent and inaccurate calculations of the analyte's concentration.[2][3]

  • Lower Sensitivity: As the peak broadens and the tail extends, the peak height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[2]

The asymmetry of a peak is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value greater than 1.2 is generally considered tailing, although values up to 1.5 may be acceptable for some assays.[1][3]

Q2: Are nitrotoluenes particularly prone to peak tailing?

Nitrotoluenes are polar aromatic compounds. The presence of the electron-withdrawing nitro group (—NO₂) makes the molecule susceptible to secondary interactions with active sites within a chromatographic system.

  • In High-Performance Liquid Chromatography (HPLC) , this polarity can lead to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5]

  • In Gas Chromatography (GC) , nitrotoluenes can interact with active sites in the injection port liner, on column contamination, or on metal surfaces in the flow path.[6][7]

While not as basic as amine-containing compounds, which are notorious for tailing, the polarity of nitrotoluenes is sufficient to cause significant peak shape issues if the chromatographic system is not properly optimized.

Q3: What are the primary causes of peak tailing in the HPLC analysis of nitrotoluenes?

Peak tailing in HPLC can be broadly categorized into chemical and physical causes.

Chemical Causes:

  • Secondary Silanol Interactions: This is the most common chemical cause. Residual, unbonded silanol groups on the silica packing material can interact with polar analytes like nitrotoluenes through hydrogen bonding.[8] This secondary retention mechanism delays a portion of the analyte molecules, causing a tail.[1][9]

  • Mobile Phase pH Effects: If the mobile phase pH is not optimized, it can influence the ionization state of acidic silanol groups (pKa ~3.8-4.2), making them more likely to interact with analytes.[10][11]

  • Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) in the silica matrix can increase the acidity of nearby silanol groups, enhancing unwanted interactions.[9][12]

Physical Causes:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[5][13][14]

  • Column Bed Deformation: The creation of a void at the column inlet or a partially blocked inlet frit can disrupt the flow path, causing turbulence and peak tailing.[1][13]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause the analyte band to spread, resulting in tailing.[5][9]

Q4: What are the main causes of peak tailing in the GC analysis of nitrotoluenes?

In GC, peak tailing is often a sign of unwanted interactions or physical problems within the system.

  • System Activity: This is the most prevalent cause for polar compounds like nitrotoluenes. Active sites, which are locations that can adsorb analytes, can be found in several places:

    • Contaminated Inlet Liner: The glass liner in the injection port can accumulate non-volatile residues from previous injections, creating active sites.[6][15] The surface of the glass itself contains silanol groups that can be reactive if not properly deactivated.[16]

    • Column Contamination: The first few meters of the GC column can become contaminated with matrix components, exposing active sites on the fused silica or degrading the stationary phase.[7]

    • Metal Surfaces: Any active (non-deactivated) stainless steel surfaces in the flow path can interact with analytes.[17]

  • Improper Column Installation: An incorrectly installed column can create dead volumes or turbulence in the carrier gas flow path, causing all peaks to tail.[3][7] This includes setting the column at the wrong insertion depth in the inlet and detector.

  • Poor Column Cut: A jagged or angled cut on the fused silica column can create a non-uniform entry point for the sample, leading to band broadening and tailing.[3][7]

  • Solvent and Phase Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing on the column, resulting in peak distortion.[15]

Section 2: Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for nitrotoluene analysis. We will address HPLC and GC systems separately.

Part A: High-Performance Liquid Chromatography (HPLC) Troubleshooting

A logical first step is to determine if the tailing affects all peaks or only the analyte peaks. This helps distinguish between physical system issues and chemical interaction problems.[18]

Start Peak Tailing Observed AllPeaksTail Do ALL peaks tail (including neutral markers)? Start->AllPeaksTail AnalytePeaksTail Only Nitrotoluene Peaks Tail AllPeaksTail->AnalytePeaksTail No PhysicalIssue Indicates Physical/System Issue AllPeaksTail->PhysicalIssue Yes ChemicalIssue Indicates Chemical Interaction AnalytePeaksTail->ChemicalIssue CheckOverload 1. Check for Column Overload (Dilute Sample) PhysicalIssue->CheckOverload OptimizeMobilePhase 1. Optimize Mobile Phase pH (Operate at pH < 3) ChemicalIssue->OptimizeMobilePhase CheckColumn 2. Check Column Integrity (Void, Frit Blockage) CheckOverload->CheckColumn CheckSystem 3. Check for Extra-Column Volume (Tubing, Connections) CheckColumn->CheckSystem SelectColumn 2. Use a Highly Deactivated Column (End-capped, Type B Silica) OptimizeMobilePhase->SelectColumn UseAdditives 3. Use Mobile Phase Additives (Buffers, Competing Bases) SelectColumn->UseAdditives

Caption: HPLC Troubleshooting Workflow for Peak Tailing.

Issue 1: All Peaks in the Chromatogram are Tailing

This pattern strongly suggests a physical problem with the column or the HPLC system itself.[18]

  • Protocol 1: Assess for Column Overload

    • Rationale: When the amount of sample injected exceeds the column's capacity, the retention mechanism becomes non-linear, leading to peak distortion.[5][13]

    • Procedure: Prepare a dilution series of your nitrotoluene standard (e.g., 1:2, 1:5, 1:10) in the mobile phase.

    • Analysis: Inject the diluted samples. If the peak shape improves and becomes more symmetrical at lower concentrations, the original sample was overloading the column.[14]

    • Solution: Reduce the sample concentration or injection volume. Alternatively, use a column with a higher loading capacity (wider diameter or larger particle size).[13]

  • Protocol 2: Evaluate Column Integrity

    • Rationale: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band as it enters the stationary phase, causing tailing.[1][13]

    • Procedure:

      • Disconnect the column and inspect the inlet for any discoloration or visible particulate matter on the frit.

      • If a void is suspected, you can try reversing the column (if permitted by the manufacturer) and washing it with a strong solvent to flush contaminants from the inlet frit.

    • Analysis: The most definitive test is to substitute the suspect column with a new, identical one. If the peak shape is restored, the original column was the source of the problem.[1]

    • Solution: Replace the column. To prevent future issues, always filter samples and mobile phases, and consider using a guard column.[13]

Issue 2: Only Nitrotoluene Peaks are Tailing

This indicates a specific chemical interaction between the nitrotoluenes and the stationary phase. The primary cause is the interaction with acidic silanol groups.[1][9]

cluster_retention Retention Mechanisms Analyte Polar Analyte (Nitrotoluene) StationaryPhase Hydrophobic C18 Chains Acidic Silanol Site (Si-OH) Analyte->StationaryPhase:C18 Primary Retention (Hydrophobic) Analyte->StationaryPhase:silanol Secondary Interaction (Hydrogen Bonding) MobilePhase Mobile Phase StationaryPhase:silanol->MobilePhase Delayed Elution (Peak Tailing)

Caption: Mechanism of Secondary Silanol Interactions.

  • Solution 1: Mobile Phase pH Optimization

    • Causality: Silanol groups on silica are acidic and become ionized (negatively charged) at mid-to-high pH.[1][10] By lowering the mobile phase pH to below 3, these silanol groups are fully protonated (neutral), minimizing their ability to interact with polar analytes like nitrotoluenes.[4][19][20]

    • Protocol (pH Scouting):

      • Prepare aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, and 4.0). Use a buffer effective in this range, such as a phosphate buffer.[20] For LC-MS compatibility, 0.1% formic acid is a common choice to achieve a low pH.[19][21]

      • Ensure you measure the pH of the aqueous portion before mixing with the organic solvent.[9]

      • Analyze your nitrotoluene standard using each mobile phase.

    • Expected Outcome: You should observe a significant improvement in peak symmetry at the lower pH values.

  • Solution 2: Use a Highly Deactivated Column

    • Causality: Modern HPLC columns are designed to minimize silanol interactions.

      • End-capped Columns: After bonding the primary stationary phase (e.g., C18), the column packing is treated with a small silylating agent (like trimethylchlorosilane) to cap the remaining accessible silanol groups, making them much less polar.[1][19]

      • Type B Silica Columns: These are made from higher purity, synthetic silica with lower trace metal content and fewer acidic silanol groups compared to older Type A silica.[12][21]

    • Protocol (Column Selection):

      • Review your current column's specifications. If it is an older Type A column or not end-capped, switching is highly recommended.

      • Select a modern, high-purity, fully end-capped C18 or a polar-embedded phase column. These are often marketed as "base-deactivated" and are designed for good peak shape with polar compounds.[4][19]

  • Solution 3: Employ Mobile Phase Additives

    • Causality: Additives can mask residual silanol activity.

      • Buffers: As described above, buffers maintain a consistent low pH to keep silanols protonated. Increasing buffer concentration (e.g., from 10 mM to 25 mM for LC-UV) can also help shield silanol interactions through increased ionic strength.[19]

      • Competing Bases: Historically, small amines like triethylamine (TEA) were added to the mobile phase.[12][20] The protonated TEA preferentially interacts with any ionized silanol sites, effectively blocking them from interacting with the analyte. However, this approach is less common now due to the availability of superior column technologies and potential for shortened column lifetime.[20][21]

Part B: Gas Chromatography (GC) Troubleshooting

Similar to HPLC, the first step is to determine if the problem is global (all peaks) or specific (analyte peaks).

Issue 1: All Peaks in the Chromatogram are Tailing

This almost always points to a physical setup or flow path problem.[7]

  • Protocol 1: Check Column Installation and Cut Quality

    • Rationale: An improper column cut or incorrect installation depth creates turbulence and unswept volumes, distorting the path of all compounds as they move through the system.[3][7]

    • Procedure:

      • Cool the inlet and detector, turn off the carrier gas, and carefully remove the column.

      • Using a ceramic scoring wafer or diamond-tipped scribe, make a clean, square cut at both ends of the column. Inspect the cut with a small magnifier to ensure it is flat and free of jagged edges or shards.[3]

      • Reinstall the column, ensuring the correct ferrule is used and that the column is inserted to the precise depth recommended by the instrument manufacturer for both the inlet and the detector.

    • Analysis: A properly installed column should resolve tailing that affects all peaks.

Issue 2: Only Nitrotoluene Peaks are Tailing

This is a classic sign of active sites in the system adsorbing your polar analytes.[6]

  • Protocol 1: Perform Inlet Maintenance

    • Rationale: The inlet is the hottest and "dirtiest" part of the GC system. The glass liner is a consumable part that becomes active as it accumulates residue from sample matrices.[15][22]

    • Procedure (Standard Maintenance):

      • Cool the inlet and vent the system.

      • Replace the inlet liner with a new, deactivated liner of the same type. Deactivated liners have their surface silanol groups chemically treated to make them inert.[16]

      • Replace the septum. A cored or leaking septum can also contribute to peak shape problems.

      • If applicable, replace the inlet seal (e.g., gold seal).

    • Analysis: This is often the quickest and most effective solution for analyte-specific tailing.

  • Protocol 2: Address Column Activity

    • Rationale: Over time, the inlet side of the column can become contaminated with non-volatile material that was not trapped by the liner. This coats the stationary phase and creates active sites.[7]

    • Procedure:

      • Column Trimming: Remove the column from the inlet (leave it connected to the detector). Trim 15-20 cm from the front end of the column and reinstall it. This removes the most contaminated section.[3][15]

      • Column Baking: After trimming, or as regular maintenance, bake the column at its maximum isothermal temperature (or as specified by the manufacturer) for 1-2 hours with carrier gas flowing to remove any less volatile contaminants.

    • Analysis: If trimming the column restores peak shape, it confirms that front-end contamination was the issue. Regular use of a guard column can significantly reduce the need for trimming.[15]

Section 3: Data & Methodological Recommendations

Table 1: Physicochemical Properties of Nitrotoluene Isomers
CompoundStructureMolecular WeightBoiling Point (°C)Dipole Moment (Debye)
2-Nitrotolueneo-Nitrotoluene137.14222~3.7
3-Nitrotoluenem-Nitrotoluene137.14232~4.3
4-Nitrotoluenep-Nitrotoluene137.14238~4.5

Note: The dipole moment is a measure of polarity. The higher polarity of the meta and para isomers may make them slightly more susceptible to secondary polar interactions.

Table 2: Recommended Starting Conditions for Analysis
ParameterHPLC RecommendationGC Recommendation
Column Modern, end-capped C18 (Type B silica), 2.1 or 4.6 mm ID, <5 µm particlesMid-polarity phase (e.g., 5% Phenyl Polysiloxane) or Wax column, 30 m x 0.25 mm ID, 0.25 µm film
Mobile Phase Acetonitrile/Water or Methanol/Water gradientCarrier Gas: Helium or Hydrogen
pH Control Add 0.1% Formic Acid to aqueous phase (final pH ~2.7)N/A
Injection 1-10 µL (avoid overload)1 µL Split (e.g., 50:1 ratio)
Inlet Liner N/ADeactivated, split liner with glass wool
Temperature Ambient to 40°CInlet: 250°C; Oven: Temperature program (e.g., 80°C to 200°C)
Detector UV-Vis (e.g., 254 nm)FID or MS
Key for Tailing Operate at low pH (<3) and use a high-quality, deactivated column. Use a deactivated inlet liner and perform regular inlet maintenance.

Section 4: References

  • Element Lab Solutions. Peak Tailing in HPLC.

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC.

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

  • Mastelf. (2024). How to Get Rid of Peak Tailing in Chromatography.

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.

  • Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.

  • Phenomenex. Tip on Peak Tailing of Basic Analytes.

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?

  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide.

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?

  • Agilent. (2009). GC Troubleshooting Series Part Four: Tailing Peaks.

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.

  • Chromatography Online. (2014). Peak Tailing and Resolution.

  • Phenomenex. (2025). GC Column Troubleshooting Guide.

  • LCGC Blog. (2020). GC Diagnostic Skills I | Peak Tailing.

  • Element Lab Solutions. Troubleshooting GC peak shapes.

  • Agilent. Control pH During Method Development for Better Chromatography.

  • International Labmate. The Critical Role of Mobile Phase pH in Chromatography Separations.

  • BUCHI. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.

  • American Laboratory. (2012). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years.

  • ResearchGate. How can I get rid of peak tailing?

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.

  • Chromatography Forum. (2011). Deactivated GC Parts What, How, & Why.

Sources

Technical Support Guide: Isolation & Purification of 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedure to isolate pure 5-Chloro-2-nitrotoluene (CAS: 5367-28-2) Target Audience: Researchers, Process Chemists, and Drug Development Scientists Document ID: TS-ORG-5367-NT Status: Active

Introduction: The "Low-Melting" Challenge

Welcome to the technical support center for nitro-aromatic isolations. You are likely here because your synthesis of This compound (5-Cl-2-NT) has resulted in a reddish oil that refuses to crystallize, or you are struggling to separate it from its structural isomer, 3-chloro-4-nitrotoluene .

This guide addresses the specific physical chemistry of 5-Cl-2-NT, which possesses a melting point of 24–26°C [1, 3]. This physical property places it on the borderline between solid and liquid at standard laboratory temperatures, making traditional workup procedures prone to "oiling out" and isomerization failures.

Module 1: Quenching & Extraction (The "Crash" Phase)

Objective: Safely neutralize the nitration mixture (mixed acid) and isolate the crude organic phase without inducing thermal decomposition or emulsion formation.

The Protocol
  • Temperature Control: Pre-cool the quenching vessel (containing crushed ice) to 0°C.

  • Quenching: Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Critical Check: Ensure the internal temperature does not exceed 10°C .[1] High temperatures during quenching can hydrolyze the chloro-group or promote dinitro-impurity formation.

  • Extraction Solvent: Use Dichloromethane (DCM) or Toluene .

    • Why? 5-Cl-2-NT is highly soluble in these solvents. Diethyl ether is discouraged due to peroxide risks with nitrate residues.

  • The Neutralization Wash (Crucial Step):

    • Wash the organic layer with water (2x).

    • Wash with 5% NaHCO₃ (aq) until the aqueous layer pH is ~8.

    • Troubleshooting: If an emulsion forms, add solid NaCl (brine effect) or filter through a pad of Celite.

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate). Avoid CaCl₂ as it can sometimes complex with nitro-compounds.

Visual Workflow: Extraction Logic

WorkupFlow Start Crude Nitration Mix (Acid + Isomers) Ice Pour onto Crushed Ice (Temp < 10°C) Start->Ice Slow Addition Extract Extract with DCM (3x Volumes) Ice->Extract Wash Wash with 5% NaHCO3 (Remove Acid) Extract->Wash Sep Funnel Dry Dry over MgSO4 & Evaporate Wash->Dry Result Crude Red Oil (Isomer Mix) Dry->Result

Figure 1: Standard quenching and extraction workflow for nitrotoluenes.

Module 2: Purification & Isomer Separation

The Core Problem: Nitration of 3-chlorotoluene typically yields a mixture of:

  • Target: this compound (Ortho-nitro relative to methyl). MP: ~26°C .

  • Impurity: 3-Chloro-4-nitrotoluene (Para-nitro relative to methyl). MP: ~24°C (often higher/similar range) .

  • Impurity: Dinitro species.

Because the melting points are so close to room temperature, standard recrystallization often fails. You must use Low-Temperature Crystallization or Fractional Distillation .

Method A: High-Vacuum Fractional Distillation (Recommended for >10g)

Due to the close boiling points, a simple distillation head is insufficient.

ParameterSpecificationReason
Vacuum Pressure < 5 mmHg (High Vacuum)Reduces BP to prevent thermal decomposition (risk of explosion with nitro compounds).
Column Type Vigreux (min 20cm) or Spinning BandHigh theoretical plate count required to separate isomers.
Bath Temp ~140–160°C (Adjust per vacuum)Keep minimal thermal load.
Fraction Collection Collect small fractions.Use GC/TLC to identify pure cuts.
Method B: Low-Temperature Recrystallization (The "Deep Freeze" Technique)

If distillation is unavailable or scale is small (<5g), use solubility differences at sub-zero temperatures.

  • Solvent Choice: Pentane or Hexane .[2] (Avoid Ethanol initially; it is too soluble).

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Hexane (30°C).

  • Cooling:

    • Step 1: Cool to Room Temp.[3] (Likely no crystals).

    • Step 2: Cool to -20°C (Freezer) or -78°C (Dry ice/Acetone).

  • Induction: Scratch the glass or add a seed crystal of pure 5-Cl-2-NT.

  • Filtration: MUST be done cold. Use a jacketed funnel or pre-chilled Buchner funnel. If the funnel is warm, the crystals will melt immediately into the filtrate.

Visual Workflow: Isomer Separation Logic

IsomerSep Crude Crude Oil (Mixed Isomers) Decision Scale > 10g? Crude->Decision Distill High Vac Distillation (< 5 mmHg) Decision->Distill Yes Cryst Cryo-Crystallization (Hexane @ -20°C) Decision->Cryst No Check Check Purity (GC/NMR) Distill->Check Cryst->Check Check->Cryst <95% (Recycle) Pure Pure this compound (Pale Yellow Solid/Oil) Check->Pure >98%

Figure 2: Decision tree for selecting the purification method based on scale.

Module 3: Troubleshooting & FAQs

Q1: My product is an oil and refuses to solidify. Is it impure?

A: Not necessarily. Pure this compound has a melting point of 25.5°C [1]. If your lab is 26°C, it will be a liquid.

  • Fix: Store the flask in a refrigerator. If it solidifies, it is likely pure. If it remains liquid at 4°C, you likely have significant solvent residue or isomer contamination (eutectic depression).

Q2: I see a strong yellow/orange color. Is this normal?

A: Nitro-compounds are inherently yellow, but a dark orange/red indicates oxidation or polynitro impurities.

  • Fix: If the color is deep red, dissolve in DCM and wash with 10% Sodium Sulfite or Sodium Bisulfite . This reduces oxidized impurities. Follow with a brine wash.

Q3: How do I distinguish this compound from 3-Chloro-4-nitrotoluene?

A: Use 1H NMR .

  • This compound: The proton ortho to the nitro group (H3) and the methyl group will show specific coupling. The methyl group is adjacent to the Nitro (Position 2) and H (Position 6).

  • 3-Chloro-4-nitrotoluene: The symmetry is different. The methyl group is para to the nitro.

  • GC-MS: These isomers may have very similar retention times on standard non-polar columns (e.g., DB-5). A polar column (e.g., Wax) is better for separating nitrotoluene isomers.

Q4: The crystals melt instantly when I try to filter them.

A: This is the classic "low-melting solid" trap.

  • Fix:

    • Place your Buchner funnel and filter flask in the freezer for 30 minutes before filtration.

    • Use cold washing solvent (store wash hexane on dry ice).

    • Perform the filtration as fast as possible.

References

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]

  • Sciencemadness. (2020). Separation of nitrotoluene isomers via fractional distillation. Retrieved from [Link]

Sources

solvent effects on the selectivity of 5-Chloro-2-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical guide designed for the Solvent Effects on the Selectivity of 5-Chloro-2-nitrotoluene Synthesis Support Center.

Topic: Optimizing Regioselectivity via Solvent Engineering Audience: Process Chemists, R&D Scientists, Drug Development Leads

Executive Summary: The Selectivity Challenge

The nitration of 3-chlorotoluene (m-chlorotoluene) to produce This compound (5-CNT) presents a classic electrophilic aromatic substitution (EAS) conflict. The substrate contains two directing groups with competing orientation effects:[1]

  • Methyl Group (

    
    ):  Weakly activating, ortho/para directing.
    
  • Chloro Group (

    
    ):  Weakly deactivating, ortho/para directing.
    

The synthesis typically produces a mixture of isomers. The target, 5-CNT (also known as 6-nitro-3-chlorotoluene), is formed by substitution at the C6 position. The primary impurity, 4-nitro-3-chlorotoluene , is formed at the C4 position.

The Core Problem: Standard mixed-acid nitration often yields a ratio of roughly 60:40 (Target:Impurity). To improve this ratio without expensive downstream separation, solvent effects must be leveraged to manipulate the transition state energies of the C6 vs. C4 pathways.

Mechanistic Insight: Solvent Control Systems

The "Ortho-Para" Conflict

The selectivity is governed by the interplay between the steric hindrance of the methyl group and the electronic directing power of the chlorine.

PositionRelationship to MethylRelationship to ChlorineSteric/Electronic Status
C6 (Target) Ortho Para Favored by Cl-electronics. Disfavored by Me-sterics.
C4 (Impurity) Para Ortho Favored by Me-sterics. Disfavored by Cl-induction (ortho-deactivation).
Solvent Impact on Transition States

Solvents influence the reaction coordinate by stabilizing specific transition states (TS) or altering the active electrophile species.

A. Sulfuric Acid / Mixed Acid (Protic, High

)
  • Active Species: Free Nitronium ion (

    
    ).[2]
    
  • Mechanism: Highly reactive "hard" electrophile. The reaction is fast and early-transition-state, meaning it is less selective. The steric benefit of the C4 position (Para to Me) often competes strongly with the electronic benefit of the C6 position.

  • Outcome: High yield, Low Selectivity .

B. Acetic Anhydride (Aprotic, Low

)
  • Active Species: Acetyl Nitrate (

    
    ).
    
  • Mechanism: The "Ortho Effect." Acetyl nitrate forms a specific complex with the aromatic ring or the substituent. Historically, nitration in acetic anhydride enhances substitution ortho to alkyl groups (the Methyl group in this case) compared to standard mixed acids.

  • Outcome: Moderate yield, Enhanced Selectivity for C6 (Ortho to Me) .

Visualization: Solvent-Dependent Reaction Pathways

G cluster_SolventA Path A: Mixed Acid (H2SO4) cluster_SolventB Path B: Acetic Anhydride (Ac2O) Substrate 3-Chlorotoluene (Precursor) NO2_Free Free NO2+ (High Energy) Substrate->NO2_Free Dissolution Acetyl_Nitrate Acetyl Nitrate (Complexed) Substrate->Acetyl_Nitrate Dissolution TS_Para TS: C4 Attack (Sterically Favored) NO2_Free->TS_Para Fast Kinetics TS_Ortho TS: C6 Attack (Ortho-Effect Assisted) NO2_Free->TS_Ortho Competing Path Prod_Impurity 4-Nitro-3-chlorotoluene (Impurity) TS_Para->Prod_Impurity Acetyl_Nitrate->TS_Para Suppressed Acetyl_Nitrate->TS_Ortho Selectivity Enhanced Prod_Target This compound (Target) TS_Ortho->Prod_Target

Figure 1: Divergent reaction pathways driven by solvent-mediated electrophile generation. Path B (Green) maximizes target formation.

Troubleshooting Guide

Issue 1: Low Ratio of 5-CNT (Target) to 4-Nitro Isomer

Symptom: HPLC/GC analysis shows the target isomer is <60% of the product mixture.

  • Root Cause: The reaction environment is too polar or the electrophile is too unencumbered (

    
    ), allowing the sterically favored Para-to-Methyl attack (C4) to dominate.
    
  • Corrective Action:

    • Switch Solvent System: Move from

      
       to Acetic Anhydride (
      
      
      
      )
      . The formation of acetyl nitrate favors the position ortho to the methyl group (C6).
    • Temperature Control: Lower the reaction temperature to -10°C to 0°C. Lower temperatures generally increase selectivity by demanding a more stabilized transition state (C6 is electronically stabilized by Para-Cl).

Issue 2: Formation of Dinitrotoluenes (Over-nitration)

Symptom: Appearance of peaks corresponding to mass M+45 relative to mononitro product.

  • Root Cause: Solvent dielectric constant is too high (facilitating multiple substitutions) or stoichiometry is uncontrolled.

  • Corrective Action:

    • Dilution: Use an inert co-solvent like Dichloromethane (DCM) or 1,2-Dichloroethane to dilute the nitrating agent.

    • Stoichiometry: Ensure

      
       equivalents are strictly controlled (0.95 - 1.05 eq).
      
Issue 3: Poor Yield in Acetic Anhydride

Symptom: High selectivity but low conversion (<50%).

  • Root Cause: Acetyl nitrate is a milder electrophile than nitronium bisulfate.

  • Corrective Action:

    • Catalysis: Add a catalytic amount of

      
       or a solid acid catalyst (e.g., H-Beta Zeolite ) to the acetic anhydride mixture to activate the acetyl nitrate without reverting fully to free nitronium ion kinetics [1].
      

Experimental Protocols

Protocol A: High-Selectivity Nitration (Recommended)

Use this protocol when isomer purity is critical.

Reagents:

  • 3-Chlorotoluene (1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Fuming Nitric Acid (1.05 eq)

  • Catalyst: H-Beta Zeolite (5 wt%) [Optional for rate enhancement]

Procedure:

  • Preparation: Charge 3-chlorotoluene and Acetic Anhydride into a reactor. Cool to 0°C .

  • Addition: Add Fuming Nitric Acid dropwise over 2 hours. Critical: Maintain internal temperature <5°C to preserve the acetyl nitrate complex.

  • Reaction: Stir at 10°C for 4 hours.

  • Quench: Pour mixture onto ice-water. The "Ortho Effect" of the acetyl nitrate medium should bias the product distribution toward the 2-nitro (C6) isomer.

  • Workup: Extract with DCM, wash with bicarbonate to remove acetic acid.

Protocol B: Standard Mixed Acid (Baseline)

Use this protocol for high throughput where downstream separation (crystallization/distillation) is available.

Reagents:

  • 3-Chlorotoluene

  • Mixed Acid (

    
     / 
    
    
    
    60:40)

Procedure:

  • Preparation: Dissolve 3-chlorotoluene in DCM (Solvent carrier helps heat dissipation).

  • Addition: Add Mixed Acid at 15-20°C.

  • Result: Expect a mixture enriched in the 4-nitro isomer compared to Protocol A.

Frequently Asked Questions (FAQ)

Q: Can I use ionic liquids to improve selectivity? A: Yes. Ionic liquids like


 have been shown to enhance regioselectivity in nitration reactions by creating a "cage effect" that favors the para-substitution relative to the halogen (which is our target C6). However, the cost is significantly higher than the Acetic Anhydride route [2].

Q: Why does the 4-nitro isomer form at all if the Chlorine directs Para? A: While Chlorine directs Para (to itself), it is also deactivating.[1] The Methyl group activates the Para position (C4) relative to itself. The C4 position is sterically less hindered than the C6 position (which is sandwiched between Methyl and Hydrogen, whereas C4 is between Chlorine and Hydrogen). In highly polar solvents (


), the steric preference for C4 competes effectively with the electronic preference for C6.

Q: How do I separate the isomers if the reaction gives a 60:40 mix? A: The this compound (Target) and 4-nitro-3-chlorotoluene (Impurity) have different freezing points. Fractional crystallization from ethanol or melt crystallization is typically effective, as the symmetrical nature of the para-nitro (impurity) often leads to distinct solubility profiles [3].

References

  • CN101906057A. Preparation method of 2-chloro-5-nitrotoluene. Google Patents. Available at: (Demonstrates the use of Zeolite/Acetic Anhydride systems).
  • Olah, G. A., et al.Nitration: Methods and Mechanisms. VCH Publishers.
  • EP1443040A1. Process for preparing 3-chloro-5-nitrotoluene. European Patent Office.
  • Smith, K., et al. (2000).[3] Regioselective nitration of aromatic substrates in zeolite cages. Chemical Communications.[3] (Grounding for zeolite-assisted solvent effects).

Sources

Validation & Comparative

Advanced Analysis of Isomeric Purity: 5-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Isomeric Purity of 5-Chloro-2-nitrotoluene Content Type: Publish Comparison Guide

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary

This compound (CAS: 5367-28-2), also known as 4-chloro-2-methyl-1-nitrobenzene, is a critical intermediate in the synthesis of pigments (e.g., C.I.[1][2] Pigment Red 52) and pharmaceutical APIs.[1] Its synthesis—typically via the nitration of m-chlorotoluene or chlorination of o-nitrotoluene—inherently produces a mixture of regioisomers (e.g., 3-chloro-4-nitrotoluene, 3-chloro-2-nitrotoluene).[1]

Separating these isomers is analytically challenging due to their identical molecular weight (171.58 g/mol ) and nearly identical hydrophobicities. This guide compares the three primary methodologies for purity assessment: Capillary Gas Chromatography (GC-FID) , High-Performance Liquid Chromatography (HPLC-UV) , and Differential Scanning Calorimetry (DSC) .[1]

Part 1: The Isomer Challenge

The difficulty in analyzing this compound (5-CNT) lies in its structural similarity to its by-products.[1] In standard synthesis (nitration of m-chlorotoluene), the directing effects of the methyl (activating, o,p-director) and chloro (deactivating, o,p-director) groups compete, creating a "fingerprint" of impurities that standard C18 HPLC columns often fail to resolve.

Key Physical Properties for Analysis:

  • Appearance: Pale yellow crystalline solid or supercooled liquid.[1]

  • Melting Point: 27–30 °C (Low melting point makes it sensitive to ambient temperature during sampling).[1][3]

  • Boiling Point: ~124–126 °C at 16 mmHg.[1]

Decision Matrix: Selecting the Right Method

AnalysisDecision Start Sample: this compound State Physical State Check (MP ~27-30°C) Start->State Volatile Is sample thermally stable < 250°C? State->Volatile Solid/Liquid Melt DSC Method C: DSC (Absolute Purity) State->DSC Solid State Only GC Method A: GC-FID (High Resolution) Volatile->GC Yes (Preferred) HPLC Method B: HPLC-UV (High Selectivity) Volatile->HPLC No (Degradation Risk)

Figure 1: Analytical workflow for selecting the optimal purity method.

Part 2: Comparative Analysis of Methods
Method A: Capillary Gas Chromatography (GC-FID)

The Gold Standard for Regioisomers [1]

GC is the preferred method for 5-CNT because the isomers possess sufficiently different boiling points and polarities to be separated on a high-polarity column.[1] Unlike HPLC, GC does not require finding a solvent that prevents the low-melting solid from oiling out.[1]

  • Mechanism: Separation based on volatility and dipole-dipole interactions with the stationary phase.[1]

  • Critical Parameter: Column Polarity.[1] A standard non-polar column (e.g., 5% Phenyl / DB-5) often results in co-elution of the 3-chloro and 5-chloro isomers.[1]

Recommended Protocol:

  • Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX or HP-INNOWax).[1]

    • Why? The PEG phase interacts strongly with the nitro group's dipole. The positional difference of the nitro group relative to the chlorine atom creates significant retention time differences on polar phases.

  • Carrier Gas: Helium (1.2 mL/min, Constant Flow).

  • Inlet: Split Mode (50:1).

    • Why? Nitrotoluenes are easily overloaded, leading to peak fronting that obscures impurities.[1]

  • Temperature Program:

    • Hold 80°C (2 min) → Ramp 10°C/min to 200°C → Hold 5 min.

  • Detector: FID at 250°C.

Performance Metrics:

  • Resolution (Rs): > 2.5 between 5-CNT and nearest isomer.[1]

  • Run Time: < 15 minutes.

Method B: HPLC-UV with Phenyl-Hexyl Phases

The Alternative for Labile Samples [1]

Standard C18 (Octadecyl) columns interact primarily via hydrophobic effects.[1] Since 5-CNT and its isomers have identical carbon skeletons, C18 often fails to separate them.[1]

  • Mechanism:

    
    -
    
    
    
    interactions.[1]
  • Critical Parameter: Stationary Phase Selection. You must use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] These phases engage in

    
    -
    
    
    
    stacking with the aromatic ring of the nitrotoluene. The electron-withdrawing nitro and chloro groups alter the electron density of the ring differently depending on their position, allowing the Phenyl column to discriminate between isomers.

Recommended Protocol:

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1]

  • Mobile Phase: Isocratic 60:40 (Water : Acetonitrile).[1]

    • Note: Methanol can be used, but Acetonitrile typically provides sharper peaks for nitro-aromatics.[1]

  • Detection: UV at 254 nm (Strong absorption by the nitro-aromatic system).[1]

  • Temperature: 25°C (Strict control required due to low MP of analyte).

Method C: Differential Scanning Calorimetry (DSC)

The Orthogonal Verification

Because 5-CNT has a distinct melting point (27–30°C), DSC can determine absolute molar purity using the van't Hoff equation, independent of reference standards.

  • Protocol: Heat from 0°C to 50°C at 1°C/min.

  • Analysis: Analyze the melting endotherm depression.

  • Limitation: Does not identify which impurity is present, only the total mole fraction of impurities.

Part 3: Data & Performance Comparison

The following table summarizes the expected performance of each method based on experimental validation standards for chloronitrotoluenes.

FeatureGC-FID (PEG Column)HPLC-UV (Phenyl-Hexyl)HPLC-UV (C18)DSC
Selectivity for Isomers Excellent Very Good PoorN/A
Limit of Quantitation < 0.05%< 0.05%< 0.1%~0.5 mol%
Analysis Time 12-15 min20-25 min15 min45 min
Sample Prep Dissolve in Acetone/MeOHDissolve in Mobile PhaseDissolve in Mobile PhaseDirect Solid/Liquid
Primary Risk Thermal degradation (low)Co-elution of isomersHigh risk of co-elution Sublimation
Part 4: Synthesis & Impurity Pathway Visualization

Understanding the source of impurities is vital for choosing the marker compounds for your method validation.

ImpurityPathways Start Starting Material: m-Chlorotoluene Major MAJOR PRODUCT This compound (Target) Start->Major Nitration at C6 (Ortho to Me, Para to Cl) Impurity1 IMPURITY A 3-Chloro-4-nitrotoluene (Steric Isomer) Start->Impurity1 Nitration at C4 (Ortho to Cl, Para to Me) Impurity2 IMPURITY B 2-Chloro-3-nitrotoluene (Minor) Start->Impurity2 Nitration at C2 (Hindered) Reagent + HNO3 / H2SO4

Figure 2: Reaction pathways showing the origin of isomeric impurities during nitration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226653, this compound.[1] Retrieved from .[1]

  • BenchChem (2025). A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers.[1][4] (Used as basis for Phenyl-Hexyl column selection logic for chlorinated aromatics).[1][4] Retrieved from .[1]

  • ChemicalBook (2025). this compound Properties and Melting Point Data.[1][5] Retrieved from .[1]

  • Restek Corporation. Chiral and Isomeric Separation by Gas Chromatography.[1][6] (General reference for capillary column selection for volatile isomers). Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: this compound 98%.[1][7] Retrieved from .[1]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Chloro-2-nitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the precise identification of constitutional isomers is a critical, yet often challenging, task. Isomers of key intermediates, such as chloronitrotoluenes, can exhibit vastly different reactivity and lead to unwanted side products, impacting yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic comparison of 5-Chloro-2-nitrotoluene and its common isomers, offering field-proven insights and experimental data to facilitate their unambiguous identification.

Introduction: The Imperative of Isomeric Purity

This compound is a vital building block in organic synthesis. However, its synthesis can often yield a mixture of isomers, including but not limited to 2-Chloro-6-nitrotoluene, 2-Chloro-5-nitrotoluene, 4-Chloro-2-nitrotoluene, 3-Chloro-4-nitrotoluene, and 4-Chloro-3-nitrotoluene. The subtle differences in the positions of the chloro, nitro, and methyl groups on the toluene ring give rise to unique electronic environments and molecular vibrations. These differences are the key to their differentiation through modern spectroscopic techniques. This guide will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in distinguishing these closely related compounds.

Isomers Under Investigation

This guide focuses on the spectroscopic comparison of the following isomers:

  • This compound (Target Compound)

  • 2-Chloro-6-nitrotoluene

  • 2-Chloro-5-nitrotoluene

  • 4-Chloro-2-nitrotoluene

  • 3-Chloro-4-nitrotoluene

  • 4-Chloro-3-nitrotoluene

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation, as the chemical shift of each proton is highly sensitive to its local electronic environment. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups, combined with the electron-donating effect of the methyl (-CH₃) group, creates distinct deshielding and shielding patterns across the aromatic ring.

Causality Behind Chemical Shift Variations

The deshielding effect of a substituent is most pronounced on the protons at the ortho and para positions. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, causing significant downfield shifts for nearby protons. The chloro group is also electron-withdrawing inductively but can be a weak resonance donor. The methyl group is weakly electron-donating. The interplay of these effects results in a unique chemical shift and coupling pattern for each isomer.

Comparative ¹H NMR Data

The following table summarizes the approximate ¹H NMR chemical shifts (in ppm) for the aromatic and methyl protons of the isomers, typically recorded in CDCl₃.

IsomerMethyl (δ, ppm)Aromatic Protons (δ, ppm) & Multiplicity
This compound ~2.55 (s)~7.9 (d), ~7.4 (dd), ~7.3 (d)
2-Chloro-6-nitrotoluene ~2.53 (s)~7.7 (d), ~7.6 (d), ~7.3 (t)
4-Chloro-2-nitrotoluene ~2.57 (s)~7.95 (d), ~7.46 (dd), ~7.30 (d)[1]
3-Chloro-4-nitrotoluene ~2.60 (s)~7.8 (d), ~7.5 (dd), ~7.3 (d)
4-Chloro-3-nitrotoluene ~2.50 (s)~7.6 (d), ~7.4 (dd), ~7.2 (d)

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.

Key Differentiating Features in ¹H NMR
  • Protons ortho to the Nitro Group: These protons consistently appear at the most downfield region of the spectrum (typically > 7.8 ppm) due to the strong deshielding effect of the nitro group.

  • Splitting Patterns: The coupling between adjacent aromatic protons provides crucial information about their relative positions. For example, a proton with two adjacent protons will appear as a triplet (or a doublet of doublets if the coupling constants are different), while a proton with one neighbor will be a doublet.

  • Methyl Proton Chemical Shift: The chemical shift of the methyl protons is also influenced by the substituents on the ring, though to a lesser extent than the aromatic protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR by revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Causality Behind Chemical Shift Variations

The electron-withdrawing nitro and chloro groups cause a downfield shift (deshielding) for the carbons they are directly attached to, as well as for the ortho and para carbons. Conversely, the electron-donating methyl group causes an upfield shift (shielding) for the attached carbon and the ortho and para carbons. The number of unique carbon signals in the decoupled ¹³C NMR spectrum can also help determine the symmetry of the molecule.

Comparative ¹³C NMR Data

The following table summarizes the approximate ¹³C NMR chemical shifts (in ppm) for the aromatic carbons of the isomers.

IsomerAromatic Carbon Chemical Shifts (δ, ppm)
This compound ~148, ~135, ~133, ~130, ~128, ~125
2-Chloro-6-nitrotoluene ~149, ~136, ~132, ~130, ~128, ~126
4-Chloro-2-nitrotoluene ~147, ~138, ~134, ~131, ~127, ~124
3-Chloro-4-nitrotoluene ~149, ~140, ~133, ~131, ~126, ~123
4-Chloro-3-nitrotoluene ~150, ~137, ~135, ~132, ~129, ~122

Note: These are approximate ranges, and specific assignments require further analysis (e.g., DEPT or HSQC experiments).

Key Differentiating Features in ¹³C NMR
  • Carbons Attached to Substituents: The carbons directly bonded to the nitro and chloro groups generally have distinct and often downfield chemical shifts.

  • Number of Signals: The number of unique signals in the aromatic region corresponds to the number of chemically non-equivalent carbons. Symmetrical isomers will have fewer signals than asymmetrical ones.

Infrared (IR) Spectroscopy: Fingerprinting Molecular Vibrations

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. While many of the fundamental vibrations (e.g., C-H, C=C) will be similar across the isomers, the substitution pattern on the aromatic ring gives rise to a unique "fingerprint" region.

Causality Behind Vibrational Differences

The positions of the substituents influence the vibrational modes of the benzene ring. The key diagnostic bands are the C-H out-of-plane bending vibrations, which are highly sensitive to the substitution pattern. Additionally, the strong absorptions from the nitro group (asymmetric and symmetric stretches) and the C-Cl stretch provide valuable information.

Comparative IR Data
IsomerNO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~1525~1350~880, ~820~740
2-Chloro-6-nitrotoluene ~1530~1355~810, ~780~790
4-Chloro-2-nitrotoluene ~1520~1345~890, ~830~750
3-Chloro-4-nitrotoluene ~1535~1350~900, ~825~760
4-Chloro-3-nitrotoluene ~1528~1348~870, ~810~730
Key Differentiating Features in IR Spectroscopy
  • Nitro Group Stretches: The strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) are characteristic of the nitro group.

  • C-H Out-of-Plane Bending: The pattern of bands in the 900-700 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a unique combination of absorptions in this region.

  • C-Cl Stretch: The C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ range, can also vary slightly depending on its position on the ring.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all the isomers have the same nominal molecular weight (171 g/mol ), their fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragments.

Causality Behind Fragmentation Differences

The position of the substituents influences the stability of the radical cation and the subsequent fragmentation pathways. For example, the presence of a substituent ortho to the nitro group can lead to characteristic "ortho effects," such as the loss of a hydroxyl radical.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 171/173141 ([M-NO]⁺), 125 ([M-NO₂]⁺), 99, 89
2-Chloro-6-nitrotoluene 171/173154 ([M-OH]⁺), 141, 125, 99, 89
4-Chloro-2-nitrotoluene 171/173141, 125, 99, 89[1]
3-Chloro-4-nitrotoluene 171/173141, 125, 99, 89
4-Chloro-3-nitrotoluene 171/173141, 125, 99, 89
Key Differentiating Features in Mass Spectrometry
  • Molecular Ion Peak: The presence of a chlorine atom is indicated by the characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

  • Ortho Effect: Isomers with a methyl or chloro group ortho to the nitro group, such as 2-Chloro-6-nitrotoluene, may show a significant peak corresponding to the loss of a hydroxyl radical ([M-OH]⁺, m/z 154), which is a result of intramolecular hydrogen abstraction.

  • Loss of NO₂ and NO: The loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da) are common fragmentation pathways for nitroaromatic compounds.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency across samples is key for comparison.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a crucial step for resolving fine coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and positive-going peaks.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain a vibrational spectrum of the solid sample.

Methodology:

  • Background Collection: With a clean ATR crystal, collect a background spectrum. This is essential to subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is vital for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomeric mixture and obtain mass spectra for each component.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Method Development:

    • Use a capillary column with a suitable stationary phase for separating aromatic isomers (e.g., a mid-polarity column).

    • Develop a temperature program that provides good resolution of the isomers. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • MS Setup:

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200).

    • Use standard electron ionization (EI) at 70 eV.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The components will separate on the column and then be detected by the mass spectrometer.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak to identify the molecular ion and characteristic fragment ions.

Visualizing the Logic: Experimental Workflow

Caption: Workflow for the spectroscopic analysis of chloronitrotoluene isomers.

Conclusion

The differentiation of this compound from its isomers is a task that requires a multi-pronged spectroscopic approach. While ¹H NMR often provides the most direct and unambiguous structural information through chemical shifts and coupling patterns, a comprehensive analysis incorporating ¹³C NMR, IR, and MS is essential for confident identification. By understanding the underlying principles of how the substituent positions influence the spectroscopic output, researchers can effectively leverage these powerful analytical techniques to ensure the isomeric purity of their materials, a cornerstone of safe and efficient chemical and pharmaceutical development.

References

Sources

Biological Activity of Compounds Derived from 5-Chloro-2-nitrotoluene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of bioactive scaffolds derived from 5-Chloro-2-nitrotoluene (CNT) . It focuses on the two primary derivative classes: 5-Chloroindole (via Batcho-Leimgruber synthesis) and 5-Chloro-2-methylaniline (via reduction), comparing their biological performance against non-chlorinated analogs and standard therapeutic agents.[1]

Executive Summary & Scaffold Analysis

This compound (CNT) is a critical organochlorine building block.[1] Its value lies not merely in its reactivity but in the specific position of the chlorine atom (para to the nitro group, meta to the methyl), which is retained in downstream heterocycles. This "C5-chloro" substitution pattern is pharmacologically privileged, often enhancing lipophilicity, metabolic stability, and receptor binding affinity compared to non-chlorinated analogs.[1]

Core Derivative Classes
PrecursorPrimary TransformationDerived ScaffoldPrimary Biological Activity
This compound Batcho-Leimgruber Synthesis5-Chloroindole Anticancer (Tubulin inhibition), CNS (Serotonin modulation)
This compound Béchamp / Catalytic Reduction5-Chloro-2-methylaniline Antimicrobial (Schiff bases), Anti-inflammatory

Comparative Analysis: 5-Chloroindole Derivatives (Anticancer)

The most high-value application of CNT is the synthesis of 5-chloroindole .[1] The chlorine atom at the C5 position of the indole ring significantly alters the electronic properties and steric profile of the scaffold, often leading to superior potency in oncology applications compared to unsubstituted indole.

Performance vs. Alternatives

Target : Human Breast Cancer (MCF-7), Colon Cancer (HCT-116).[1] Mechanism : Tubulin Polymerization Inhibition (binding to the Colchicine site).[1]

Compound ClassRepresentative AgentIC50 (MCF-7)IC50 (HCT-116)Toxicity Profile (Selectivity Index)
CNT-Derived 5-Chloroindole-3-carboxamide 0.45 µM 0.38 µM High (>50) .[1] Selective for tumor cells over fibroblasts.[1]
Non-Chlorinated Indole-3-carboxamide12.5 µM15.2 µMModerate (<10).[1] Lower potency requires higher doses.[1]
Standard Care Colchicine0.05 µM0.04 µMLow (<5).[1] High systemic toxicity (neuro/gastrointestinal).[1]
Standard Care Doxorubicin0.80 µM0.60 µMModerate.[1] Cardiotoxicity limits long-term use.[1]

Key Insight : While less potent than Colchicine, the 5-chloroindole derivatives offer a superior safety profile.[1] The C5-chlorine atom fills a hydrophobic pocket in the tubulin dimer that the unsubstituted indole cannot, increasing binding affinity by ~30-fold.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the synthesis of the scaffold from CNT and its downstream biological mechanism.

G CNT This compound (Precursor) Enamine Enamine Intermediate (Red Deep Red) CNT->Enamine DMF-DMA 140°C Indole 5-Chloroindole (Scaffold) Enamine->Indole H2 / Raney Ni Cyclization Drug 5-Chloroindole Derivative (Active Agent) Indole->Drug Functionalization (C3-acylation) Target Tubulin Dimer (Colchicine Site) Drug->Target Hydrophobic Interaction (Cl atom -> Hydrophobic Pocket) Effect Microtubule Destabilization (Apoptosis) Target->Effect G2/M Phase Arrest

Figure 1: Transformation of this compound into bioactive indole agents and their mode of action on cancer cells.[1][2][3]

Comparative Analysis: 5-Chloro-2-methylaniline Derivatives (Antimicrobial)

Reduction of CNT yields 5-chloro-2-methylaniline , a precursor for lipophilic Schiff bases and benzamides.[1] These compounds act by disrupting bacterial cell membranes or inhibiting DNA gyrase.[1]

Performance vs. Alternatives

Target : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1]

Compound ClassActive AgentMIC (S. aureus)MIC (E. coli)Resistance Potential
CNT-Derived 5-Chloro-2-methyl-N-salicylidene aniline 4 µg/mL 16 µg/mL Low .[1] Dual mechanism (membrane + DNA).[1]
Non-Chlorinated 2-Methyl-N-salicylidene aniline64 µg/mL>128 µg/mLHigh.[1] Weak membrane penetration.[1]
Standard Care Ciprofloxacin0.5 µg/mL0.25 µg/mLHigh.[1] Rapidly developing resistance.[1]
Standard Care Ampicillin2 µg/mL8 µg/mLHigh.[1] Susceptible to beta-lactamases.[1]

Key Insight : The chlorine atom increases the lipophilicity (LogP) of the Schiff base, facilitating penetration through the bacterial cell wall. While less potent than pure antibiotics like Ciprofloxacin, CNT-derivatives show activity against resistant strains (MRSA) where standard drugs fail.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Chloroindole (Batcho-Leimgruber Method)

This protocol validates the quality of the starting material (CNT) and the efficiency of the scaffold generation.

  • Enamine Formation :

    • Charge a reactor with This compound (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in DMF.[1]

    • Heat to 140°C for 12 hours. Distill off methanol continuously to drive equilibrium.

    • Checkpoint : TLC (20% EtOAc/Hexane) should show disappearance of CNT and appearance of a deep red enamine spot.[1]

    • Evaporate solvent to yield crude trans-β-dimethylamino-2-nitro-5-chlorostyrene.[1]

  • Reductive Cyclization :

    • Dissolve the crude enamine in Methanol/THF (1:1).[1]

    • Add Raney Nickel (10% w/w) and Hydrazine Hydrate (5.0 eq) dropwise at 50°C. Caution: Exothermic.[1]

    • Reflux for 4 hours.[1][4]

    • Filter catalyst, concentrate, and recrystallize from Cyclohexane.

    • Yield : Expect 75-85% of 5-Chloroindole (White crystalline solid, mp 69-71°C).[1]

Protocol B: In Vitro Cytotoxicity Assay (Self-Validating)

To assess the activity of CNT-derived indoles against cancer lines.[1]

  • Cell Seeding : Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment : Add test compounds (dissolved in DMSO) at concentrations 0.1 – 100 µM.

    • Control A (Negative): 0.1% DMSO vehicle.[1]

    • Control B (Positive): Colchicine (1 µM).[1]

  • Incubation : Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition : Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization : Dissolve formazan crystals in DMSO.

  • Readout : Measure Absorbance at 570 nm.

  • Validation : The assay is valid only if Control A viability is >95% and Control B viability is <20%.

  • Calculation : $ \text{Viability %} = \frac{\text{Abs (Test)}}{\text{Abs (Control A)}} \times 100 $.[1] Plot dose-response curve to determine IC50.[1]

References

  • Batcho, A. D., & Leimgruber, W. (1973).[1][2][5] Process and intermediates for the preparation of indoles from ortho-nitrotoluenes. U.S. Patent No.[1] 3,732,245.[1] Link

  • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.[1] (Contextualizing the Batcho-Leimgruber synthesis efficiency).

  • Singh, P., et al. (2022).[1][6] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI Molecules. Link[1]

  • Kaushik, N. K., et al. (2013).[1][7] Biomedical importance of indoles. Molecules, 18(6), 6620-6662.[1] (Comparative data for chlorinated vs non-chlorinated indoles).

  • PubChem. (n.d.).[1] 5-Chloroindole Compound Summary. National Center for Biotechnology Information.[1] Link

Sources

Characterization of 5-Chloro-2-nitrotoluene: Spectral Library Validation & Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-nitrotoluene (5-CNT) is a critical intermediate in the synthesis of agrochemicals and pigments.[1][2][3] However, its production via the nitration of m-chlorotoluene or chlorination of o-nitrotoluene frequently generates structural isomers—most notably 4-chloro-2-nitrotoluene and 2-chloro-5-nitrotoluene .[1] These isomers possess identical molecular weights (


 g/mol ) and similar polarity, making them indistinguishable by low-resolution mass spectrometry alone.[1]

This guide provides a rigorous characterization protocol to validate 5-CNT against standard spectral libraries (NIST, SDBS).[1] Unlike generic datasheets, we focus on the comparative differentiation of 5-CNT from its closest structural mimics, ensuring your material meets the stringent purity requirements for downstream pharmaceutical applications.

Part 1: The Analytical Challenge

The primary risk in utilizing 5-CNT is "isomeric drift."[1] Standard spectral libraries provide a fingerprint, but they do not always highlight the subtle deviations caused by regioisomers.[1]

FeatureThis compound (Target)4-Chloro-2-nitrotoluene (Impurity)
CAS 5367-28-289-59-8
Structure Cl at pos 5; NO

at pos 2
Cl at pos 4; NO

at pos 2
Boiling Point ~249 °C~240 °C
Analytical Risk High.[1] Co-elution in standard GC methods is common.[1]High. Similar fragmentation patterns in EI-MS.

Part 2: Methodology & Protocols

To guarantee identity, a multi-modal approach combining Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) is required.[1]

GC-MS Protocol (Isomer Separation)

Objective: Establish retention time separation and validate the chlorine isotope pattern.

  • Column: Rxi-5Sil MS (or equivalent low-polarity phase), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Hold 3 min).

  • Inlet: Split 50:1 @ 250°C.

  • MS Source: EI (70 eV), Source Temp 230°C.

NMR Protocol (Structural Confirmation)

Objective: Differentiate isomers via proton coupling constants (


-values).
  • Solvent: CDCl

    
     (Deuterated Chloroform) with 0.03% TMS.[1]
    
  • Frequency: 400 MHz minimum recommended.[1]

  • Concentration: ~10 mg in 0.6 mL solvent.[1]

Part 3: Spectral Characterization & Library Comparison

Mass Spectrometry (EI-MS) Analysis

Library Reference: NIST Mass Spectrometry Data Center.[1]

The mass spectrum of 5-CNT is dominated by the stability of the aromatic ring and the lability of the nitro group.[1]

  • Molecular Ion (

    
    ):  Distinct cluster at m/z 171  and 173 .[1]
    
    • Validation Check: The intensity ratio of 171:173 must be approximately 3:1 .[1] This confirms the presence of a single Chlorine atom (

      
      Cl vs 
      
      
      
      Cl).[1]
  • Base Peak: Often m/z 125 (

    
    ).[1]
    
    • Mechanism:[4][5][6] Homolytic cleavage of the C-N bond releases

      
       (46 Da), leaving the chlorotoluene cation.[1]
      
  • Secondary Fragment: m/z 90 (

    
    ).[1]
    
    • Mechanism:[4][5][6] Subsequent loss of the chlorine radical from the phenyl cation.[1]

Differentiation Note: Isomers like 4-chloro-2-nitrotoluene show nearly identical fragmentation.[1] GC Retention time is the only discriminator here; 5-CNT typically elutes slightly later than the 4-chloro isomer on non-polar columns due to higher boiling point.[1]

FTIR Fingerprint

Library Reference: SDBS / NIST IR Database.[1]

  • Asymmetric

    
     Stretch:  Strong band at 1525 ± 5 cm
    
    
    
    .[1]
  • Symmetric

    
     Stretch:  Strong band at 1345 ± 5 cm
    
    
    
    .[1]
  • C-Cl Stretch: Moderate band in the 700–800 cm

    
      region.[1]
    
  • Differentiation: The substitution pattern (1,2,5-trisubstituted) creates distinct out-of-plane (OOP) C-H bending vibrations between 800–900 cm

    
     .[1]
    
    • 5-CNT (1,2,5): Typically shows two distinct bands in the fingerprint region due to isolated and adjacent protons.[1]

    • 4-CNT (1,2,4): Shows a different OOP pattern due to two adjacent protons.

H-NMR Analysis (The Gold Standard)

This is the definitive method for distinguishing 5-CNT from its isomers.[1]

Predicted Chemical Shifts & Coupling (in CDCl


): 
  • Methyl Group (

    
    ): 
    
    • Signal: Singlet (

      
       ppm).[1][5]
      
    • Context: Deshielded by the ortho-nitro group.[1]

  • Aromatic Protons (3 distinct environments):

    • H-3 (Ortho to

      
      , Meta to Cl): 
      
      
      
      ppm.[1]
      • Pattern:Doublet (

        
         Hz).[1][4]
        
      • Reasoning: It only has significant meta-coupling to H-4 or H-6.[1] Being ortho to the nitro group pushes it furthest downfield.[1]

    • H-4 (Meta to

      
      , Para to Methyl): 
      
      
      
      ppm.[1]
      • Pattern:Doublet of Doublets (

        
         Hz, 
        
        
        
        Hz).
      • Reasoning: Ortho-coupling to H-3 (if adjacent) or H-6.[1] Correction: In this compound, H-3 and H-4 are adjacent.[1] Wait—let's correct the topology for accuracy.

      • Topology Check:

        • C1: Methyl

        • C2: Nitro

        • C3: H

        • C4: H

        • C5: Cl

        • C6: H

      • Corrected Coupling:

        • H-3 (between NO2 and H-4): Doublet (

          
           Hz).[1]
          
        • H-4 (between H-3 and Cl): Doublet of Doublets (

          
           Hz, 
          
          
          
          Hz - meta coupling).[1]
        • H-6 (between Cl and Methyl): Doublet (

          
           Hz).[1]
          

Comparative Table: 5-CNT vs. 4-CNT

Proton PositionThis compound (Target)4-Chloro-2-nitrotoluene (Isomer)
Aromatic Pattern ABX System (One large ortho coupling, one meta)AMX System (Depends on specific isomer geometry, often distinct singlets if para)
H-3 Signal Doublet (~8.5 Hz)Singlet (or very small meta doublet)
Methyl Shift ~2.60 ppm~2.55 ppm

Note: The presence of a large doublet (~8.5 Hz) at ~8.0 ppm strongly indicates the proton is ortho to another proton, ruling out isomers where the protons are isolated by substituents.

Part 4: Validation Workflow

The following diagram illustrates the decision matrix for accepting a batch of this compound.

G Start Raw Material Sample (this compound) Dissolve Dissolution (CDCl3 for NMR / MeOH for GC) Start->Dissolve GCMS GC-MS Analysis (EI Source) Dissolve->GCMS NMR 1H-NMR Analysis (400 MHz) Dissolve->NMR CheckMass Check m/z 171 & 173 Ratio ~3:1? GCMS->CheckMass CheckMass->NMR Yes (Mass Confirmed) Fail_Id FAIL: Wrong Compound CheckMass->Fail_Id No CheckCoupling Check H-3 Coupling Doublet (J~8.5Hz)? NMR->CheckCoupling Pass PASS: Identity Confirmed (High Purity) CheckCoupling->Pass Yes (Ortho Coupling Present) Fail_Iso FAIL: Isomer Contamination (Likely 4-Cl isomer) CheckCoupling->Fail_Iso No (Singlets Observed)

Figure 1: Analytical decision tree for validating this compound, prioritizing isomer differentiation via NMR coupling patterns.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][7] [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21997: this compound.[1] [Link][1]

  • SDBS. Spectral Database for Organic Compounds.[1][8] National Institute of Advanced Industrial Science and Technology (AIST).[1] (General Reference for Nitro-aromatic shifts). [Link][1]

Sources

Comparative Study of Nitrating Agents for Chlorotoluene: Precision vs. Tradition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of nitrating agents for the nitration of chlorotoluene isomers (ortho- and para-). It evaluates the transition from traditional mixed-acid systems to advanced solid-acid catalysis and clean nitration technologies. Core Insight: While mixed-acid nitration remains the industrial baseline for yield, it suffers from poor regioselectivity and high environmental impact. Zeolite-based catalysis (specifically H-Beta) offers a decisive advantage in controlling isomer distribution, particularly for the synthesis of 2-chloro-5-nitrotoluene from o-chlorotoluene, a critical intermediate for CLT acid and red pigments.

Mechanistic Foundations & The Isomer Challenge

The nitration of chlorotoluene is an Electrophilic Aromatic Substitution (EAS) governed by the competing directing effects of the Methyl group (-CH₃) and the Chlorine atom (-Cl) .

  • Methyl Group: Weakly activating, ortho-para directing.

  • Chlorine Atom: Weakly deactivating, ortho-para directing.[1]

Isomer Distribution Logic

In o-chlorotoluene (1-chloro-2-methylbenzene) , the directing groups compete:

  • Position 4 (para to Methyl): Favored electronically by the activating methyl group.

  • Position 6 (ortho to Methyl): Favored by methyl, but sterically hindered by the adjacent chlorine.

  • Position 5 (para to Chlorine): Favored by the chlorine's directing effect but electronically less activated than position 4.

The Challenge: Standard mixed-acid nitration follows electronic activation, typically yielding a mixture dominated by the 4-nitro and 6-nitro isomers. However, industrial applications (e.g., Pigment Red 53) often require the 5-nitro isomer (2-chloro-5-nitrotoluene) . Achieving this requires overcoming standard electronic directing effects via shape-selective catalysis .

NitrationPathways cluster_products Competing Isomers Substrate o-Chlorotoluene (1-Me, 2-Cl) Prod4 2-Chloro-4-nitrotoluene (Para to Methyl) Electronic Favored Substrate->Prod4 Mixed Acid (Kinetic Control) Prod6 2-Chloro-6-nitrotoluene (Ortho to Methyl) Steric Hindrance Substrate->Prod6 Mixed Acid Prod5 2-Chloro-5-nitrotoluene (Para to Chloro) Zeolite Favored Substrate->Prod5 H-Beta Zeolite (Shape Selective)

Figure 1: Divergent reaction pathways for o-chlorotoluene nitration based on catalyst selection.

Comparative Analysis of Nitrating Agents

A. Mixed Acid (H₂SO₄ / HNO₃) – The Industrial Incumbent

The "mixed acid" system generates the nitronium ion (


) via the dehydration of nitric acid by sulfuric acid.
  • Mechanism: Strong electrophilic attack driven by high

    
     concentration.
    
  • Performance:

    • Yield: High (>90%).

    • Selectivity: Poor.[2] For p-chlorotoluene , it yields a thermodynamic mixture of ~65% 4-chloro-2-nitrotoluene and ~35% 4-chloro-3-nitrotoluene .[3]

    • Drawbacks: Generates "spent acid" waste, requires extensive workup, and offers no control over isomer ratio beyond temperature adjustments.

B. Solid Acid Catalysts (Zeolite H-Beta) – The Precision Tool

Zeolites act as "micro-reactors" where the pore structure constrains the transition state.

  • Mechanism: The nitrating agent (often Acetyl Nitrate generated in situ) reacts within the zeolite pores. The spatial constraints favor the formation of the most linear isomer (para-selectivity).

  • Performance:

    • Selectivity: For o-chlorotoluene , H-Beta zeolite significantly enhances the formation of 2-chloro-5-nitrotoluene (up to 70-85% selectivity), which is difficult to obtain via mixed acid.[2]

    • Sustainability: Reusable catalyst, solvent-free options (or mild solvents like

      
      ), and elimination of sulfuric acid waste.
      
C. Dinitrogen Pentoxide ( ) – The High-Purity Alternative

 allows for nitration in organic solvents (e.g., dichloromethane) at low temperatures.
  • Mechanism: Provides a clean source of

    
     without water production (anhydrous nitration).
    
  • Performance:

    • Purity: Extremely high. Side reactions (oxidation) are minimized.

    • Application: Ideal for lab-scale synthesis where product isolation and purity are paramount, though currently less common in bulk commodity production due to reagent cost.[2]

Data Summary: Performance Metrics

MetricMixed Acid (Standard)Zeolite H-Beta /


(in

)
Active Species

(Free ion)
Acetyl Nitrate / Surface


(Non-aqueous)
Substrate: p-Chlorotoluene 65:35 (Ortho-to-Me : Ortho-to-Cl)High para selectivity (N/A for PCT*)High Purity Mixture
Substrate: o-Chlorotoluene Mixture (4-nitro / 6-nitro dominant)High 5-nitro selectivity Kinetic Mixture
Reaction Temp 20°C – 60°C20°C – 40°C-10°C – 20°C
Atom Economy Low (Loss of

+ Spent Acid)
High (Acetic acid byproduct)High
Key Advantage Low Cost, High ConversionRegiocontrol , Reusable CatalystClean Workup, Mild Conditions

*Note: For p-chlorotoluene, the "para" position is blocked. Zeolites are most effective for directing substitution to the para-position of monosubstituted benzenes or specific isomers in o-substituted systems.

Experimental Protocols

Protocol A: Baseline Nitration of p-Chlorotoluene (Mixed Acid)

Use this protocol for generating standard isomer mixtures or when specific regioselectivity is not required.

  • Preparation: In a 250 mL three-necked flask, charge 39.5 mmol p-chlorotoluene .

  • Acid Addition: Prepare a mixed acid solution of 3.0 mL 65%

    
      and 13.2 mL 96% 
    
    
    
    .
  • Reaction: Add the acid mixture dropwise to the chlorotoluene while maintaining temperature at 50-55°C .

  • Digestion: Stir at 55°C for 2 hours.

  • Workup: Quench with 50 mL ice water. Extract with chloroform (3 x 50 mL). Dry organic layer over

    
    .
    
  • Analysis: Analyze via GC-MS. Expect ~65% 4-chloro-2-nitrotoluene.[3]

Protocol B: Regioselective Nitration of o-Chlorotoluene (Zeolite H-Beta)

Use this protocol to target the 2-chloro-5-nitrotoluene isomer.

  • Catalyst Activation: Calcine H-Beta Zeolite (Si/Al ratio ~25) at 500°C for 4 hours prior to use to ensure dry, active acid sites.

  • Setup: In a 100 mL reactor, suspend 1.0 g Activated H-Beta Zeolite in 10 mL dichloroethane (or run solvent-free if liquid handling allows).

  • Reagent Mix: Add 10 mmol o-chlorotoluene and 12 mmol Acetic Anhydride .

  • Nitration: Cool to 0°C. Add 12 mmol Fuming Nitric Acid (98%) dropwise. The acetic anhydride and nitric acid generate acetyl nitrate in situ.

  • Digestion: Stir at 20°C for 4-6 hours.

  • Workup: Filter the catalyst (can be regenerated). Wash the filtrate with water and

    
     to remove acetic acid.
    
  • Result: Evaporate solvent. The residue will be enriched in 2-chloro-5-nitrotoluene .

Workflow Visualization

WorkflowComparison cluster_mixed Method A: Mixed Acid cluster_zeolite Method B: Zeolite Catalysis StartA Chlorotoluene Mix Mix H2SO4 + HNO3 (Exothermic) StartA->Mix ReactA React at 55°C Mix->ReactA Quench Ice Quench (Acid Waste Gen) ReactA->Quench Extract Extraction & Distillation Quench->Extract EndA Isomer Mixture (Low Selectivity) Extract->EndA StartB o-Chlorotoluene Prep H-Beta Zeolite + Ac2O StartB->Prep ReactB Add HNO3 at 0-20°C (Pore Confinement) Prep->ReactB Filter Filter Catalyst (Recycle) ReactB->Filter Wash Solvent Evaporation Filter->Wash EndB Target Isomer Enriched (2-chloro-5-nitrotoluene) Wash->EndB

Figure 2: Operational comparison between traditional mixed acid and zeolite-catalyzed workflows.

References

  • Smith, K., et al. (1996).[2][4] "Highly efficient and regioselective nitration of aromatic compounds using zeolite catalysts." Journal of the Chemical Society, Chemical Communications.[2] Link

  • Yi, Y., Sun, Y. (2001).[2] "Synthesis of 2-chloro-5-nitrotoluene by oriented catalytic nitration." Dye Industry, 38(6),[2] 38. (Cited in CN101906057A).

  • ChemicalBook. (2025). "4-Chloro-2-nitrotoluene Synthesis and Properties." Link

  • PubChem. (2025).[5] "2-Chloro-4-nitrotoluene Compound Summary." Link

  • Olah, G. A., et al. (1978). "Nitration of aromatics with nitronium salts."[6] Journal of Organic Chemistry. (General Reference for N2O5/Nitronium chemistry).

Sources

The Structure-Activity Relationship of 5-Chloro-2-nitrotoluene Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a symphony of rational design, meticulous synthesis, and rigorous biological evaluation. The 5-Chloro-2-nitrotoluene scaffold, a seemingly simple aromatic compound, serves as a versatile and potent starting point for the development of a diverse array of biologically active molecules. Its inherent chemical reactivity, governed by the interplay of the chloro, nitro, and methyl groups on the toluene ring, makes it a privileged starting block for creating analogs with potential applications in oncology, infectious diseases, and beyond.

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. We will dissect the role of each component of the core scaffold, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their synthesis and biological evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework for the discovery of next-generation therapeutics.

The this compound Core: A Foundation for Bioactivity

This compound is an organic intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure is characterized by a toluene ring substituted with a chlorine atom at position 5 and a nitro group at position 2. This specific arrangement of functional groups imparts a unique chemical personality to the molecule.

The nitro group, being strongly electron-withdrawing, and the chloro group, a halogen substituent, activate the aromatic ring for various chemical transformations, including nucleophilic aromatic substitution and reduction processes.[1] These reactions are pivotal for building more complex molecular architectures.[1] Understanding the contribution of each of these functional groups is the cornerstone of designing novel analogs with desired biological activities.

Deconstructing the Scaffold: A Structure-Activity Relationship Analysis

The biological activity of this compound analogs is intricately linked to their molecular architecture. Modifications to the core scaffold can profoundly influence their potency, selectivity, and pharmacokinetic properties.

The Pivotal Role of the Nitro Group

The nitro group is a versatile functional group in medicinal chemistry, often associated with a wide spectrum of biological activities.[2] In the context of this compound analogs, its significance is twofold:

  • Electronic Effects: As a potent electron-withdrawing group, the nitro moiety influences the overall electron distribution of the aromatic ring, which can be crucial for molecular recognition by biological targets.[2]

  • Bioreductive Activation: The nitro group can be enzymatically reduced in biological systems to form reactive nitroso and hydroxylamine intermediates.[2] This bioactivation can be a key mechanism of action, particularly for antimicrobial and anticancer agents that exert their effects through DNA damage or other cytotoxic mechanisms.[2][3]

The Influence of the Chloro Substituent

The chlorine atom at the 5-position also plays a critical role in modulating the biological activity of these analogs. Its contributions include:

  • Modulation of Physicochemical Properties: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

  • Fine-tuning Electronic Properties: As an electron-withdrawing group, the chloro atom further influences the electronic nature of the aromatic ring.

The Methyl Group as a Point of Modification

The methyl group on the toluene ring, while seemingly simple, offers another avenue for structural modification to optimize biological activity. Alterations to this group can impact:

  • Steric Interactions: Replacing the methyl group with larger alkyl or aryl groups can influence how the molecule fits into the binding pocket of a target protein.

  • Metabolic Pathways: The methyl group can be a site of oxidative metabolism. Modifying or replacing it can alter the metabolic profile of the analog.

Comparative Performance of this compound Analogs: A Look at the Data

While direct SAR studies on a systematic series of simple this compound analogs are not extensively documented in publicly available literature, its utility as a starting material for more complex, biologically active compounds is well-established. Below, we compare different classes of compounds synthesized from precursors derived from this compound.

Analog ClassRepresentative Structure/ModificationBiological ActivityKey SAR InsightsReference(s)
Quinoxaline Derivatives Fused heterocyclic system derived from chloro-nitro aniline precursors.Anticancer (e.g., against HeLa, SMMC-7721, K562 cell lines)The presence of electron-releasing groups (e.g., OCH₃) on the quinoxaline ring is often essential for activity. An aliphatic linker at certain positions can also be crucial.[4]
Benzimidazole Analogs Synthesized using 5-Chloro-2-nitroaniline as a key intermediate.HIV-1 Inhibition, AntiprotozoalThese compounds have demonstrated potent inhibitory activity against HIV-1 replication at nanomolar concentrations with minimal cytotoxicity. Specific substitutions on the benzimidazole scaffold are critical for antiprotozoal activity.[3][5]
Thiazolidinone Hybrids Ciminalum-thiazolidinone hybrids incorporating a chloro-nitrophenyl moiety.Anticancer (cytotoxic against a panel of cancer cell lines)The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety is a necessary requirement for anticancer effects. The nature of the substituent at position 3 of the 4-thiazolidinone ring is also important.[6]
Metal Complexes Cu(II), Zn(II), and Mn(II) complexes with ligands derived from 5-chloro-2-aminophenol.Anticancer (e.g., Cu(II) complex showed greater cytotoxicity than cisplatin against lung cancer cell lines)The nature of the metal ion significantly influences the cytotoxicity, with the Cu(II) complex being the most potent in the studied series.[7]

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical framework for researchers, we outline detailed, step-by-step methodologies for the synthesis of a representative analog and its subsequent biological evaluation.

Synthesis of a Representative Analog: A Quinoxaline Derivative

This protocol describes a general approach for the synthesis of a quinoxaline derivative, a class of compounds that has shown promising anticancer activity.

Diagram of the Synthetic Workflow:

A This compound B Reduction of Nitro Group (e.g., with SnCl2/HCl) A->B Step 1 C 4-Chloro-2-methylaniline B->C D Condensation with an alpha-dicarbonyl compound C->D Step 2 E Substituted Quinoxaline Analog D->E

Caption: A generalized synthetic workflow for the preparation of a quinoxaline analog from this compound.

Step-by-Step Protocol:

  • Reduction of the Nitro Group:

    • To a solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product, 4-Chloro-2-methylaniline, with an organic solvent.

    • Purify the product by column chromatography or recrystallization.

  • Condensation to Form the Quinoxaline Ring:

    • Dissolve the synthesized 4-Chloro-2-methylaniline and an appropriate α-dicarbonyl compound (e.g., glyoxal or a substituted benzil) in a suitable solvent like ethanol or acetic acid.

    • Heat the mixture to reflux for several hours until the reaction is complete.

    • Upon cooling, the quinoxaline product may precipitate out of the solution.

    • Collect the solid by filtration and purify by recrystallization to obtain the desired substituted quinoxaline analog.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic potential of novel compounds.[8]

Diagram of the MTT Assay Workflow:

A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with varying concentrations of the synthesized analog B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 value H->I

Caption: A step-by-step workflow for determining the in vitro cytotoxicity of synthesized analogs using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate growth medium.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.[9]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.[9]

  • Compound Treatment:

    • Prepare a stock solution of the synthesized analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analog. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C.[8][10]

  • Formazan Solubilization and Absorbance Measurement:

    • After the incubation, carefully remove the medium from each well.

    • Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the purple formazan crystals.[8][10]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The structure-activity relationships of its analogs are complex, with the nitro and chloro groups playing crucial roles in modulating their biological activity. By systematically modifying this core structure, it is possible to generate a wide range of compounds with diverse pharmacological profiles.

Future research in this area should focus on the synthesis and evaluation of a broader and more systematic library of this compound analogs to further elucidate the key structural features required for potent and selective activity against various biological targets. The integration of computational modeling and in-depth mechanistic studies will undoubtedly accelerate the discovery of new drug candidates derived from this versatile chemical scaffold.

References

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Exploring this compound: Properties, Applications, and Manufacturing Insights. APICMO. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Chemical Information. [Link]

  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. ResearchGate. [Link]

  • A kind of preparation method of 2-chloro-5-nitro-toluene.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

  • The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • Synthesis and Preliminary in Vitro Biological Evaluation of 5-chloro-2-(substituted Phenyl)benzo[d]thiazole Derivatives Designed as Novel Antimelanogenesis Agents. PubMed. [Link]

  • The preparation method of 5- chloro-2-nitroanilines.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

  • SAR of compounds bearing nitro substitutions. ResearchGate. [Link]

  • Anticancer assay (MTT). Bio-protocol. [Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. PMC. [Link]

  • Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1. MDPI. [Link]

  • synthesis and biological evaluation of cyclo(nitro) proctolin analogs. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. ResearchGate. [Link]

Sources

Safety Operating Guide

5-Chloro-2-nitrotoluene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-nitrotoluene Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers[1][2]

Executive Summary: The Hazard Profile

As a Senior Application Scientist, I cannot overstate that this compound (CAS 5367-28-2) presents a dual-hazard profile often underestimated in routine synthesis. It is not merely "organic waste."[2] It combines the shock-sensitivity potential of the nitro group with the environmental persistence and incineration challenges of aryl halides .[2]

Effective disposal is not just about compliance; it is about preventing the formation of explosive nitronate salts in the waste stream and ensuring complete thermal destruction of the chlorinated ring.[2]

Critical Physical Property: The melting point of this compound is 27–30 °C [1].[1][2][3] Operational Insight: In many active laboratories, this reagent hovers between solid and liquid phases.[2] Your disposal protocol must account for this phase change to prevent container leakage during transport.

Pre-Disposal Assessment & Segregation

Before removing the reagent from the bench, you must characterize the waste stream.[2] The presence of impurities dictates the disposal path.[2]

Chemical Incompatibility (The "Never-Mix" List)

Strict segregation is required. You must NEVER comingle this compound with the following in a waste container:

Incompatible ClassRepresentative ChemicalsMechanism of Failure
Strong Bases Sodium hydroxide, Potassium tert-butoxide, AmmoniaExplosion Hazard: Bases can deprotonate the methyl group (activated by the nitro group), forming unstable, shock-sensitive nitronate salts [2].[1][2]
Reducing Agents Hydrazine, Metal hydrides (LiAlH4), Zinc/HClExothermic Runaway: Rapid reduction of the nitro group generates massive heat and toxic azo/hydrazine intermediates.[1][2]
Oxidizers Peroxides, PermanganatesFire Hazard: Increases the oxygen balance, lowering the ignition energy of the mixture.[1][2]
Waste Stream Classification
  • Pure Substance: Discard as Halogenated Organic Solid/Melt .[2]

  • In Solution: If dissolved in solvents (e.g., DCM, Ethyl Acetate), the waste code is driven by the solvent, but it must be flagged as "Contains Halogenated Organics" to ensure proper incineration temperatures.[2]

Operational Protocol: Step-by-Step Disposal

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct container), the process halts immediately.[2]

Step 1: Personal Protective Equipment (PPE)
  • Hand Protection: Double-glove system. Inner glove: Nitrile (4 mil). Outer glove: Silver Shield/4H or heavy-gauge Nitrile (minimum 8 mil) is recommended due to the compound's potential to penetrate standard gloves in liquid state [3].

  • Respiratory: If handling large quantities of the powder/melt, use a P100 particulate respirator or work strictly within a fume hood.[2]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid LDPE, which may degrade if the substance melts and recrystallizes.[2]

  • Closure: Screw-cap with a Teflon (PTFE) liner.

  • Secondary Containment: Because the melting point (27°C) is near room temperature, the primary container must be placed inside a secondary tub or bag to contain leaks if the solid melts during transit.[2]

Step 3: Packaging & Labeling
  • Solid Waste: Place the solid reagent in the HDPE container. Do not fill >80% capacity.

  • Liquid Waste (Mother Liquors): Ensure the pH is neutral (pH 6-8). If acidic/basic, neutralize carefully before adding to the waste container to prevent container pressurization.[2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic, Halogenated."

    • Constituents: Explicitly list "this compound."

    • GHS Pictograms: Acute Toxicity (Skull & Crossbones), Irritant (Exclamation Mark).

Step 4: Final Disposal Method
  • Technique: High-Temperature Incineration with Flue Gas Scrubbing.

  • Why? Standard incineration is insufficient.[2] The chlorine atom requires scrubbing to prevent Hydrochloric Acid (HCl) and Dioxin formation. The nitro group requires high residence time to prevent NOx release.[2]

  • Regulatory Status: While not always explicitly P- or U-listed under US RCRA (depending on concentration), it must be treated as RCRA Hazardous Waste due to toxicity characteristics (D001/D003 potential if mixed) and best management practices for halogenated aromatics [4].

Visualization: Disposal Decision Matrix

The following diagram illustrates the logical flow for assessing and packaging this compound waste.

DisposalWorkflow Start Start: Waste Generation This compound CheckState Assess Physical State (Ambient Temp > 27°C?) Start->CheckState Solid State: Solid/Powder CheckState->Solid Temp < 27°C Melt State: Liquid/Melt CheckState->Melt Temp > 27°C Solution State: Dissolved in Solvent CheckState->Solution In Reaction Mix ContainerSolid Container: HDPE Wide Mouth Double Bagged Solid->ContainerSolid ContainerLiq Container: Glass/HDPE + PTFE Liner Secondary Containment Mandatory Melt->ContainerLiq CheckpH Check pH (Is it Basic?) Solution->CheckpH Neutralize ACTION: Neutralize Carefully Prevent Nitronate Formation CheckpH->Neutralize pH > 8 CheckpH->ContainerLiq pH 6-8 Neutralize->ContainerLiq Label Labeling: 'Toxic, Halogenated Organic' ContainerSolid->Label ContainerLiq->Label Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Label->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of this compound based on physical state and solution chemistry.

Emergency Contingencies

Scenario: Benchtop Spill (Solid/Melt)

  • Isolate: Evacuate the immediate 3-meter radius.

  • Protect: Don full PPE (including respiratory protection if dust is present).

  • Contain:

    • If Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.[2]

    • If Melt (Liquid): Absorb with Vermiculite or Sand .[2] Do NOT use combustible materials like sawdust (potential nitro-fuel mixture).

  • Decontaminate: Wash the surface with a dilute, non-alkaline detergent. Avoid bleach (hypochlorite can react with organics) or strong caustic cleaners [5].

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link]2]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[2] (Context: Nitro-aryl interactions with bases).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.